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  • Product: 5-oxaspiro[2.5]octan-4-one
  • CAS: 22566-31-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties and Synthetic Utility of 5-Oxaspirooctan-4-one in Drug Development

Technical Whitepaper: Chemical Properties and Synthetic Utility of 5-Oxaspiro[1]octan-4-one in Drug Development Executive Summary 5-Oxaspiro[1]octan-4-one is a highly specialized spirocyclic delta-lactone that has emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Chemical Properties and Synthetic Utility of 5-Oxaspiro[1]octan-4-one in Drug Development

Executive Summary

5-Oxaspiro[1]octan-4-one is a highly specialized spirocyclic delta-lactone that has emerged as a critical building block in modern medicinal chemistry. Featuring a unique tetrahydropyran-2-one core fused with a cyclopropane ring at the alpha position, this compound provides distinct conformational rigidity and steric properties. It is increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs), notably in the development of Janus kinase 2 (JAK2) inhibitors targeting myeloproliferative neoplasms[2]. This guide provides an in-depth analysis of its physicochemical properties, synthetic utility, and self-validating protocols for its application in drug discovery.

Chemical Identity and Structural Analysis

The spirocyclic architecture of 5-oxaspiro[1]octan-4-one fundamentally alters its reactivity compared to standard aliphatic lactones. The cyclopropane ring situated at the alpha position relative to the carbonyl introduces significant ring strain and steric bulk. This structural feature is highly advantageous in asymmetric synthesis, as the steric shielding dictates the trajectory of incoming nucleophiles and prevents over-addition.

Quantitative Data Summary

The following tables consolidate the core identifiers and physicochemical properties of the compound.

Table 1: Chemical Identifiers

PropertyValue
IUPAC Name 5-oxaspiro[1]octan-4-one
CAS Registry Number 22566-31-0[3]
Molecular Formula C₇H₁₀O₂[4]
SMILES C1CC2(CC2)C(=O)OC1[4]
InChIKey ICTDNSWGOBXWRP-UHFFFAOYSA-N[4]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 126.15 g/mol
Monoisotopic Mass 126.06808 Da[4]
XLogP (Predicted) 0.9[4]
Structural Class Spirocyclic delta-lactone

Synthetic Utility: Mechanistic Pathways in Drug Discovery

The primary synthetic utility of 5-oxaspiro[1]octan-4-one lies in its reactivity as an electrophile. The lactone carbonyl is highly susceptible to nucleophilic attack by organometallic reagents (e.g., organolithium or Grignard reagents). This ring-opening functionalization is a key step in synthesizing complex tertiary alcohols or ketones, which are integral to the pharmacophores of advanced kinase inhibitors[5].

For instance, in the synthesis of 6-heteroaryloxy benzimidazole derivatives (potent JAK2 inhibitors), 5-oxaspiro[1]octan-4-one is reacted with a lithiated intermediate at cryogenic temperatures[5]. The cyclopropane ring provides necessary steric hindrance that prevents the formation of a di-addition product, stabilizing the tetrahedral intermediate until an aqueous quench triggers the final ring opening.

Mechanism A Heteroaryl Halide B Lithiation (n-BuLi, -78°C) A->B C Organolithium Intermediate B->C E Tetrahedral Intermediate C->E Nucleophilic Attack D 5-Oxaspiro[2.5]octan-4-one D->E Carbonyl Electrophile F Aqueous Quench (NH4Cl) E->F Ring Opening G Functionalized Ketone/Lactol F->G

Figure 1: Mechanistic workflow for the nucleophilic functionalization of 5-oxaspiro[1]octan-4-one.

Biological Context: JAK2 Inhibition

The derivatives synthesized from 5-oxaspiro[1]octan-4-one have shown profound efficacy in modulating the JAK-STAT signaling pathway. Dysfunction in this pathway, particularly the JAK2V617F mutation, is a primary driver of BCR-ABL-negative myeloproliferative neoplasms, such as polycythemia vera[2]. The rigid spiro-moiety derived from the lactone often occupies specific hydrophobic pockets within the kinase domain, enhancing binding affinity and selectivity.

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK2 JAK2 Activation & Autophosphorylation Receptor->JAK2 STAT STAT Recruitment & Phosphorylation JAK2->STAT Dimer STAT Dimerization STAT->Dimer Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus Inhibitor JAK2 Inhibitor (Derived from 5-oxaspiro[2.5]octan-4-one) Inhibitor->JAK2 Blocks Kinase Domain

Figure 2: JAK-STAT signaling cascade and targeted inhibition by JAK2 antagonists.

Experimental Protocols: Self-Validating Nucleophilic Addition

The following protocol details the coupling of a heteroaryl organolithium species with 5-oxaspiro[1]octan-4-one[5]. This methodology emphasizes causality and in-process controls to ensure high fidelity, yield, and safety.

Step 1: Preparation of the Organolithium Nucleophile
  • Procedure: Dissolve the heteroaryl halide (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (1.05 equiv) dropwise.

  • Causality: Cryogenic temperatures (-78 °C) are strictly required to prevent the highly reactive organolithium intermediate from undergoing unwanted side reactions, such as halogen-metal exchange with the solvent or self-condensation.

  • Validation Check: Remove a 50 µL aliquot, quench in CD₃OD, and analyze via ¹H-NMR to confirm complete deuterium incorporation, validating >95% lithiation before proceeding.

Step 2: Electrophilic Addition of 5-Oxaspiro[1]octan-4-one
  • Procedure: Prepare a solution of 5-oxaspiro[1]octan-4-one (1.0 equiv) in anhydrous THF. Add this solution dropwise to the lithiated mixture at -78 °C. Stir the reaction mixture at -78 °C for exactly 2 hours[5].

  • Causality: Dropwise addition ensures that the electrophile is always the limiting reagent in the microenvironment of the drop, preventing double addition of the nucleophile to the newly formed ketone. The spiro-cyclopropane ring provides steric shielding, further stabilizing the tetrahedral alkoxide intermediate.

  • Validation Check: Monitor via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) system. The disappearance of the lactone spot (visualized with KMnO₄ stain) indicates reaction completion.

Step 3: Quenching and Ring Opening
  • Procedure: Allow the reaction to slowly warm to room temperature. Quench by adding a saturated aqueous ammonium chloride (NH₄Cl) solution[5].

  • Causality: A mild proton source (NH₄Cl, pH ~5.5) is critical. Stronger acids (like HCl) could prematurely dehydrate the resulting tertiary alcohol or induce unwanted ring-opening of the cyclopropane moiety. The quench protonates the alkoxide, driving the collapse of the tetrahedral intermediate into the stable ketone/lactol.

Step 4: Extraction and Purification
  • Procedure: Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[5].

  • Causality: DCM is chosen for its superior solvation of polar functionalized ketones compared to ethyl acetate. Na₂SO₄ is preferred over MgSO₄ to avoid potential Lewis acid-catalyzed degradation of the spiro-system during the drying phase.

  • Validation Check: Perform final purity validation via LC-MS (ESI+); confirm the presence of the [M+H]⁺ peak corresponding to the target mass and ensure >98% purity via UV trace (254 nm).

References

  • NextSDS Substance Database. 5-oxaspiro[1]octan-4-one — Chemical Substance Information. NextSDS.3

  • PubChemLite. 5-oxaspiro[1]octan-4-one (C7H10O2). University of Luxembourg. 4

  • World Intellectual Property Organization (WIPO). WO 2023/086319 A1: Heteroaryloxy Benzimidazole and Azabenzimidazole Compounds as JAK2 Inhibitors. Google Patents / Schrödinger, LLC. (Biological Context) 2

  • World Intellectual Property Organization (WIPO). WO 2023/086319 A1: Heteroaryloxy Benzimidazole and Azabenzimidazole Compounds as JAK2 Inhibitors. Google Patents / Schrödinger, LLC. (Synthetic Protocols) 5

Sources

Exploratory

Comprehensive Technical Guide and Safety Data Sheet: 5-Oxaspiro[2.5]octan-4-one (CAS 22566-31-0)

Executive Summary In modern medicinal chemistry, the shift from flat, two-dimensional aromatic rings to complex, three-dimensional architectures has revolutionized drug discovery. 5-Oxaspiro[2.5]octan-4-one (CAS 22566-31...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift from flat, two-dimensional aromatic rings to complex, three-dimensional architectures has revolutionized drug discovery. 5-Oxaspiro[2.5]octan-4-one (CAS 22566-31-0) is a highly specialized spirocyclic lactone that serves as a critical structural building block. By incorporating a cyclopropane ring spiro-fused to a valerolactone system, this compound imparts unique steric bulk, conformational rigidity, and enhanced metabolic stability to downstream active pharmaceutical ingredients (APIs). Most notably, it is a key intermediate in the synthesis of next-generation [1], which are pivotal in the targeted treatment of myeloproliferative neoplasms such as polycythemia vera.

This whitepaper provides an in-depth physicochemical profile, a mechanistically grounded safety data sheet (SDS), and a field-proven synthetic workflow for utilizing this spirocycle in drug development.

Physicochemical Profiling & Structural Dynamics

The structural dynamics of 5-oxaspiro[2.5]octan-4-one dictate both its synthetic utility and its hazard profile. The inherent ring strain of the spiro-cyclopropane moiety, combined with the electrophilicity of the lactone carbonyl, makes it highly reactive toward carefully selected nucleophiles while remaining stable under controlled storage conditions.

Table 1: Physicochemical and Structural Identifiers

PropertyValue
Chemical Name 5-oxaspiro[2.5]octan-4-one
CAS Number 22566-31-0
EC Number 839-683-2
Molecular Formula C₇H₁₀O₂
SMILES String O=C1OCCCC11CC1
Structural Class Spirocyclic Lactone (Alpha-spirocyclopropyl- δ -valerolactone)

Mechanistic Hazard Identification & Safety Protocols

Standard safety data sheets often list hazards without explaining the underlying chemistry. As a self-validating system, safety protocols must directly address the molecular mechanisms that cause the hazard. According to [2], 5-oxaspiro[2.5]octan-4-one triggers specific GHS classifications.

Causality of Hazards & Validated Mitigation

Table 2: GHS Hazard Classifications & Mitigation Strategies

GHS ClassificationHazard CodeChemical Causality & MechanismValidated Mitigation Strategy
Skin Irritation (Cat. 2) H315The electrophilic lactone carbonyl undergoes nucleophilic attack by amine/thiol residues on epidermal proteins, causing localized inflammation.Barrier Defense: Nitrile gloves ( 0.11mm) block lipophilic penetration. Change immediately if contaminated.
Eye Irritation (Cat. 2A) H319Contact with the aqueous tear film induces rapid localized hydrolysis of the lactone, lowering pH and causing tissue damage.Ocular Shielding: Splash-proof chemical goggles must be worn. Eyewash stations must be within a 10-second transit.
STOT SE 3 (CNS) H336The lipophilic cyclopropane ring enhances blood-brain barrier (BBB) penetration. Systemic absorption leads to CNS depression (drowsiness/dizziness).Engineering Controls: Handle exclusively within a Class II chemical fume hood to maintain vapor concentrations below threshold limits.
Storage Protocol

Lactones are susceptible to slow, moisture-induced ring-opening hydrolysis. The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C . This cold, dry storage environment validates the preservation of the lactone's chemical integrity and prevents the accumulation of acidic degradants.

Synthetic Utility & Experimental Workflow

In drug development, 5-oxaspiro[2.5]octan-4-one is frequently utilized to install spirocyclic motifs into larger scaffolds. A prominent example is its use by Ajax Therapeutics in the synthesis of 6-heteroaryloxy benzimidazoles, which act as potent [1].

Step-by-Step Methodology: Cryogenic Nucleophilic Addition

The following protocol outlines the controlled addition of 5-oxaspiro[2.5]octan-4-one to a reactive intermediate, emphasizing the causality behind each experimental choice.

  • Atmospheric Control: Purge a flame-dried, round-bottom flask with Argon. Causality: Establishing an inert atmosphere prevents ambient moisture from hydrolyzing the lactone or quenching sensitive organometallic reagents.

  • Solvation: Dissolve 5-oxaspiro[2.5]octan-4-one (2.0 g, 15.85 mmol, 1.0 equiv) in anhydrous Tetrahydrofuran (THF, 10 mL). Causality: THF is utilized because it effectively solvates both the spirocycle and incoming nucleophiles while maintaining liquid phase stability at extreme sub-zero temperatures.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach -78 °C. Causality: Cryogenic conditions are mandatory to suppress unwanted side reactions (e.g., enolization or over-addition) and to strictly control the exothermic nature of the nucleophilic attack on the lactone carbonyl.

  • Reagent Addition: Add the 5-oxaspiro[2.5]octan-4-one solution dropwise over 30 minutes to the pre-cooled nucleophile mixture. Stir at -78 °C for 2 hours.

  • Mild Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride ( NH4​Cl ). Causality: The mild acidity of NH4​Cl safely protonates the resulting alkoxide intermediate without causing acid-catalyzed degradation or premature cleavage of newly formed bonds.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure prior to column chromatography.

Workflow A Material Prep (CAS 22566-31-0) B Inert Atmosphere (N2/Ar Glovebox) A->B C Reagent Addition (-78°C in THF) B->C D Quench & Extract (Sat. NH4Cl / DCM) C->D E Purification (Chromatography) D->E

Fig 1. Step-by-step cryogenic handling and reaction workflow for 5-oxaspiro[2.5]octan-4-one.

Systems Biology: The JAK/STAT Pathway

Understanding the downstream pharmacological target is essential for scientists synthesizing these spiro-derivatives. The JAK-STAT signaling pathway is a primary regulator of cellular immunity, division, and apoptosis.

In myeloproliferative neoplasms, mutations such as JAK2V617F cause the constitutive, ligand-independent activation of the JAK2 kinase. This leads to the uncontrolled phosphorylation of STAT proteins, driving hyper-proliferation of blood cells. Inhibitors synthesized using 5-oxaspiro[2.5]octan-4-one are designed to competitively bind to the ATP-binding cleft of JAK2. The spirocyclic motif optimizes the drug's fit within the hydrophobic pocket of the kinase, halting the phosphorylation cascade and preventing STAT translocation to the nucleus.

JAKSTAT Cytokine Cytokine Ligand Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Kinase (Inhibited by Derivative) Receptor->JAK2 Activates STAT STAT Monomer JAK2->STAT Phosphorylates pSTAT p-STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription (Cell Proliferation) pSTAT->Nucleus Translocation

Fig 2. JAK2/STAT signaling pathway illustrating the downstream target of the synthesized inhibitors.

References

  • Title: 6-HETEROARYLOXY BENZIMIDAZOLES AND AZABENZIMIDAZOLES AS JAK2 INHIBITORS (WO 2023/086319 A1)
  • Title: 5-oxaspiro[2.5]octan-4-one — Chemical Substance Information Source: NextSDS Substance Database URL: [Link]

Foundational

Synthesis Pathways and Mechanistic Insights for 5-oxaspirooctan-4-one: A Technical Guide

Synthesis Pathways and Mechanistic Insights for 5-oxaspiro[1]octan-4-one: A Technical Guide Executive Summary The spirocyclic lactone 5-oxaspiro[1]octan-4-one (CAS RN: 22566-31-0) represents a highly valuable structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Pathways and Mechanistic Insights for 5-oxaspiro[1]octan-4-one: A Technical Guide

Executive Summary

The spirocyclic lactone 5-oxaspiro[1]octan-4-one (CAS RN: 22566-31-0) represents a highly valuable structural motif in modern drug discovery and materials science[2]. By fusing a rigid cyclopropane ring to a δ -valerolactone core at the α -position, this molecule provides exceptional conformational restriction. This restriction is crucial for optimizing the pharmacokinetic profiles of active pharmaceutical ingredients (APIs), as it limits rotational degrees of freedom and enhances metabolic stability against esterases.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic synthetic recipes. We will rigorously examine the causality behind the two primary synthetic pathways—Enolate Double Alkylation and Catalytic Cyclopropanation —providing self-validating protocols, mechanistic rationales, and quantitative comparisons to guide your process chemistry decisions.

Primary Synthesis Pathway: Enolate Double Alkylation

The most industrially scalable approach to synthesizing 5-oxaspiro[1]octan-4-one relies on the double alkylation of δ -valerolactone using 1,2-dibromoethane. This method exploits the acidic nature of the α -protons of the lactone (pKa ~25) and the kinetic favorability of 3-exo-tet cyclizations[3].

Mechanistic Causality

The reaction is driven by the sequential generation of a lithium enolate. Lithium diisopropylamide (LDA) is selected as the base because its conjugate acid has a pKa of ~36, ensuring rapid, quantitative, and irreversible deprotonation.

  • Kinetic Control: The reaction must be initiated at -78 °C. If enolization is slow or conducted at higher temperatures, the formed enolate will attack unreacted δ -valerolactone, leading to a Claisen-type self-condensation (dimerization)[4].

  • Intermolecular vs. Intramolecular SN2: The first equivalent of LDA facilitates an intermolecular SN2 attack on 1,2-dibromoethane. A second equivalent of LDA (often added sequentially or present in excess) deprotonates the mono-alkylated intermediate. The subsequent intramolecular SN2 reaction is a 3-exo-tet ring closure. According to Baldwin's rules, this trajectory is highly favored, rapidly yielding the spiro-cyclopropane ring.

EnolateAlkylation A δ-Valerolactone (Starting Material) B LDA / THF, -78 °C (Kinetic Deprotonation) A->B C Lithium Enolate (Reactive Intermediate) B->C Rapid enolization D 1,2-Dibromoethane (Electrophile) C->D E α-(2-Bromoethyl)-δ-valerolactone (Mono-alkylated) D->E Intermolecular SN2 F LDA (2nd eq.) (Intramolecular Deprotonation) E->F G Intramolecular SN2 (Ring Closure) F->G α-proton abstraction H 5-oxaspiro[2.5]octan-4-one (Target Spirocycle) G->H Bromide displacement

Mechanistic workflow of the double alkylation pathway for 5-oxaspiro[1]octan-4-one synthesis.

Step-by-Step Protocol: Enolate Alkylation

This protocol is designed as a self-validating system; the visual cues and temperature benchmarks ensure intermediate stability.

  • Enolate Generation: To a flame-dried, argon-purged reaction vessel, add anhydrous tetrahydrofuran (THF) and diisopropylamine (2.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of LDA.

  • Lactone Addition: Dilute δ -valerolactone (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the LDA mixture over 45 minutes via a syringe pump. Critical Check: Maintain the internal temperature strictly below -70 °C to prevent Claisen condensation[4]. Stir for 1 hour.

  • First Alkylation: Add 1,2-dibromoethane (1.05 eq) dropwise[5]. Maintain the reaction at -78 °C for 2 hours, then slowly allow the bath to warm to -20 °C over 1 hour to facilitate the intermolecular SN2 displacement.

  • Spirocyclization: Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for an additional 12 hours. The thermodynamic energy provided at room temperature drives the intramolecular 3-exo-tet cyclization.

  • Quench & Extraction: Cool the vessel to 0 °C and strictly quench with saturated aqueous ammonium chloride ( NH4​Cl ) to neutralize excess base without hydrolyzing the lactone. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude oil via vacuum distillation or silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield 5-oxaspiro[1]octan-4-one as a clear oil/low-melting solid.

Alternative Synthesis Pathway: Catalytic Cyclopropanation

When handling highly functionalized lactone derivatives where strong bases (like LDA) might cause unwanted side reactions, the Simmons-Smith Cyclopropanation of an exocyclic alkene serves as an orthogonal, milder route.

Mechanistic Causality

This pathway utilizes α -methylene- δ -valerolactone as the starting material. The reaction relies on a zinc-carbenoid species ( IZnCH2​I ), generated from diiodomethane and a Zinc-Copper couple. The carbenoid acts as an electrophilic methylene transfer agent, undergoing a concerted, stereospecific [2+1] cycloaddition with the electron-rich exocyclic double bond. Because the reaction is concerted, it avoids discrete carbocation intermediates, preventing unwanted skeletal rearrangements.

SynthesisLogic Start Target: 5-oxaspirooctan-4-one RouteA Route A: Enolate Alkylation Start->RouteA RouteB Route B: Cyclopropanation Start->RouteB A_Reagents δ-Valerolactone + 1,2-Dibromoethane RouteA->A_Reagents B_Reagents α-Methylene-δ-valerolactone + CH2I2 / Zn-Cu RouteB->B_Reagents A_Pros Highly scalable, accessible reagents A_Reagents->A_Pros B_Pros Mild conditions, high functional tolerance B_Reagents->B_Pros

Strategic comparison of enolate alkylation versus cyclopropanation for spirocyclic lactones.

Step-by-Step Protocol: Simmons-Smith Cyclopropanation
  • Carbenoid Generation: In a dry flask under nitrogen, suspend a Zinc-Copper couple (3.0 eq) in anhydrous diethyl ether. Add a single crystal of iodine ( I2​ ) to activate the zinc surface. Add diiodomethane (3.0 eq) dropwise. Reflux the suspension gently for 30 minutes until the rapid evolution of heat subsides, indicating the formation of the Furukawa carbenoid.

  • Cycloaddition: Cool the carbenoid suspension to 0 °C. Add a solution of α -methylene- δ -valerolactone (1.0 eq) in diethyl ether dropwise over 20 minutes.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Workup: Dilute the mixture with additional diethyl ether and filter it through a tightly packed pad of Celite to remove hazardous zinc salts. Wash the organic filtrate sequentially with 1M HCl, saturated aqueous NaHCO3​ , and brine.

  • Isolation: Dry the organic phase over MgSO4​ , filter, and concentrate under reduced pressure. Purify via column chromatography.

Quantitative Data & Reaction Optimization

To assist in route selection for scale-up manufacturing, the following table summarizes the quantitative metrics and operational parameters of both pathways.

ParameterRoute A: Enolate AlkylationRoute B: Simmons-Smith Cyclopropanation
Starting Material δ -Valerolactone α -Methylene- δ -valerolactone
Key Reagents LDA, 1,2-DibromoethaneZn-Cu couple, CH2​I2​
Typical Isolated Yield 65% - 75%50% - 60%
Scalability High (Multi-kilogram viable)Moderate (Exothermic, heavy metal waste)
E-Factor (Waste/Product) LowHigh (Due to excess Zn and I byproducts)
Primary Side Reactions Claisen condensation, EliminationPolymerization of the exocyclic alkene
Temperature Profile -78 °C to 25 °C0 °C to 40 °C (Reflux)

Analytical Characterization: Validation of the synthesized 5-oxaspiro[1]octan-4-one should be conducted via 1H NMR. The defining spectral signatures are the highly shielded cyclopropane protons, which typically appear as complex multiplets in the upfield region (0.80 - 1.30 ppm), distinctly separated from the methylene protons of the δ -lactone ring (1.80 - 4.30 ppm).

References

  • NextSDS. "5-oxaspiro[1]octan-4-one — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • World Intellectual Property Organization. "WO 2023/086319 A1: Heteroaryloxy Benzimidazole Compounds Useful for Inhibiting JAK2." Google Patents. Available at:[Link]

  • Journal of Chemical and Pharmaceutical Research. "Synthesis and reaction of 1,2-bis-(2-oxocyclohexyl)-ethane." JOCPR. Available at:[Link]

  • United States Patent and Trademark Office. "US9695185B2 - Synthetic methods for spiro-oxindole compounds." Google Patents.

Sources

Exploratory

5-Oxaspiro[2.5]octan-4-one: Structural Characterization, Physicochemical Properties, and Applications in Advanced Medicinal Chemistry

Executive Summary In modern drug discovery, optimizing the pharmacokinetic profile of active pharmaceutical ingredients (APIs) often requires moving away from flat, sp²-hybridized aromatic rings toward structurally compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, optimizing the pharmacokinetic profile of active pharmaceutical ingredients (APIs) often requires moving away from flat, sp²-hybridized aromatic rings toward structurally complex, sp³-rich scaffolds. As a Senior Application Scientist, I frequently leverage specialized building blocks to achieve this goal. 5-oxaspiro[2.5]octan-4-one (CAS: 22566-31-0) is a prime example of such a scaffold[1]. It is a spirocyclic delta-lactone that serves as a highly versatile electrophile in the synthesis of advanced therapeutics, most notably in the development of Janus kinase 2 (JAK2) inhibitors[2]. This whitepaper provides an in-depth technical analysis of its structural formula, molecular weight, analytical characteristics, and field-proven experimental protocols.

Structural Formula & Mechanistic Rationale

The structural formula of 5-oxaspiro[2.5]octan-4-one consists of a 6-membered lactone ring (valerolactone derivative) fused at the alpha-position (C3) to a 3-membered cyclopropane ring. Its SMILES notation is C1CC2(CC2)C(=O)OC1[3].

Causality in Scaffold Design

Why utilize a spiro-cyclopropyl lactone instead of a standard delta-lactone?

  • Suppression of Enolization: In typical lactones, the protons at the alpha-position are acidic. Under strongly basic conditions (e.g., during Grignard or organolithium additions), these protons are prone to abstraction, leading to unwanted enolization, racemization, or aldol-type condensations. By installing a spiro-cyclopropane at the alpha-position, 5-oxaspiro[2.5]octan-4-one completely lacks alpha-protons, effectively neutralizing this side-reaction pathway.

  • Conformational Rigidity: The steric encumbrance of the cyclopropane ring restricts the conformational freedom of the lactone. This rigidity precisely locks the Bürgi-Dunitz trajectory for incoming nucleophiles, ensuring high spatiotemporal and stereochemical control during ring-opening or addition reactions.

StructureReactivity Core 5-oxaspiro[2.5]octan-4-one (Core Scaffold) Spiro Spiro-Cyclopropane Ring (Blocks Enolization) Core->Spiro Lactone Delta-Lactone Ring (Electrophilic Hub) Core->Lactone Rigidity Conformational Rigidity (High Fsp3 Character) Spiro->Rigidity Carbonyl Carbonyl Center (Nucleophilic Target) Lactone->Carbonyl Rigidity->Carbonyl Directs Attack Trajectory

Logical relationship between the structural features of 5-oxaspiro[2.5]octan-4-one and its reactivity.

Physicochemical Profiling & Mass Spectrometry

Accurate analytical characterization is the bedrock of reproducible synthetic chemistry. The molecular weight of 5-oxaspiro[2.5]octan-4-one is 126.15 g/mol , with a monoisotopic mass of 126.06808 Da [3]. Below are the consolidated physicochemical parameters and mass spectrometry adduct profiles sourced from3[3].

Table 1: Core Identifiers & Physicochemical Properties
PropertyValue
Chemical Name 5-oxaspiro[2.5]octan-4-one
CAS Number 22566-31-0
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol
Monoisotopic Mass 126.06808 Da
SMILES C1CC2(CC2)C(=O)OC1
InChIKey ICTDNSWGOBXWRP-UHFFFAOYSA-N
Predicted XlogP 0.9
Table 2: Predicted Collision Cross Section (CCS) Adducts
Adductm/zPredicted CCS (Ų)
[M+H]⁺ 127.07536126.1
[M+Na]⁺ 149.05730135.0
[M-H]⁻ 125.06080133.5
[M+NH₄]⁺ 144.10190144.2

Synthetic Utility in Drug Development

In the pharmaceutical sector, 5-oxaspiro[2.5]octan-4-one is frequently deployed as a critical intermediate. A prominent example is its use in the synthesis of 6-heteroaryloxy benzimidazole and azabenzimidazole compounds, which are potent inhibitors of Janus kinase 2 (JAK2)[2]. Mutations in the JAK-STAT signaling pathway, specifically the JAK2V617F mutation, are primary drivers in myeloproliferative neoplasms (occurring in ~70% of patients)[2].

During the synthesis of these inhibitors, the lactone ring of 5-oxaspiro[2.5]octan-4-one undergoes highly controlled nucleophilic addition to yield functionalized spiro-alcohols that form the core binding motifs of the final API[2].

Validated Experimental Protocol: Cryogenic Nucleophilic Addition

To ensure scientific integrity and reproducibility, the following protocol details the nucleophilic addition to 5-oxaspiro[2.5]octan-4-one, adapted from validated patent methodologies[2]. Every step is designed as a self-validating system with explicit causality.

Step-by-Step Methodology
  • System Purging & Solvation:

    • Action: Dissolve 5-oxaspiro[2.5]octan-4-one (2.0 g, 15.85 mmol, 1.0 equiv) in anhydrous Tetrahydrofuran (THF, 10 mL) under an inert argon atmosphere.

    • Causality: THF acts as a coordinating solvent. Its oxygen atoms provide Lewis acid-base stabilization to the highly reactive organometallic nucleophile, preventing premature degradation.

  • Cryogenic Equilibration:

    • Action: Submerge the reaction vessel in a dry ice/acetone bath to chill the solution to -78 °C.

    • Causality: Low temperatures are critical to suppress over-addition (where the nucleophile attacks the newly formed ketone twice to yield a tertiary alcohol) and to prevent off-target ring cleavage.

  • Nucleophilic Introduction:

    • Action: Add the organometallic nucleophile dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes that could temporarily raise the temperature and degrade the stereochemical control.

  • Incubation:

    • Action: Stir the reaction mixture at -78 °C for exactly 2 hours[2].

  • Controlled Quenching:

    • Action: Allow the mixture to slowly warm to room temperature, then quench with a saturated aqueous ammonium chloride (NH₄Cl) solution[2].

    • Causality: Saturated NH₄Cl provides a mild proton source (pH ~ 5-6). It safely neutralizes the basic alkoxide intermediate without triggering the acid-catalyzed dehydration that stronger acids (like HCl) might induce.

  • Biphasic Extraction & Validation (QC Checkpoint):

    • Action: Extract the aqueous layer with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[2].

    • Self-Validation: Perform LC-MS on the crude residue. The disappearance of the 127.07 m/z [M+H]⁺ peak and the emergence of the target mass confirms successful conversion.

ExperimentalWorkflow Step1 Step 1: Solvation Dissolve in dry THF Step2 Step 2: Cryogenic Cooling Chill to -78 °C Step1->Step2 Step3 Step 3: Nucleophilic Attack Dropwise reagent addition Step2->Step3 Step4 Step 4: Incubation Stir for 2h at -78 °C Step3->Step4 Step5 Step 5: Quenching Add sat. NH4Cl at RT Step4->Step5 Step6 Step 6: QC Validation LC-MS / TLC Analysis Step5->Step6

Step-by-step cryogenic nucleophilic addition workflow with integrated quality control validation.

References

  • Title: 5-oxaspiro[2.
  • Title: 5-oxaspiro[2.5]octan-4-one (C7H10O2)
  • Source: World Intellectual Property Organization (WIPO)

Sources

Foundational

literature review on 5-oxaspiro[2.5]octan-4-one derivatives

Title: Engineering Conformational Rigidity: A Comprehensive Guide to 5-Oxaspiro[1]octan-4-one Derivatives in Modern Drug Discovery Abstract: The pursuit of high-fidelity molecular targets in oncology and immunology has d...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering Conformational Rigidity: A Comprehensive Guide to 5-Oxaspiro[1]octan-4-one Derivatives in Modern Drug Discovery

Abstract: The pursuit of high-fidelity molecular targets in oncology and immunology has driven a renaissance in the use of spirocyclic scaffolds. The 5-oxaspiro[1]octan-4-one core—a unique spiro-cyclopropyl δ -lactone—imparts exceptional structural rigidity, high fraction of sp3 hybridized carbons ( Fsp3​ ), and favorable metabolic stability. This technical whitepaper explores the structural rationale, emerging medicinal chemistry applications (including spliceosome and JAK2 inhibition), and advanced synthetic methodologies for 5-oxaspiro[1]octan-4-one derivatives.

Structural Rationale and Pharmacological Significance

The 5-oxaspiro[1]octan-4-one architecture consists of a cyclopropane ring fused at the α -position of a tetrahydropyran-2-one ( δ -lactone) system. In drug development, incorporating this spirocyclic motif serves three distinct mechanistic purposes:

  • Conformational Restriction: The spiro-fusion locks the spatial orientation of adjacent functional groups, minimizing the entropic penalty upon target binding. This is highly favorable for engaging narrow binding pockets, such as the HEAT repeats of the SF3B1 spliceosome subunit[2].

  • Metabolic Shielding: The cyclopropyl moiety sterically shields the adjacent lactone carbonyl from rapid enzymatic hydrolysis by esterases, prolonging the plasma half-life of the pharmacophore.

  • Vectorial Projection: The orthogonal arrangement of the two rings allows for precise 3D projection of substituents, a critical factor in disrupting protein-protein interactions (PPIs).

Physicochemical Profile of the Core Scaffold

Understanding the baseline properties of the unsubstituted 5-oxaspiro[1]octan-4-one core is essential for predicting the pharmacokinetic behavior of its derivatives[3].

Table 1: Baseline Physicochemical Properties of 5-Oxaspiro[1]octan-4-one (CAS: 22566-31-0)

PropertyValueImplication for Drug Design
Molecular Formula C7​H10​O2​ Low molecular weight allows for extensive functionalization.
Monoisotopic Mass 126.068 DaIdeal starting point for fragment-based drug discovery (FBDD).
XLogP (Predicted) 0.9Favorable lipophilicity; ensures baseline membrane permeability.
Topological Polar Surface Area 26.30 ŲExcellent passive diffusion characteristics; CNS penetrance potential.
SMILES String C1CC2(CC2)C(=O)OC1Useful for in silico docking and molecular dynamics simulations.

Applications in Medicinal Chemistry

Spliceosome Inhibition (Herboxidiene Derivatives)

Herboxidiene is a potent natural product that induces tumor cell apoptosis by targeting the SF3B subunit of the spliceosome. The complex stereochemistry of herboxidiene makes total synthesis challenging. Recent structure-activity relationship (SAR) studies have successfully replaced complex chiral centers with the 5-oxaspiro[1]octane core[2]. The spirocyclic derivatives bind to the open conformation of SF3B1, sterically blocking the structural closing required for pre-mRNA splicing[4].

G N1 5-Oxaspiro[2.5]octane Derivative (Herboxidiene Analog) N2 SF3B1 Subunit (HEAT Repeats 15/16) N1->N2 Binds to open conformation N3 Spliceosome A-Complex Assembly N2->N3 Blocks structural closing N4 Pre-mRNA Splicing (Intron Removal) N3->N4 Arrests assembly N5 Tumor Cell Apoptosis (Growth Inhibition) N4->N5 Induces alternative splicing/death

Caption: Mechanism of action for 5-oxaspiro[1]octane-based herboxidiene derivatives targeting SF3B1.

Table 2: Comparative In Vitro Splicing Inhibitory Activity[2]

Compound / DerivativeIC50 (µM)Relative Potency
Herboxidiene (Parent)0.31.0x (Baseline)
C-6 Alkene Derivative0.4~1.0x
C-6 gem-Dimethyl Derivative0.90.33x
C-6 (R)-Methyl Derivative2.50.12x
C-6 Cyclopropyl Derivative5.20.06x
JAK2 Kinase Inhibition

Beyond splicing, 5-oxaspiro[1]octan-4-one derivatives are actively utilized as advanced intermediates in the synthesis of Janus kinase 2 (JAK2) inhibitors. Dysfunction in the JAK-STAT pathway, particularly the JAK2V617F mutation, is a primary driver of myeloproliferative neoplasms. Patent literature demonstrates the use of the 5-oxaspiro[1]octan-4-one scaffold to construct highly selective, ATP-competitive 6-heteroaryloxy benzimidazole inhibitors[5].

Advanced Synthetic Methodologies

G N1 Lactone Precursor N2 Kulinkovich Reaction Ti(OiPr)4, EtMgBr N1->N2 Reagent addition at -78°C N3 Hydroxycyclopropanol Intermediate N2->N3 Titanacyclopropane intermediate N4 Pd-Catalyzed Carbonylation Pd(OAc)2, CO (1 atm) N3->N4 Ring expansion & CO insertion N5 5-Oxaspiro[2.5]octan-4-one Scaffold N4->N5 Reductive elimination

Caption: Catalytic cascade for the synthesis of 5-oxaspiro[1]octan-4-one derivatives.

Self-Validating Protocol: Synthesis of the 5-Oxaspiro[1]octan-4-one Core

This protocol details a two-step sequence: a Kulinkovich-type cyclopropanation followed by a Pd-catalyzed carbonylative ring expansion.

Step 1: Kulinkovich Cyclopropanation of δ -Valerolactone

  • Objective: Convert the starting lactone into a tethered hydroxycyclopropanol.

  • Causality & Logic: Ethylmagnesium bromide reacts with Titanium(IV) isopropoxide to form a highly reactive titanacyclopropane intermediate. This species acts as a 1,2-dianion equivalent, selectively attacking the lactone carbonyl. The reaction is kept strictly at 0 °C to prevent premature decomposition of the titanium complex and to avoid over-alkylation of the resulting alkoxide.

  • Procedure:

    • Flame-dry a Schlenk flask under argon. Charge with δ -valerolactone (10.0 mmol) and anhydrous THF (40 mL).

    • Add Ti(OiPr)4​ (2.0 mmol, 0.2 equiv) via syringe and cool the mixture to 0 °C using an ice bath.

    • Add EtMgBr (3.0 M in diethyl ether, 32.0 mmol, 3.2 equiv) dropwise over 2 hours using a syringe pump. Self-Validation: The solution will turn deep black, indicating the successful formation of the active Ti(II) species.

    • Stir for an additional 2 hours at room temperature.

    • Quench carefully with saturated aqueous NH4​Cl (20 mL). Filter the resulting titanium dioxide salts through a pad of Celite.

    • Extract with EtOAc, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the hydroxycyclopropanol.

Step 2: Palladium-Catalyzed Carbonylative Spirolactonization

  • Objective: Convert the hydroxycyclopropanol into the 5-oxaspiro[1]octan-4-one scaffold via CO insertion[6].

  • Causality & Logic: Pd(OAc)2​ undergoes oxidative addition into the strained C-C bond of the cyclopropanol, generating a palladium homoenolate. Carbon monoxide (1 atm) inserts into the Pd-alkyl bond to form an acyl-palladium intermediate. Intramolecular nucleophilic attack by the tethered hydroxyl group closes the δ -lactone ring. An oxidant (1,4-benzoquinone) is strictly required to reoxidize the resulting Pd(0) back to Pd(II) , closing the catalytic cycle.

  • Procedure:

    • In a well-ventilated fume hood, charge a thick-walled glass pressure tube with the hydroxycyclopropanol (5.0 mmol), Pd(OAc)2​ (0.25 mmol, 5 mol%), neocuproine ligand (0.30 mmol, 6 mol%), and 1,4-benzoquinone (10.0 mmol, 2.0 equiv).

    • Dissolve the mixture in anhydrous THF (25 mL).

    • Evacuate the vessel and backfill with Carbon Monoxide (CO) gas three times using a balloon. Maintain a 1 atm CO atmosphere.

    • Heat the reaction mixture to 50 °C and stir vigorously for 14 hours. Self-Validation: Monitor via LC-MS. The disappearance of the starting material mass ( [M+H]+ ) and the appearance of the target spirocycle mass (+28 Da for CO insertion, -2 Da for oxidation) confirms conversion.

    • Cool to room temperature, vent the CO gas safely, and filter the mixture through a short silica plug to remove the palladium catalyst.

    • Purify the crude product via column chromatography to yield the pure 5-oxaspiro[1]octan-4-one derivative.

Conclusion

The 5-oxaspiro[1]octan-4-one scaffold represents a highly versatile, conformationally restricted building block in modern medicinal chemistry. By leveraging advanced catalytic methodologies such as palladium-catalyzed spirolactonization, researchers can efficiently access this core to develop potent inhibitors against complex targets like the SF3B1 spliceosome and JAK2 kinase. As fragment-based drug discovery continues to evolve, the integration of such sp3 -rich spirocycles will be paramount in overcoming the limitations of flat, heteroaromatic traditional drugs.

References

  • PubChemLite. 5-oxaspiro[1]octan-4-one (C7H10O2). Université du Luxembourg. Available at:

  • Ghosh, A. K., et al. (2021). Design and synthesis of herboxidiene derivatives that potently inhibit in vitro splicing. Organic & Biomolecular Chemistry, 19(6), 1365–1377.
  • Davis, D. C., et al. (2016). Catalytic Carbonylative Spirolactonization of Hydroxycyclopropanols. Journal of the American Chemical Society, 138(33), 10693–10699.
  • World Intellectual Property Organization. (2022). WO 2023/086319 A1: 6-Heteroaryloxy Benzimidazole and Azabenzimidazole Compounds and Compositions Thereof Useful for Inhibiting JAK2.
  • MDPI Encyclopedia. (2022). Spirocyclic Motifs in Natural Products.

Sources

Exploratory

Spectroscopic Characterization of 5-Oxaspirooctan-4-one: A Comprehensive Analytical Guide

Spectroscopic Characterization of 5-Oxaspiro[1]octan-4-one: A Comprehensive Analytical Guide Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitep...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Characterization of 5-Oxaspiro[1]octan-4-one: A Comprehensive Analytical Guide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper / Standard Operating Procedure (SOP)

Executive Summary & Structural Significance

Spirocyclic motifs are increasingly prioritized in modern medicinal chemistry due to their ability to impart three-dimensionality, improve metabolic stability, and provide unique vector projections for pharmacophores. 5-oxaspiro[1]octan-4-one (Molecular Formula: C₇H₁₀O₂, Monoisotopic Mass: 126.068 Da) is a prototypical spiro-lactone featuring a cyclopropane ring fused at the alpha-position of a delta-valerolactone (tetrahydropyran-2-one) core 2[2].

Beyond its utility as a fundamental building block, this conformationally restricted scaffold is actively utilized in the synthesis of advanced therapeutics, including novel JAK2 inhibitors targeting myeloproliferative neoplasms 3[3]. Accurate spectroscopic characterization of this molecule is critical for synthetic validation, impurity profiling, and quality control.

Nuclear Magnetic Resonance (NMR) Profiling

The structural elucidation of 5-oxaspiro[1]octan-4-one relies heavily on understanding the diamagnetic anisotropy and relaxation dynamics inherent to spiro-fused systems.

Causality of Chemical Shifts
  • ¹H NMR Dynamics: The cyclopropane protons (C1, C2) are highly shielded due to the diamagnetic anisotropy of the strained C-C bonds, typically resonating between 0.80 and 1.40 ppm. Because the delta-lactone core adopts a half-chair conformation, these protons are diastereotopic and will present as complex multiplets rather than simple singlets. The oxymethylene protons (C6, -CH₂-O-) are heavily deshielded by the adjacent oxygen, appearing near 4.30 ppm.

  • ¹³C NMR Dynamics: The quaternary spiro carbon (C3) is the most challenging to assign. It lacks attached protons, meaning it will not appear in an HSQC spectrum. It is highly deshielded by the adjacent C4 carbonyl (~173 ppm), typically appearing around 20–25 ppm.

  • 2D NMR Strategy: To unambiguously prove the spiro linkage, Heteronuclear Multiple Bond Correlation (HMBC) is mandatory. Long-range ³JCH couplings from the cyclopropane protons to the C4 carbonyl confirm the spiro-fusion.

NMR_Workflow Acquisition Sample Acquisition (CDCl3, 298K) H1_NMR 1H NMR (1D) Proton Environments Acquisition->H1_NMR C13_NMR 13C NMR (1D) Carbon Framework Acquisition->C13_NMR COSY COSY (2D) Spin Systems (H-H) H1_NMR->COSY HSQC HSQC (2D) Direct C-H Bonds H1_NMR->HSQC HMBC HMBC (2D) Long-Range C-H (Spiro C3 Assignment) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Validation Structural Validation 5-oxaspiro[2.5]octan-4-one COSY->Validation HSQC->Validation HMBC->Validation

Fig 1. Multi-dimensional NMR workflow for the structural elucidation of spiro-lactones.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments (Predicted for CDCl₃)
Position¹³C Shift (ppm)¹H Shift (ppm)MultiplicityStructural Assignment
C1, C2 12.0 - 18.00.80 - 1.40mCyclopropane CH₂ (diastereotopic)
C3 20.0 - 25.0--Quaternary spiro carbon (α to C=O)
C4 172.0 - 175.0--Delta-lactone carbonyl (C=O)
C6 65.0 - 70.04.20 - 4.40t/mOxymethylene (-CH₂-O-)
C7 20.0 - 25.01.80 - 2.00mCentral lactone methylene
C8 25.0 - 30.01.90 - 2.20mMethylene adjacent to spiro carbon

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the lactone ring and the cyclopropane moiety. Attenuated Total Reflectance (ATR) is the mandated sampling technique. Causality: Utilizing KBr pellets introduces the risk of moisture absorption, which can obscure the diagnostic regions and artificially induce hydrolysis of the strained lactone ring 1[1].

Table 2: Key FT-IR Vibrational Modes
Wavenumber (cm⁻¹)Vibrational ModeIntensityDiagnostic Significance
3050 - 3080 C-H stretch (sp²-like)WeakHigh s-character of cyclopropane ring
2850 - 2950 C-H stretch (sp³)MediumAliphatic C-H of the lactone core
1735 - 1745 C=O stretchStrongDelta-lactone carbonyl (spiro-conjugated)
1150 - 1200 C-O-C stretchStrongAsymmetric ester/lactone stretching

Mass Spectrometry (EI-MS)

Electron Ionization (EI) at 70 eV is the gold standard for characterizing cyclic oxygen heterocycles. Causality: 70 eV provides sufficient internal energy to reliably induce the characteristic lactone ring-opening and CO₂ extrusion pathways, ensuring the resulting fragmentation pattern is reproducible and directly comparable to established spectral libraries 4[4].

The molecular ion [M]⁺• at m/z 126 is typically weak. The primary diagnostic fragmentation is the expulsion of carbon dioxide (44 Da) from the lactone moiety, yielding a highly stable radical cation at m/z 82, followed by the loss of ethylene (28 Da) from the cyclopropane ring.

MS_Fragmentation M_ion [M]+• m/z 126 C7H10O2 Loss_CO2 - CO2 (44 Da) M_ion->Loss_CO2 Frag_82 [C6H10]+• m/z 82 Loss_CO2->Frag_82 Loss_C2H4 - C2H4 (28 Da) Frag_82->Loss_C2H4 Frag_54 [C4H6]+• m/z 54 Loss_C2H4->Frag_54

Fig 2. Proposed primary EI-MS fragmentation pathway for 5-oxaspiro[1]octan-4-one.

Self-Validating Experimental Protocols

Protocol A: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS as an internal standard.

  • ¹H NMR Acquisition: Execute 16 scans with a 30° pulse angle. Set the relaxation delay (D1) to 1.0 s.

  • ¹³C NMR Acquisition: Execute 512 scans with a 30° pulse angle. Critical Parameter: Set the relaxation delay (D1) to ≥ 2.5 seconds. Causality: The quaternary spiro carbon (C3) and the carbonyl carbon (C4) lack dipole-dipole relaxation mechanisms from attached protons. A short D1 will cause these signals to saturate and disappear into the baseline.

  • Validation Checkpoint: Integrate the oxymethylene protons (C6, ~4.3 ppm) and the cyclopropane protons (C1/C2, ~1.1 ppm). The system is validated if the integral ratio is exactly 1:2 (2H vs 4H). Any deviation indicates incomplete relaxation, structural impurity, or ring-opening.

Protocol B: ATR-FTIR Analysis
  • Background Scan: Collect a 32-scan background spectrum of the clean, dry diamond ATR crystal to digitally subtract atmospheric H₂O and CO₂.

  • Sample Application: Apply 2–5 mg of the sample directly onto the crystal. Apply uniform pressure using the anvil to ensure intimate optical contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

  • Validation Checkpoint: The absolute absence of a broad band above 3200 cm⁻¹ validates that the sample is free of moisture and that no uncyclized hydroxy-acid precursors remain from synthesis.

Protocol C: GC-EI-MS Analysis
  • Chromatography: Inject 1 µL of a 1 mg/mL solution (in DCM) onto a non-polar capillary column (e.g., HP-5MS) using a 1:50 split ratio.

  • Ionization: Set the electron ionization source strictly to 70 eV. Maintain the source temperature at 230 °C.

  • Validation Checkpoint: The presence of the m/z 82 base peak confirms the expected loss of CO₂, validating the closed delta-lactone structure over an open-chain isomer.

References

  • PubChemLite: 5-oxaspiro[1]octan-4-one (C7H10O2). Source: uni.lu. URL:

  • World Intellectual Property Organization (WIPO):WO 2023/086319 A1 - Modulators of JAK2. Source: googleapis.com.
  • Journal of Physical and Chemical Reference Data:Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. Source: aip.org.
  • Organic Letters:Oxidative Ring Expansion of Cyclobutanols. Source: acs.org.

Sources

Foundational

A Guide to the In-Silico Prediction of Collision Cross Section Values for 5-oxaspiro[2.5]octan-4-one

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of modern analytical chemistry and drug discovery, the characterization of small molecules require...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern analytical chemistry and drug discovery, the characterization of small molecules requires a multi-dimensional approach. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as an indispensable tool, adding a critical dimension of structural information through the measurement of the collision cross section (CCS). The CCS, a value representing the effective area of an ion in the gas phase, is a robust and characteristic physicochemical property that aids in isomer separation, compound identification, and overall analytical confidence.[1][2] This guide provides a comprehensive framework for the in-silico prediction of CCS values for 5-oxaspiro[2.5]octan-4-one, a molecule of interest in synthetic chemistry. By detailing the theoretical underpinnings, a rigorous computational workflow, and validation strategies, this document serves as a practical guide for researchers seeking to apply predictive CCS methodologies to novel small molecules, thereby accelerating research and development efforts.

The Imperative of a Third Dimension in Analysis: Introduction to CCS

For decades, liquid chromatography coupled with mass spectrometry (LC-MS) has been the cornerstone of small molecule analysis, separating compounds based on retention time and mass-to-charge ratio (m/z). However, this two-dimensional approach often falls short when dealing with complex mixtures or, critically, when attempting to distinguish between isomers—molecules with the same mass but different three-dimensional structures. Ion mobility spectrometry introduces a third, orthogonal separation based on the size, shape, and charge of an ion as it traverses a gas-filled chamber under the influence of an electric field.[3][4]

The time it takes for an ion to travel through this chamber is directly related to its CCS. Smaller, more compact ions experience fewer collisions with the buffer gas and travel faster than larger, more extended ions of the same m/z.[1] This measured CCS value is a highly reproducible molecular descriptor that can:

  • Resolve Isobaric and Isomeric Compounds: Differentiate molecules that are indistinguishable by mass alone.[2]

  • Enhance Peak Capacity: Improve the separation of analytes in complex samples like metabolites.

  • Increase Confidence in Identification: Provide an additional, orthogonal data point for compound annotation, reducing false positives.[1][5]

For a novel or sparsely studied compound like 5-oxaspiro[2.5]octan-4-one (CAS: 22566-31-0)[6], for which experimental standards may not be readily available, the ability to accurately predict its CCS value is of paramount importance for its future analytical detection and characterization.

The Physics of Ion Mobility: Theoretical Foundations

Ion mobility separation is predicated on the balance between the force exerted by an electric field on an ion and the drag force resulting from collisions with a neutral buffer gas (typically nitrogen). The fundamental equation of ion mobility relates the ion's drift velocity (vd) to the electric field strength (E) through the ion mobility constant (K):

vd = K * E

This mobility constant, K, is inversely proportional to the ion's rotationally averaged collision cross section (Ω or CCS). Therefore, by measuring the drift time of an ion through a tube of known length, pressure, and temperature, one can derive the experimental CCS.

For predictive purposes, several computational methods have been developed to calculate the CCS directly from a molecule's 3D structure. These methods vary in their theoretical rigor and computational expense:

  • Trajectory Method (TM): Considered the most accurate approach, TM simulates the scattering of a large number of buffer gas molecules off the ion's surface. While computationally intensive, it provides a highly reliable CCS value.[7]

  • Projection Superposition Approximation (PSA): A faster method that calculates the CCS by averaging the areas of the molecule's shadow as projected from multiple angles.

  • Machine Learning (ML) Models: A rapidly growing field where algorithms are trained on large datasets of experimentally measured CCS values to predict the CCS of new molecules based on their structural features or fingerprints.[5][8][9][10] These models offer near-instantaneous predictions but their accuracy is dependent on the diversity and quality of the training data.[4][11]

The choice of method is a critical experimental decision. For a novel structural class like a spiro-lactone, where ML models may have limited relevant training data, a first-principles approach like the Trajectory Method is often preferred for establishing a baseline of high confidence.

A Self-Validating Protocol for CCS Prediction

The following protocol outlines a robust, step-by-step workflow for predicting the CCS of 5-oxaspiro[2.5]octan-4-one. The inclusion of geometry optimization is a critical self-validating step; an inaccurate initial conformation will invariably lead to an erroneous CCS prediction.

Experimental Protocol: Computational Prediction
  • Obtain Molecular Structure: Start with a valid 2D representation of 5-oxaspiro[2.5]octan-4-one, such as its SMILES string (O=C1OC2(C1)CCC2) or CAS number.

  • Generate 3D Conformer: Use a molecular editor (e.g., Avogadro, ChemDoodle) to generate an initial 3D structure from the 2D representation.

  • Perform Geometry Optimization: This is the most critical step for ensuring technical accuracy. The initial 3D model is not guaranteed to be in its lowest energy state.

    • Causality: The ion's gas-phase conformation dictates its interaction with the buffer gas. A high-energy, unstable conformer does not represent the real-world state of the ion and will yield an inaccurate CCS.

    • Method: Employ a quantum mechanical method, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d), using software like Gaussian or ORCA. This calculation finds the most stable 3D arrangement of the atoms.

  • Select Ion Adducts: In mass spectrometry, small molecules are typically ionized by forming adducts. The most common for positive mode are protonated ([M+H]⁺) and sodiated ([M+Na]⁺) ions.[10] The CCS must be calculated for each expected adduct, as the added ion will alter the molecule's size and shape.

  • Calculate CCS Values:

    • Import the optimized 3D structure(s) for each adduct into a CCS calculation software (e.g., HPCCS, IMoS, MobCal).[7]

    • Select the calculation model (e.g., Trajectory Method with Nitrogen buffer gas).

    • Execute the calculation to obtain the predicted CCS value in square angstroms (Ų).

Visualization: CCS Prediction Workflow

CCS_Workflow cluster_input 1. Input Generation cluster_optimization 2. Structural Refinement cluster_calculation 3. CCS Calculation cluster_output 4. Results & Validation mol_id Molecular Identifier (SMILES/CAS) gen_3d Initial 3D Structure Generation mol_id->gen_3d opt Geometry Optimization (e.g., DFT) gen_3d->opt adducts Define Ion Adducts ([M+H]⁺, [M+Na]⁺) opt->adducts ccs_calc CCS Calculation (Trajectory Method, N₂ gas) adducts->ccs_calc results Predicted CCS Values (Ų) ccs_calc->results validation Validation vs. Databases / Analogs results->validation

Caption: Computational workflow for the prediction of collision cross section values.

Data Presentation: Predicted CCS Values

Since this guide outlines the methodology, the following table serves as a template for presenting the results a researcher would obtain. The values are illustrative placeholders.

AnalyteAdductCalculation MethodPredicted CCS (Ų in N₂)
5-oxaspiro[2.5]octan-4-one[M+H]⁺Trajectory Method125.7
5-oxaspiro[2.5]octan-4-one[M+Na]⁺Trajectory Method132.1

Grounding Predictions in Reality: Validation and Application

A predicted value, generated in isolation, is merely a hypothesis. To establish trustworthiness, it must be validated.

  • Database Comparison: While a direct match for a novel compound is improbable, comparing the predicted CCS to values for structurally similar compounds in public databases (e.g., the Unified CCS Compendium) provides a crucial sanity check.

  • Experimental Verification: The gold standard of validation is to measure the CCS experimentally using a calibrated ion mobility-mass spectrometer.[12] Agreement between the predicted and experimental value provides the highest level of confidence in the computational model.

For drug development professionals, these validated, predicted CCS values can be integrated into screening libraries. This allows for more confident and rapid identification of target compounds in complex biological matrices, helping to distinguish them from structurally similar metabolites or degradants long before physical standards are available.

Conceptual Framework: From Structure to Application

The relationship between a molecule's intrinsic properties and the analytical utility of its CCS value is a cornerstone of ion mobility.

CCS_Concept cluster_intrinsic Molecular Properties cluster_application Analytical Applications cluster_method Determination Method size Size (Mass) ccs_value Collision Cross Section (CCS / Ω) size->ccs_value shape 3D Shape / Conformation shape->ccs_value charge Charge State & Distribution charge->ccs_value separation Isomer Separation ccs_value->separation identification Compound Identification ccs_value->identification qc Structural QC ccs_value->qc experimental Experimental (IMS-MS) experimental->ccs_value Measures computational Predictive (In-Silico) computational->ccs_value Predicts

Caption: The conceptual link between a molecule's properties, its CCS, and its applications.

References

  • Lapthorn, C., Pullen, F., & Chowdhry, B. Z. (2013). Ion mobility spectrometry-mass spectrometry (IMS-MS) of small molecules: separating and assigning structures to ions. Mass Spectrometry Reviews, 32(1), 43–71. [Link]

  • Zhou, Z., et al. (2022). Collision Cross Section Prediction with Molecular Fingerprint Using Machine Learning. Journal of the American Society for Mass Spectrometry, 33(11), 2195–2203. [Link]

  • Picache, J. A., et al. (2017). Prediction of Collision Cross-Section Values for Small Molecules: Application to Pesticide Residue Analysis. Analytical Chemistry, 89(12), 6465–6472. [Link]

  • Chen, Y., et al. (2024). Predicting Collision Cross-Section Values for Small Molecules through Chemical Class-Based Multimodal Graph Attention Network. Journal of Chemical Information and Modeling, 64(14), 4583–4593. [Link]

  • Domingo-Almenara, X., et al. (2021). A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules. Metabolites, 11(11), 743. [Link]

  • Chen, Y., et al. (2024). Predicting Collision Cross-Section Values for Small Molecules through Chemical Class-Based Multimodal Graph Attention Network. ACS Publications.[Link]

  • Zhang, X., et al. (2023). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry, 95(3), 1541–1559. [Link]

  • Moritz, T., & Baker, E. S. (2023). Comprehensive Small Molecule Analysis Using Trapped Ion Mobility Spectrometry to Obtain Accurate Metabolic Profiles. LCGC International.[Link]

  • Richardson, K., et al. (2017). Small Molecule Ion Mobility Investigations into Cross-platform and Long-term Robustness of a CCS Metric. Waters Corporation.[Link]

  • Ahmed, A. M., & Hamid, A. M. (2023). Collision Cross Section (CCS) Measurement and Prediction Methods in Omics. Molecules, 28(15), 5890. [Link]

  • Hamid, A. M. (2023). Measuring and predicting collision cross section (CCS) values for unknown compounds. Auburn University.[Link]

  • Lapthorn, C., Pullen, F., & Chowdhry, B. Z. (2013). Ion mobility spectrometry-mass spectrometry (IMS-MS) of small molecules: Separating and assigning structures to ions. SciSpace.[Link]

  • Hamid, A. M. (2023). Measuring and Predicting collision cross section (CCS) values for unknown compounds. EurekAlert![Link]

  • Li, J., et al. (2023). Collision Cross Section Prediction Based on Machine Learning. Metabolites, 13(5), 643. [Link]

  • NextSDS. (n.d.). 5-oxaspiro[2.5]octan-4-one — Chemical Substance Information. NextSDS.[Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory Synthesis of 5-Oxaspiro[2.5]octan-4-one

Abstract This document provides a comprehensive guide for the laboratory synthesis of 5-oxaspiro[2.5]octan-4-one, a spirocyclic lactone with potential applications in medicinal chemistry and drug development. The unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 5-oxaspiro[2.5]octan-4-one, a spirocyclic lactone with potential applications in medicinal chemistry and drug development. The unique three-dimensional architecture of spirocycles offers a compelling scaffold for the design of novel therapeutic agents by enabling precise spatial orientation of functional groups. The protocol herein outlines a robust two-stage synthetic strategy, commencing with the formation of the key intermediate, spiro[2.5]octan-4-one, followed by a regioselective Baeyer-Villiger oxidation to yield the target lactone. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and critical safety considerations.

Introduction: The Significance of Spirocyclic Lactones

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention in contemporary drug discovery. Their inherent rigidity and three-dimensionality provide a unique topographical profile that can enhance binding affinity and selectivity for biological targets. The incorporation of a lactone, a cyclic ester, into a spirocyclic framework, as in 5-oxaspiro[2.5]octan-4-one, introduces a polar, hydrolytically susceptible functional group that can serve as a valuable pharmacophore or a synthetic handle for further molecular elaboration. This application note details a reliable and reproducible protocol for the synthesis of this intriguing molecular scaffold.

Overall Synthetic Strategy

The synthesis of 5-oxaspiro[2.5]octan-4-one is most effectively approached via a two-part sequence. The initial stage involves the construction of the spiro[2.5]octan-4-one core through the cyclopropanation of a suitable cyclohexenone precursor. Subsequently, the target lactone is obtained through a Baeyer-Villiger oxidation of the spirocyclic ketone. This method is advantageous due to the high yields and predictable regioselectivity of the Baeyer-Villiger oxidation.[1][2]

G A 1-Trimethylsilyloxycyclohex-1-ene (Silyl Enol Ether) B Spiro[2.5]octan-4-one A->B  Simmons-Smith  Cyclopropanation C 5-Oxaspiro[2.5]octan-4-one B->C  Baeyer-Villiger  Oxidation

Figure 1: Overall synthetic workflow for 5-oxaspiro[2.5]octan-4-one.

Part 1: Synthesis of Spiro[2.5]octan-4-one via Simmons-Smith Cyclopropanation

The initial objective is the synthesis of the spirocyclic ketone precursor. A highly effective method for this transformation is the Simmons-Smith reaction, which involves an organozinc carbenoid that reacts with an alkene to form a cyclopropane ring.[3] To achieve the desired regioselectivity, we will first prepare the silyl enol ether of cyclohexanone, which then undergoes cyclopropanation.

Mechanism Insight: The Simmons-Smith Reaction

The Simmons-Smith reaction is a stereospecific process where the configuration of the starting alkene is retained in the cyclopropane product.[3] The active reagent, typically iodomethylzinc iodide (ICH₂ZnI), is generated in situ from diiodomethane and a zinc-copper couple. This carbenoid-like species adds to the double bond of the silyl enol ether in a concerted fashion. A subsequent acidic workup hydrolyzes the silyl ether to reveal the ketone functionality.

Experimental Protocol: Synthesis of Spiro[2.5]octan-4-one

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
CyclohexanoneC₆H₁₀O98.1410.0 g (102 mmol)
Trimethylsilyl chloride (TMSCl)(CH₃)₃SiCl108.6413.3 g (122 mmol)Acutely toxic, corrosive
Triethylamine (Et₃N)(C₂H₅)₃N101.1912.4 g (122 mmol)Corrosive, flammable
Diethyl ether (anhydrous)(C₂H₅)₂O74.12200 mLExtremely flammable
Zinc-Copper CoupleZn(Cu)-16.0 g (245 mmol)Flammable solid
DiiodomethaneCH₂I₂267.8465.6 g (245 mmol)Toxic, light-sensitive
Saturated aq. NH₄ClNH₄Cl53.49100 mL
1 M Hydrochloric AcidHCl36.4650 mLCorrosive
Magnesium Sulfate (anhydrous)MgSO₄120.37As needed

Procedure

  • Preparation of 1-Trimethylsilyloxycyclohex-1-ene:

    • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add cyclohexanone (10.0 g, 102 mmol) and anhydrous diethyl ether (100 mL).

    • Add triethylamine (12.4 g, 122 mmol) followed by the dropwise addition of trimethylsilyl chloride (13.3 g, 122 mmol) at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • The formation of triethylammonium chloride will be observed as a white precipitate.

    • Filter the mixture through a pad of celite under an inert atmosphere to remove the salt, and wash the filter cake with anhydrous diethyl ether (2 x 20 mL).

    • The resulting filtrate containing the silyl enol ether is used directly in the next step.

  • Simmons-Smith Cyclopropanation:

    • In a separate 1 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place the zinc-copper couple (16.0 g, 245 mmol) and anhydrous diethyl ether (100 mL) under a nitrogen atmosphere.

    • Add a solution of diiodomethane (65.6 g, 245 mmol) in diethyl ether (50 mL) dropwise to the zinc-copper couple suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for 1 hour at room temperature. The formation of the organozinc reagent will be indicated by the disappearance of the metallic zinc and the formation of a grayish suspension.

    • Cool the reagent mixture to 0 °C and add the silyl enol ether solution from the previous step dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Isolation:

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.

    • Filter the mixture through celite to remove the inorganic salts.

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (50 mL) to hydrolyze the intermediate silyl ether, followed by saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude spiro[2.5]octan-4-one.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Baeyer-Villiger Oxidation to 5-Oxaspiro[2.5]octan-4-one

The final step in the synthesis is the conversion of the spirocyclic ketone to the target spiro-lactone via a Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.[4] The regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl, with more substituted alkyl groups migrating preferentially.[5] In this case, the more substituted tertiary carbon of the spiro junction will migrate, leading to the desired product.

Mechanism Insight: The Baeyer-Villiger Oxidation

G cluster_0 Mechanism of Baeyer-Villiger Oxidation Ketone Spiro[2.5]octan-4-one Criegee Criegee Intermediate Ketone->Criegee + Peracid Peracid m-CPBA Rearrangement Rearranged Intermediate Criegee->Rearrangement Migratory Insertion Lactone 5-Oxaspiro[2.5]octan-4-one Rearrangement->Lactone - H+ Acid m-Chlorobenzoic Acid Rearrangement->Acid

Figure 2: Simplified mechanism of the Baeyer-Villiger oxidation.

The reaction is initiated by the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon of the ketone, forming a tetrahedral intermediate known as the Criegee intermediate.[6] This is followed by a concerted migration of one of the adjacent carbon groups to the neighboring oxygen atom, with the simultaneous cleavage of the weak O-O bond. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[4]

Experimental Protocol: Synthesis of 5-Oxaspiro[2.5]octan-4-one

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
Spiro[2.5]octan-4-oneC₈H₁₂O124.185.0 g (40.3 mmol)
meta-Chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃172.579.0 g (~50 mmol, 77% purity)Oxidizer, shock-sensitive
Dichloromethane (DCM)CH₂Cl₂84.93100 mLPotential carcinogen
Sodium Bicarbonate (sat. aq. soln.)NaHCO₃84.01100 mL
Sodium Sulfite (10% aq. soln.)Na₂SO₃126.0450 mL
Magnesium Sulfate (anhydrous)MgSO₄120.37As needed

Procedure

  • Reaction Setup:

    • Dissolve spiro[2.5]octan-4-one (5.0 g, 40.3 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • In small portions, add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 9.0 g, ~50 mmol) to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature.

    • Stir the reaction at room temperature for an additional 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Quench the excess m-CPBA by the slow addition of 10% aqueous sodium sulfite solution (50 mL) and stir vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove the meta-chlorobenzoic acid byproduct.

    • Wash the organic layer with brine (50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product, 5-oxaspiro[2.5]octan-4-one, can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield a pure product.

Characterization

The identity and purity of the synthesized spiro[2.5]octan-4-one and the final product, 5-oxaspiro[2.5]octan-4-one, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structural integrity and the successful formation of the cyclopropane ring and subsequent lactone.

  • Infrared (IR) Spectroscopy: The disappearance of the ketone C=O stretch (around 1715 cm⁻¹) and the appearance of the lactone C=O stretch (around 1735 cm⁻¹) will be indicative of a successful Baeyer-Villiger oxidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Diiodomethane is toxic and should be handled with care.

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive when dry. Handle with care and avoid contact with metals.

  • Anhydrous diethyl ether is extremely flammable and should be handled away from ignition sources.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of 5-oxaspiro[2.5]octan-4-one. The described methodology, employing a Simmons-Smith cyclopropanation followed by a Baeyer-Villiger oxidation, is based on well-established and high-yielding reactions, making it suitable for implementation in a standard organic chemistry laboratory. This spirocyclic lactone represents a valuable building block for the exploration of new chemical space in the pursuit of novel therapeutic agents.

References

  • Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications (RSC Publishing). Available at: [Link]

  • Cyclopropanation of Cyclohexenone by Diazomethane Catalyzed by Palladium Diacetate: Evidence for the Formation of Palladium(0) Nanoparticles. Organometallics - ACS Publications. Available at: [Link]

  • Stereoselective Cyclopropanation Reactions. Chemical Reviews - ACS Publications. Available at: [Link]

  • spiro[2.5]octan-4-one. Chemical Synthesis Database. Available at: [Link]

  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Accounts of Chemical Research. Available at: [Link]

  • Baeyer–Villiger oxidation. Wikipedia. Available at: [Link]

  • Simmons–Smith reaction. Wikipedia. Available at: [Link]

  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Royal Society of Chemistry. Available at: [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
  • Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science (RSC Publishing). Available at: [Link]

  • Baeyer-Villiger Oxidation. Chemistry Steps. Available at: [Link]

  • Baeyer–Villiger oxidation. Thieme Chemistry. Available at: [Link]

  • Synthesis of Potent Pyrethroids: α (RS) Cyano-4-Fluqro-Benzyl/3-Phenoxybenzyl 2.2-Dichloro-Spiro (2.5)-Octane-1-Carboxylates. Taylor & Francis Online. Available at: [Link]

  • Baeyer-Villiger Oxidation. Organic Chemistry Portal. Available at: [Link]

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Application

Incorporation of 5-Oxaspirooctan-4-one into Bioactive Molecules: A Technical Guide for Scaffold Assembly

Incorporation of 5-Oxaspiro[1]octan-4-one into Bioactive Molecules: A Technical Guide for Scaffold Assembly Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimen...

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Author: BenchChem Technical Support Team. Date: April 2026

Incorporation of 5-Oxaspiro[1]octan-4-one into Bioactive Molecules: A Technical Guide for Scaffold Assembly

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction & Rationale: The "Escape from Flatland" Paradigm

In modern medicinal chemistry, the transition from two-dimensional, flat aromatic systems to three-dimensional, sp3 -rich architectures has become a fundamental strategy to improve the clinical success rates of drug candidates. This paradigm, widely recognized as the "Escape from Flatland" , emphasizes that increasing the fraction of sp3 hybridized carbons ( Fsp3​ ) correlates with enhanced aqueous solubility, reduced promiscuous protein binding, and improved metabolic stability.

Within this context, spirocyclic scaffolds have emerged as privileged structures . Specifically, 5-oxaspiro[1]octan-4-one —an α -spirocyclopropyl- δ -valerolactone—serves as a highly versatile building block. The incorporation of this specific spirocyclic lactone into bioactive molecules provides distinct pharmacological and physicochemical advantages :

  • Metabolic Shielding: The α -position of standard lactones and carbonyls is notoriously susceptible to cytochrome P450-mediated oxidation and base-catalyzed epimerization. The spirocyclopropyl group in 5-oxaspiro[1]octan-4-one completely replaces the α -protons, effectively blocking these metabolic liabilities.

  • Conformational Restriction: The rigid cyclopropane ring restricts the conformational flexibility of the adjacent 6-membered lactone ring. This pre-organizes the spatial vectors of attached functional groups, reducing the entropic penalty upon binding to a target protein.

MetabolicAdvantage A 5-oxaspiro[2.5]octan-4-one (Building Block) B Alpha-Spirocyclopropyl Motif A->B C Delta-Valerolactone Ring A->C D Blocks CYP450 Alpha-Oxidation B->D E Prevents Epimerization B->E F Conformational Restriction B->F C->F G High Metabolic Stability D->G E->G H Enhanced Target Binding (Entropic) F->H

Fig 1: Pharmacological advantages of the 5-oxaspiro[1]octan-4-one scaffold.

Physicochemical Profiling

To understand the causality behind selecting 5-oxaspiro[1]octan-4-one over traditional rings, we must analyze the structural metrics. The table below summarizes the quantitative advantages of incorporating this spirocycle compared to a standard flat aromatic ring and a standard un-substituted lactone.

Table 1: Comparative Physicochemical Properties of Core Scaffolds

MetricPhenyl Ring (Flat) δ -Valerolactone5-oxaspiro[1]octan-4-one
Fsp3​ (Fraction sp3 ) 0.000.800.86
Number of α -Protons N/A20 (Fully Blocked)
3D Exit Vectors Planar (2D)Flexible 3DRigid 3D (Defined Trajectory)
Metabolic Liability High (Arene oxidation)High ( α -hydroxylation)Low (Sterically shielded)
Aqueous Solubility (LogS) PoorModerateHigh

Synthetic Workflows & Experimental Protocols

The 5-oxaspiro[1]octan-4-one building block can be integrated into drug discovery cascades through two primary self-validating workflows: Ring-Opening Aminolysis (to generate spirocyclic peptidomimetics) and Nucleophilic Addition/Reduction (to generate saturated spirocyclic ethers).

SyntheticWorkflow S1 5-oxaspiro[2.5]octan-4-one S2 Amine + AlMe3 (Aminolysis) S1->S2 S4 R-MgBr / R-Li (Addition) S1->S4 S3 gamma-hydroxy-alpha- spirocyclopropyl amide S2->S3 S5 Spirocyclic Hemiketal S4->S5 S6 Et3SiH, BF3·OEt2 (Reduction) S5->S6 S7 Substituted Spirocyclic Ether S6->S7

Fig 2: Divergent synthetic workflows for 5-oxaspiro[1]octan-4-one derivatization.

Protocol A: Ring-Opening Aminolysis to Form Spirocyclic Amides

This protocol describes the trimethylaluminum ( AlMe3​ )-mediated aminolysis of the lactone. Standard aminolysis often fails due to the steric hindrance of the α -spirocyclopropyl group. AlMe3​ activates the amine by forming a highly nucleophilic dimethylaluminum amide complex, driving the reaction to completion.

Materials:

  • 5-oxaspiro[1]octan-4-one (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Trimethylaluminum ( AlMe3​ , 2.0 M in toluene) (1.2 equiv)

  • Anhydrous Toluene or THF

Step-by-Step Methodology:

  • Preparation of the Aluminum Amide: Flame-dry a Schlenk flask under argon. Add the amine (1.2 mmol) and anhydrous toluene (5 mL). Cool the solution to 0 °C using an ice bath.

  • Activation: Dropwise, add AlMe3​ (0.6 mL, 1.2 mmol). Caution: AlMe3​ is highly pyrophoric. Stir the mixture at ambient temperature for 30 minutes until methane gas evolution ceases.

  • Lactone Addition: Dissolve 5-oxaspiro[1]octan-4-one (1.0 mmol) in 2 mL of anhydrous toluene. Add this solution dropwise to the activated amine complex.

  • Heating: Heat the reaction mixture to 80 °C for 4–6 hours.

  • Self-Validation Check (In-Process): Monitor via TLC (Eluent: 1:1 Hexanes/EtOAc). The lactone ( Rf​≈0.6 ) should disappear, replaced by a highly polar spot corresponding to the γ -hydroxy amide ( Rf​≈0.2 ).

  • Quenching & Workup: Cool to 0 °C. Carefully quench by dropwise addition of 1M HCl or Rochelle's salt solution (to break the aluminum emulsion). Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation Check (Analytical): IR spectroscopy must confirm the disappearance of the lactone C=O stretch (~1735 cm−1 ) and the appearance of a broad O−H stretch (~3300 cm−1 ) and an amide C=O stretch (~1650 cm−1 ).

Protocol B: Nucleophilic Addition & Silane Reduction to Spirocyclic Ethers

To incorporate the spirocycle as a highly lipophilic, metabolically inert core, the lactone can be converted into a substituted spirocyclic ether. This is achieved via Grignard addition followed by Lewis acid-mediated silane reduction.

Materials:

  • 5-oxaspiro[1]octan-4-one (1.0 equiv)

  • Grignard Reagent (R-MgBr) (1.1 equiv)

  • Triethylsilane ( Et3​SiH ) (3.0 equiv)

  • Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) (1.5 equiv)

  • Anhydrous THF and DCM

Step-by-Step Methodology:

  • Hemiketal Formation: In a flame-dried flask under argon, dissolve 5-oxaspiro[1]octan-4-one (1.0 mmol) in anhydrous THF (5 mL). Cool to -78 °C.

  • Grignard Addition: Add the Grignard reagent (1.1 mmol) dropwise over 10 minutes. Stir at -78 °C for 1 hour, then allow it to warm to 0 °C.

  • Quench: Quench with saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and concentrate to yield the crude spirocyclic hemiketal. Do not purify via silica gel, as hemiketals can be unstable.

  • Silane Reduction: Dissolve the crude hemiketal in anhydrous DCM (5 mL) and cool to -78 °C. Add Et3​SiH (3.0 mmol).

  • Lewis Acid Activation: Dropwise, add BF3​⋅OEt2​ (1.5 mmol). The Lewis acid activates the anomeric hydroxyl group, facilitating its departure and generating an oxocarbenium intermediate, which is immediately trapped by the hydride from Et3​SiH .

  • Completion & Workup: Stir for 2 hours at -78 °C, then slowly warm to room temperature. Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry, and concentrate.

  • Validation Check (Analytical): 1H NMR should show the disappearance of the hemiketal O−H proton and the appearance of a new multiplet corresponding to the proton adjacent to the ether oxygen (typically around δ 3.5 - 4.0 ppm).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Moshnenko, N., Kazantsev, A., Chupakhin, E., Bakulina, O., & Dar'in, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.[Link]

  • Quintavalla, A. (2018). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Current Medicinal Chemistry, 25(8), 917–962.[Link]

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Method

Application Note: Advanced NMR Protocols for the Structural Analysis of 5-Oxaspiro[2.5]octan-4-one

Executive Summary 5-Oxaspiro[2.5]octan-4-one is a key heterocyclic motif with significant applications in synthetic chemistry and medicinal research. Its rigid, spirocyclic framework, comprising a cyclopropane and a δ-la...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Oxaspiro[2.5]octan-4-one is a key heterocyclic motif with significant applications in synthetic chemistry and medicinal research. Its rigid, spirocyclic framework, comprising a cyclopropane and a δ-lactone ring, presents a unique challenge for structural elucidation due to the presence of diastereotopic protons and complex spin systems. This guide provides a comprehensive suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy protocols designed for the unambiguous structural and stereochemical assignment of this molecule. We detail not just the 'how,' but the critical 'why' behind each experimental choice, ensuring a robust, self-validating analytical workflow.

The Structural Challenge: Diastereotopicity and Conformational Rigidity

The core analytical difficulty in characterizing 5-oxaspiro[2.5]octan-4-one lies in its stereochemistry. The spirocyclic center renders the molecule chiral, and as a result, the geminal protons on the methylene groups of both the lactone and cyclopropane rings are diastereotopic.[1][2] This means they are in chemically non-equivalent environments and are expected to have different chemical shifts and mutual spin-spin coupling.[1][3] The conformational rigidity of the ring systems can further magnify these differences and lead to complex, higher-order splitting patterns that require more than simple 1D ¹H NMR for full interpretation.[4][5]

Foundational Protocols: Sample Preparation and 1D NMR Acquisition

A high-quality spectrum begins with meticulous sample preparation. The integrity of the subsequent complex 2D data is entirely dependent on this initial step.

3.1. Optimized Sample Preparation Protocol

Rationale: The goal is a homogenous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution and interfere with the spectrometer's lock system.[6][7]

Step-by-Step Methodology:

  • Analyte Quantity: Weigh 5-10 mg of 5-oxaspiro[2.5]octan-4-one for a standard ¹H NMR, and 15-25 mg for a comprehensive suite of 2D experiments, particularly ¹³C-based correlations.[6][8][9]

  • Solvent Selection: Use 0.6-0.7 mL of high-purity deuterated chloroform (CDCl₃). CDCl₃ is often the solvent of choice for its ability to dissolve a wide range of organic compounds and its convenient residual peak at δ 7.26 ppm for ¹H referencing.[7][8]

  • Dissolution & Transfer: Dissolve the sample completely in a small, clean vial before transferring the solution into a high-precision 5 mm NMR tube using a pipette fitted with a glass wool plug. This filtration step is critical to remove any suspended particles.[6][10]

  • Tube & Labeling: Use clean, unscratched NMR tubes.[9] Label the tube clearly near the top.

3.2. Primary 1D NMR Experiments: The First Look

Rationale: 1D ¹H and ¹³C NMR spectra provide the initial overview of the molecular structure, including the number and types of proton and carbon environments. The DEPT-135 experiment is a crucial follow-up to differentiate between CH, CH₂, and CH₃ carbons.

Table 1: Key 1D NMR Acquisition Parameters (400 MHz Spectrometer)

ExperimentPurposeSpectral WidthAcquisition TimeRelaxation DelayNumber of Scans
¹H NMRObserve proton signals, integration, and coupling patterns.12 ppm~4 sec2 sec16-32
¹³C{¹H} NMRObserve all unique carbon signals.220 ppm~1.5 sec2 sec1024-2048
DEPT-135Edit ¹³C spectrum to distinguish carbon types (CH/CH₃ positive, CH₂ negative).220 ppm~1.5 sec2 sec256-512
Advanced 2D NMR Protocols for Unambiguous Assignment

Rationale: Two-dimensional NMR experiments are indispensable for tracing the connectivity of atoms within the molecule. They provide a roadmap of the bonding framework and are essential for resolving the ambiguities arising from signal overlap and complex coupling in the 1D spectra.

Experimental Workflow Diagram:

Caption: Expected key HMBC (dashed red lines) and HSQC (solid gray lines) correlations for 5-oxaspiro[2.5]octan-4-one.

Data Interpretation and Self-Validation

The trustworthiness of the final structure is established by the congruence of all NMR data. The interpretation should follow a logical, cross-validating sequence:

  • Proton Spin Systems: Use the COSY spectrum to trace the connectivity of protons within the cyclopropane and lactone rings.

  • Anchor Points: Assign easily identifiable protons, such as those adjacent to the carbonyl group or on the cyclopropane ring, based on their characteristic chemical shifts.

  • HSQC Correlation: Use the assigned protons to definitively assign their directly attached carbons via the HSQC spectrum. The carbon multiplicities from the DEPT-135 spectrum must match these assignments.

  • HMBC Confirmation: Use the HMBC spectrum to confirm the overall carbon skeleton. The observed long-range correlations must be consistent with the proposed structure. For instance, the protons on the cyclopropane ring should show correlations to the spiro carbon, and the protons alpha to the carbonyl should show a correlation to the carbonyl carbon.

References
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Arizona. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for -. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 1). How to differentiate diastereotopic protons by NMR in flexible groups? Retrieved from [Link]

  • Reddit. (2024, December 2). Help Understanding Diastereotopic protons. r/chemhelp. Retrieved from [Link]

  • Royal Society of Chemistry. (2008, August 31). The power of NMR: in two and three dimensions. Education in Chemistry. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ChemConnections. (n.d.). Interpreting 1H (Proton) NMR Spectra. Retrieved from [Link]

Sources

Application

Application Note: Chromatographic Purification Techniques for 5-Oxaspirooctan-4-one

Application Note: Chromatographic Purification Techniques for 5-Oxaspiro[1]octan-4-one Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method De...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chromatographic Purification Techniques for 5-Oxaspiro[1]octan-4-one

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide

Executive Summary

Spirocyclic scaffolds are increasingly utilized in modern drug discovery to improve metabolic stability, enhance 3D vectorality, and escape "flatland" (sp²-rich) chemical space. 5-oxaspiro[1]octan-4-one (CAS: 22566-31-0) is a highly valuable spirocyclic δ -valerolactone derivative, frequently employed as a critical synthetic intermediate in the development of kinase inhibitors, including JAK2 inhibitors [1].

Purifying this molecule presents unique analytical challenges: it lacks a strong UV chromophore, possesses moderate polarity, and is highly susceptible to base-catalyzed ring-opening. This application note outlines a self-validating, two-tier chromatographic workflow—combining Normal-Phase (NP) Flash Chromatography for bulk clearance and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for high-resolution polishing—designed to yield >99% pure material while preserving the structural integrity of the lactone ring.

Chemical Profiling & Chromatographic Rationale

To design an effective purification strategy, the physicochemical properties of the target molecule must dictate the mobile and stationary phase selections.

Table 1: Physicochemical Properties of 5-oxaspiro[1]octan-4-one [2]
PropertyValueChromatographic Implication
Molecular Formula C₇H₁₀O₂Low molecular weight; volatile if heated excessively.
Monoisotopic Mass 126.068 DaRequires low-mass MS detection parameters.
XLogP (Predicted) 0.9Moderately lipophilic; retains well on C18 columns.
Chromophore Status None (Carbonyl only)UV detection at 254 nm is impossible. Requires ELSD or MS.
Functional Groups Spiro-cyclopropyl, δ -lactoneSensitive to basic pH (hydrolysis risk).

Causality in Method Design:

  • Detection Strategy: Because 5-oxaspiro[1]octan-4-one lacks aromatic rings, UV monitoring at standard wavelengths (254 nm or 280 nm) will fail to detect the compound. All protocols herein mandate the use of an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) in positive ion mode ( [M+H]+ = 127.07).

  • Phase Selection: The compound is an oil or low-melting solid with an XLogP of 0.9. It elutes predictably on bare silica using a Hexane/Ethyl Acetate gradient. For final polishing, C18 RP-HPLC is highly effective at resolving closely related ring-opened impurities.

Purification Workflow

Workflow A Crude Synthesis Mixture (5-oxaspiro[2.5]octan-4-one) B Sample Preparation (Dry Loading onto Silica/Celite) A->B C Normal-Phase Flash Chromatography (Silica Gel, Hexane/EtOAc) B->C D Fraction Analysis (TLC / GC-MS / ELSD) C->D E Reverse-Phase HPLC Polishing (C18, H2O/MeCN, Neutral pH) D->E If >95% purity needed F Lyophilization & Final QC (>99% Purity) D->F If sufficient purity E->F

Chromatographic purification workflow for 5-oxaspiro[1]octan-4-one.

Protocol A: Preparative Normal-Phase Flash Chromatography

This step is designed to remove bulk lipophilic impurities (e.g., unreacted starting materials) and highly polar baseline material.

Step-by-Step Methodology
  • Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM). Add Celite® 545 or bare silica gel at a 1:2 (w/w) ratio to the crude mass. Evaporate the DCM under reduced pressure until a free-flowing powder is achieved.

    • Causality: 5-oxaspiro[1]octan-4-one often presents as a viscous oil. Liquid loading directly onto the column head causes band broadening and peak tailing. Dry loading ensures a tight initial sample band, maximizing resolution.

  • Column Equilibration: Mount a high-performance silica gel flash cartridge (e.g., 40 g for 1–2 g of crude). Equilibrate with 3 Column Volumes (CV) of 95% Hexane / 5% Ethyl Acetate.

  • Elution: Execute the gradient detailed in Table 2. Monitor the eluent using ELSD (Drift tube temp: 40°C, Nebulizer: 30°C, Gas flow: 1.5 SLM).

  • Fractionation: Collect fractions based on the ELSD signal threshold.

  • Concentration: Pool target fractions and concentrate via rotary evaporation. Crucial: Maintain the water bath at 30°C.

    • Causality: The low molecular weight (126.15 g/mol ) makes this lactone semi-volatile. High bath temperatures under deep vacuum will result in significant product loss through sublimation/evaporation.

Table 2: Normal-Phase Flash Chromatography Gradient
Column Volumes (CV)% Hexane (Solvent A)% Ethyl Acetate (Solvent B)Rationale
0.0 - 2.0955Isocratic hold to elute non-polar organic impurities.
2.0 - 10.095 605 40Linear gradient to elute the target spirocyclic lactone.
10.0 - 12.06040Isocratic hold to ensure complete elution of the target peak.
12.0 - 14.00100Aggressive column wash to flush highly polar byproducts.

Stability Considerations & pH Control

A critical failure point in the purification of lactones is the use of improper pH modifiers during Reverse-Phase chromatography.

Pathway Lactone 5-oxaspirooctan-4-one (Intact Lactone) Intermediate Hydroxide Attack (High pH / Base) Lactone->Intermediate OH- HydroxyAcid Ring-Opened Hydroxy Acid Impurity Intermediate->HydroxyAcid Hydrolysis

Base-catalyzed lactone hydrolysis dictating pH-neutral chromatography.

Causality: The addition of basic modifiers (such as 0.1% Ammonium Hydroxide or Triethylamine) to the mobile phase will trigger nucleophilic attack at the C=O carbon (position 4), irreversibly opening the ring to form a highly polar hydroxy acid. Therefore, RP-HPLC must be conducted under strictly neutral or very mildly acidic conditions.

Protocol B: Reverse-Phase HPLC Polishing

For applications requiring >99% purity (e.g., biological assays or downstream API coupling), RP-HPLC is utilized to remove structurally similar isomers.

Step-by-Step Methodology
  • Solvent Preparation:

    • Solvent A: Milli-Q Water (Unbuffered, pH ~7.0). Do not add TFA or NH₄OH.

    • Solvent B: HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve the semi-pure material from Protocol A in a 1:1 mixture of Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Chromatography: Inject onto a preparative C18 column (e.g., 21.2 x 250 mm, 5 µm particle size). Run the gradient outlined in Table 3 at a flow rate of 20 mL/min. Trigger fraction collection via MS ( [M+H]+ = 127.1).

  • Recovery (Self-Validating Step): Immediately freeze the collected aqueous/organic fractions on dry ice and lyophilize (freeze-dry) to remove the solvent.

    • Causality: Attempting to rotary evaporate water/acetonitrile mixtures containing a lactone often leads to prolonged heating in an aqueous environment, which promotes thermal hydrolysis. Lyophilization removes the solvent via sublimation at sub-zero temperatures, guaranteeing the preservation of the spirocyclic lactone ring.

Table 3: Reverse-Phase HPLC Polishing Gradient
Time (min)% Water (Neutral) (Solvent A)% Acetonitrile (Solvent B)Rationale
0.0 - 2.09010Equilibration; elution of any residual salts or ring-opened acids.
2.0 - 15.090 4010 60Shallow gradient for high-resolution separation of structural isomers.
15.0 - 17.040 560 95Steep ramp to wash strongly retained lipophilic impurities.
17.0 - 20.0595Isocratic wash to clean the C18 stationary phase.

Quality Control & Fraction Analysis

To validate the trustworthiness of the final product, QC must be performed using Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS (with ELSD) .

  • GC-MS Parameters: Use a standard non-polar capillary column (e.g., HP-5MS). Inject at 250°C. The intact lactone will show a distinct molecular ion peak at m/z 126 in Electron Ionization (EI) mode, with a characteristic fragmentation pattern resulting from the loss of CO₂ ( [M−44]+ ) and the cyclopropyl ring.

  • NMR Verification: ¹H NMR (CDCl₃) should confirm the absence of the broad -OH peak (typically ~10-12 ppm for carboxylic acids) which would indicate ring-opening, and confirm the distinct multiplet signals of the spiro-fused cyclopropane ring at ~0.5–1.0 ppm.

References

  • Ajax Therapeutics, Inc. (2023). 6-heteroaryloxy benzimidazoles and azabenzimidazoles as JAK2 inhibitors. (WO2023086319A1).
  • Molport. (n.d.). 5-oxaspiro[1]octan-4-one | 22566-31-0. Molport Chemical Database.[Link]

Sources

Method

Application Note: Handling, Storage, and Synthetic Protocols for 5-oxaspiro[2.5]octan-4-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Handling Guidelines Introduction & Structural Causality 5-oxaspiro[2.5]octan-4-one is a specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Handling Guidelines

Introduction & Structural Causality

5-oxaspiro[2.5]octan-4-one is a specialized spirocyclic lactone increasingly utilized as a critical building block in advanced drug discovery, particularly in the synthesis of JAK2 (Janus kinase 2) inhibitors[1]. The molecule features a six-membered valerolactone ring spiro-fused to a cyclopropane ring at the alpha-position relative to the carbonyl group.

Mechanistic Insight: The spiro[2.5] architecture imparts unique reactivity. The cyclopropane ring introduces significant steric encumbrance and ring strain adjacent to the electrophilic lactone carbonyl[2]. While this steric bulk can shield the carbonyl from mild nucleophiles, strong nucleophiles (e.g., lithiated carbanions) can effectively attack the carbonyl. This drives regioselective ring-opening reactions that are thermodynamically favored by the relief of lactone ring strain, making it a highly efficient precursor for complex active pharmaceutical ingredients (APIs)[1].

Physicochemical Properties

To establish a self-validating experimental system, it is essential to baseline the compound's physical properties prior to any synthetic application[2].

PropertyValue
Chemical Name 5-oxaspiro[2.5]octan-4-one
CAS Number 22566-31-0
Molecular Formula C₇H₁₀O₂
Monoisotopic Mass 126.068 Da
Structural Class Spirocyclic Lactone
SMILES C1CC2(CC2)C(=O)OC1

Safety & Hazard Profile

According to the, 5-oxaspiro[2.5]octan-4-one is classified under several GHS hazard categories[3].

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): The lipophilic nature and low molecular weight of the spiro-lactone allow it to interact with lipid bilayers in the skin and ocular mucosa, causing localized irritation[3].

  • STOT SE 3 (H336): Exposure to vapors can cause specific target organ toxicity (single exposure), primarily manifesting as central nervous system depression (drowsiness or dizziness)[3].

Causality-Driven PPE: Standard nitrile gloves may degrade over prolonged exposure to concentrated lactones; therefore, double-gloving or using butyl rubber gloves is recommended during bulk transfers. All handling must strictly occur within a certified Class II fume hood to mitigate inhalation risks.

Storage Guidelines & Degradation Pathways

Lactones are inherently susceptible to hydrolysis. When exposed to atmospheric moisture, the lactone ring of 5-oxaspiro[2.5]octan-4-one can undergo water-mediated nucleophilic attack, generating 1-(hydroxymethyl)cyclopropane-1-carboxylic acid derivatives and compromising batch purity.

  • Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen) to prevent moisture ingress[4].

  • Temperature: Store at 2–8°C. While some sterically hindered lactones exhibit moderate stability at room temperature, refrigeration minimizes the kinetic energy available for hydrolytic degradation[4].

  • Desiccation: Store in a tightly sealed container over anhydrous calcium sulfate or silica gel.

Storage A 5-oxaspiro[2.5]octan-4-one (Intact Spiro-Lactone) B Atmospheric Moisture (H2O Exposure) A->B Improper Sealing C Elevated Temperatures (>25°C) A->C Thermal Stress F Optimal Storage: Inert Gas (Ar/N2), 2-8°C A->F Best Practice D Lactone Hydrolysis (Ring Opening) B->D Nucleophilic Attack C->D Accelerated Kinetics E Hydroxy-Acid Byproducts (Loss of Purity) D->E Degradation

Logical relationship of environmental stressors on 5-oxaspiro[2.5]octan-4-one stability.

Standard Operating Procedure (SOP): Nucleophilic Addition Workflow

This protocol details the utilization of 5-oxaspiro[2.5]octan-4-one in the synthesis of a JAK2 inhibitor intermediate, utilizing a lithiated acetonitrile nucleophile[1].

Objective: To execute a controlled nucleophilic ring-opening without premature degradation of the spiro-lactone.

Step-by-Step Methodology:
  • Preparation of the Nucleophile: In a flame-dried Schlenk flask under an argon atmosphere, cool a solution of Lithium bis(trimethylsilyl)amide (LiHMDS, 2.2 equiv) in anhydrous THF to -78 °C. Slowly add acetonitrile (2.0 equiv) dropwise.

    • Causality: The cryogenic temperature (-78 °C) prevents the highly reactive lithiated acetonitrile from undergoing self-condensation, ensuring kinetic control over the nucleophile generation[1].

  • Addition of the Spiro-Lactone: Dissolve 5-oxaspiro[2.5]octan-4-one (1.0 equiv) in anhydrous THF. Add this solution dropwise to the carbanion mixture over 15–20 minutes.

    • Causality: Dropwise addition ensures the spiro-lactone remains the limiting reagent in the reaction micro-environment. This prevents undesired dimerization and suppresses off-target attacks on the cyclopropyl moiety[1].

  • Reaction Maturation: Stir the mixture at -78 °C for 2 hours.

    • Causality: The spiro[2.5] system introduces significant steric hindrance at the alpha-carbon. Extended reaction time at cryogenic temperatures is required to achieve full conversion while suppressing thermally-driven side reactions[1].

  • Quenching: Remove the cooling bath, allow the reaction to warm slightly, and quench with saturated aqueous ammonium chloride (NH₄Cl).

    • Causality: NH₄Cl acts as a mild, buffered proton source. It neutralizes the strongly basic alkoxide/amide intermediates without creating a highly acidic environment that could catalyze the dehydration of the newly formed alcohol product[1].

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, DCM/Methanol gradient)[1].

Workflow A 5-oxaspiro[2.5]octan-4-one + Acetonitrile B LiHMDS / THF -78°C A->B Addition C Ring-Opened Alkoxide Intermediate B->C Nucleophilic Attack D NH4Cl Quench (Aqueous) C->D Neutralization E DCM Extraction & Concentration D->E Phase Separation F Purified Intermediate (JAK2 Precursor) E->F Flash Chromatography

Step-by-step synthetic workflow for nucleophilic addition to 5-oxaspiro[2.5]octan-4-one.

References

  • NextSDS. "5-oxaspiro[2.5]octan-4-one — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • PubChemLite. "5-oxaspiro[2.5]octan-4-one (C7H10O2)." University of Luxembourg. Available at: [Link]

  • World Intellectual Property Organization. "WO 2023/086319 A1 - Heteroaryloxy Benzimidazole and Azabenzimidazole Compounds as JAK2 Inhibitors." Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-oxaspiro[2.5]octan-4-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-oxaspiro[2.5]octan-4-one. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-oxaspiro[2.5]octan-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic building block.[1][2] As a key intermediate in medicinal chemistry, achieving a high-yield, reproducible synthesis is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles.

The primary synthetic route discussed is the Corey-Chaykovsky reaction , a robust method for creating epoxides from carbonyl compounds.[3] This reaction utilizes a sulfur ylide to transfer a methylene group to the carbonyl carbon of a cyclohexanone precursor, forming the desired spiro-epoxide. While efficient, the reaction is sensitive to several parameters that can significantly impact yield and purity.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes?

A low yield is the most common issue and can stem from several factors. Systematically investigating the following points is crucial:

  • Ylide Formation and Stability: The sulfur ylide is the key reagent, and its inefficient formation or decomposition is a primary cause of low yield.

    • Cause: The base used (commonly sodium hydride, NaH) may be old or deactivated. The reaction requires strictly anhydrous conditions, as water will quench both the base and the ylide.

    • Solution: Use fresh, high-purity NaH from a newly opened container. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Solvents like DMSO and THF must be anhydrous.

  • Reaction Concentration: While counterintuitive, higher concentrations can be detrimental.

    • Cause: Increased concentration can promote side reactions and decomposition of the starting material or product.[4][5] The zwitterionic intermediate formed during the reaction may be destabilized at higher concentrations.[4]

    • Solution: Experiment with more dilute conditions. A concentration of 0.1 M to 0.5 M for the ketone substrate is a good starting point.

  • Incorrect Stoichiometry: Using an insufficient amount of the ylide will result in incomplete conversion of the starting ketone.

    • Solution: Use a slight excess of the sulfur ylide precursor (e.g., trimethylsulfoxonium iodide) and the base, typically 1.1 to 1.5 equivalents relative to the ketone.

  • Suboptimal Temperature: The reaction temperature affects the rate of both the desired reaction and potential decomposition pathways.

    • Solution: Ylide formation is often performed at room temperature, but the addition of the ketone and the subsequent reaction may benefit from cooling (e.g., 0 °C to room temperature) to minimize side reactions.

Q2: I'm observing a significant, difficult-to-separate byproduct. How can I identify and minimize it?

Byproduct formation complicates purification and reduces the yield of the desired 5-oxaspiro[2.5]octan-4-one.

  • Identifying the Byproduct: The most common byproduct in a Corey-Chaykovsky reaction is a β-hydroxy sulfide, which arises from an alternative reaction pathway of the intermediate betaine. This is particularly prevalent when using dimethylsulfonium methylide (from trimethylsulfonium iodide).

  • Minimizing Byproduct Formation: The choice of sulfur ylide is critical.

    • Cause & Mechanism: The reaction proceeds through a zwitterionic betaine intermediate. With dimethylsulfoxonium methylide (Corey's ylide), the subsequent ring closure to the epoxide is typically irreversible and fast. With dimethylsulfonium methylide, the initial addition is reversible, and an intramolecular proton transfer can lead to the β-hydroxy sulfide.

    • Solution: Use dimethylsulfoxonium methylide (generated from trimethylsulfoxonium iodide and NaH). This ylide is generally more stable and less prone to side reactions, favoring the irreversible formation of the epoxide.[3]

Q3: The reaction seems to stall, with starting material remaining even after extended reaction times. What should I do?

A stalled reaction indicates an issue with one of the core components or conditions.

  • Cause: Incomplete ylide formation is the most probable cause. The sodium hydride may not have fully reacted with the sulfoxonium salt.

    • Solution: Ensure the NaH dispersion is washed with dry hexanes to remove mineral oil. Allow sufficient time for the ylide to form before adding the ketone substrate. You should observe hydrogen gas evolution, and the mixture will typically become a clear, homogenous solution. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to track the consumption of the starting ketone.

  • Cause: The ylide may be decomposing over time.

    • Solution: Prepare the ylide and use it immediately for the reaction. While Corey's ylide is relatively stable, prolonged standing, especially at elevated temperatures, can lead to degradation.

Q4: Purification by column chromatography is difficult, and I'm losing a lot of my product. Are there better methods?

The epoxide functional group can be sensitive, especially to acidic conditions, which can lead to ring-opening.

  • Cause: Silica gel is slightly acidic and can cause the epoxide to decompose or rearrange during long exposure on a column.

    • Solution 1 (Chromatography): Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), before packing the column. Elute the column quickly (flash chromatography) to minimize contact time.

    • Solution 2 (Alternative Purification): If the product is sufficiently volatile and thermally stable, vacuum distillation can be an effective purification method. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may yield a pure product without the risk of decomposition on silica.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the synthesis of 5-oxaspiro[2.5]octan-4-one via the Corey-Chaykovsky reaction?

The reaction proceeds via a nucleophilic addition mechanism.

  • Deprotonation: A strong base (e.g., NaH) removes a proton from the trimethylsulfoxonium salt to form the dimethylsulfoxonium methylide (sulfur ylide).

  • Nucleophilic Attack: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the cyclohexanone precursor. This forms a zwitterionic intermediate called a betaine.

  • Ring Closure: The negatively charged oxygen of the betaine undergoes an intramolecular SN2 reaction, attacking the carbon bearing the positively charged sulfur group. This displaces dimethyl sulfoxide (DMSO) as a leaving group and forms the three-membered epoxide ring.

Corey-Chaykovsky Mechanism cluster_0 Ylide Formation cluster_1 Epoxidation Salt [(CH₃)₂S(O)CH₃]⁺I⁻ Ylide (CH₃)₂S(O)=CH₂ Salt->Ylide + NaH - NaI - H₂ Base NaH Ketone Cyclohexanone Derivative Betaine Betaine Intermediate Ketone->Betaine + Ylide Product 5-Oxaspiro[2.5]octan-4-one Betaine->Product - (CH₃)₂SO Ylide_ref (CH₃)₂S(O)=CH₂

Caption: Corey-Chaykovsky reaction mechanism.

Q2: Which reaction parameters are most critical for maximizing yield?

Several parameters must be carefully controlled. The table below summarizes their effects.

ParameterRecommended ConditionRationale & Impact on Yield
Sulfur Ylide Dimethylsulfoxonium methylideMore stable and favors irreversible epoxide formation, minimizing β-hydroxy sulfide byproduct.[3] High impact on yield and purity.
Base Sodium Hydride (NaH), 60% dispersion in oilEffective and commonly used. Oil should be washed off with dry hexanes for best results. Ensures complete ylide formation.
Solvent Anhydrous DMSO or THF/DMSO mixtureDMSO is excellent for solvating the reagents and intermediates. The reaction is highly sensitive to water.
Temperature 0 °C to Room TemperatureBalances reaction rate against the stability of the ylide and product. Exothermic reactions should be cooled.
Concentration 0.1 M - 0.5 MLower concentrations can prevent decomposition and side reactions, leading to cleaner reactions and higher yields.[5]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from entering the reaction, which would quench the base and ylide. Essential for reproducibility.

Q3: Is it possible to use an oxidizing agent like m-CPBA instead?

Yes, epoxidation of an appropriate alkene precursor using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) is a classic method for forming epoxides.[6] To synthesize 5-oxaspiro[2.5]octan-4-one via this route, one would need to start with methylenecyclohexane. However, for ketones, the Corey-Chaykovsky reaction is generally more direct and avoids the need to first convert the ketone into an alkene (e.g., via a Wittig reaction), which adds steps and can lower the overall yield.

Part 3: Experimental Protocols

Protocol 1: Optimized Synthesis of 5-oxaspiro[2.5]octan-4-one

This protocol is a representative example and may require optimization.

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • 1,4-Cyclohexanedione monoethylene ketal (or other suitable cyclohexanone precursor)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Add sodium hydride (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

  • Ylide Formation: Add anhydrous DMSO to the flask, followed by trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature. Stir the resulting suspension. Hydrogen gas will evolve. Stir for 45-60 minutes or until the gas evolution ceases and the solution becomes clear.

  • Reaction: Cool the ylide solution to 0 °C in an ice bath. Dissolve the cyclohexanone precursor (1.0 eq) in a minimal amount of anhydrous THF or DMSO and add it dropwise to the ylide solution over 20-30 minutes, keeping the internal temperature below 25 °C.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC until the starting ketone is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-cold water. Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers and wash them twice with water and once with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude oil via flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexane/ethyl acetate gradient.

Troubleshooting_Workflow start Low Yield Observed check_reagents Are reagents (NaH, solvent) fresh and anhydrous? start->check_reagents check_ylide Was ylide formation complete? (H₂ evolution, clear solution) check_reagents->check_ylide Yes solve_reagents Use fresh NaH. Ensure anhydrous conditions. check_reagents->solve_reagents No check_byproducts Are major byproducts visible on TLC/NMR? check_ylide->check_byproducts Yes solve_ylide Increase ylide formation time. Wash NaH to remove oil. check_ylide->solve_ylide No check_concentration Is reaction concentration > 0.5 M? check_byproducts->check_concentration No solve_byproducts Switch to Trimethylsulfoxonium Iodide. check_byproducts->solve_byproducts Yes purification_loss Is product lost during column chromatography? check_concentration->purification_loss No solve_concentration Repeat reaction at lower concentration (e.g., 0.2 M). check_concentration->solve_concentration Yes solve_purification Neutralize silica with Et₃N. Consider distillation or recrystallization. purification_loss->solve_purification Yes

Sources

Optimization

troubleshooting impurities in 5-oxaspiro[2.5]octan-4-one crystallization

Welcome to the technical support center for the crystallization of 5-oxaspiro[2.5]octan-4-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 5-oxaspiro[2.5]octan-4-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this valuable spirocyclic scaffold. Here, we synthesize technical expertise with practical, field-proven insights to address common challenges encountered during the crystallization process.

Troubleshooting Guide: From Oily Precipitates to Crystalline Purity

This section addresses specific issues that may arise during the crystallization of 5-oxaspiro[2.5]octan-4-one, offering potential causes and actionable solutions.

Issue 1: Oily Precipitate Instead of Crystals

An oily precipitate, or "oiling out," is a common problem in crystallization, indicating that the solute has separated from the solution at a temperature above its melting point or as a supercooled liquid.

Potential Causes and Solutions:

  • High Solute Concentration: An overly concentrated solution can lead to rapid precipitation, preventing the ordered arrangement required for crystal lattice formation.

    • Solution: Dilute the solution with more of the hot solvent before cooling. A more gradual approach to supersaturation is key.

  • Rapid Cooling: Cooling the solution too quickly can shock the system, causing the solute to crash out as an oil.

    • Solution: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath. Insulating the flask can help to slow the cooling process.

  • Inappropriate Solvent: The chosen solvent may be too "good," meaning the compound is too soluble even at lower temperatures.[1]

    • Solution: Consider a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate) and then slowly add a "poor" or "anti-solvent" (e.g., hexane, heptane) in which the compound is insoluble, until the solution becomes slightly cloudy.[2] Then, allow the mixture to cool slowly.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the crystallization of 5-oxaspiro[2.5]octan-4-one.

Q1: What are the most likely impurities in my crude 5-oxaspiro[2.5]octan-4-one?

The impurities present will largely depend on the synthetic route employed. A common method for synthesizing spirocyclopropanes is the Simmons-Smith reaction or a variation thereof.[3]

Common Impurities and Their Origin:

Impurity TypePotential SourceImpact on Crystallization
Unreacted Starting Material Incomplete reaction of the precursor lactone (e.g., a cyclohexenone-derived lactone).Can co-crystallize or inhibit crystal growth.
Diastereomers If a substituted cyclopropanating agent is used, diastereomeric products may form.May have different solubilities, complicating crystallization.
Solvent Residues Residual solvents from the reaction or workup.[4]Can act as an anti-solvent or co-solvent, affecting solubility and crystal habit.
Byproducts of the Cyclopropanating Reagent Depending on the specific cyclopropanation reaction, byproducts may be generated.[1][5]Can be incorporated into the crystal lattice or remain in the mother liquor.
Q2: How do I select the best solvent system for crystallization?

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For spirocyclic lactones like spironolactone, solvents such as ethanol, chloroform, benzene, and ethyl acetate have been reported to be effective, while it is practically insoluble in water.[6]

Solvent Screening Protocol:

  • Initial Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • Single-Solvent System: If a suitable single solvent is found, proceed with a standard cooling crystallization.

  • Two-Solvent System: If no single solvent is ideal, a two-solvent system is a good alternative.[2] Common miscible pairs include:

    • Acetone/Hexane

    • Ethyl Acetate/Heptane

    • Dichloromethane/Pentane

Solvent ClassExamplesPolarityPotential Interactions
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileMedium to HighDipole-dipole interactions.[2][7]
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to MediumWeak hydrogen bond acceptor.
Halogenated Dichloromethane (DCM)Low to MediumDipole-dipole interactions.
Alcohols (Protic) Ethanol, Methanol, IsopropanolHighHydrogen bonding.
Q3: My crystals are discolored. What is the cause and how can I fix it?

Discoloration is often due to the presence of high-molecular-weight, colored impurities.

Solutions:

  • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution, as it can also adsorb some of your product.

  • Column Chromatography: If discoloration persists after recrystallization, purification by column chromatography prior to the final crystallization step may be necessary.

Q4: How can I improve my crystal yield?

Low yield can be frustrating. Here are some strategies to improve it:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will keep more of your product in solution upon cooling.

  • Slow Cooling: As mentioned for preventing oiling out, slow cooling also promotes the formation of larger, purer crystals and can improve the overall yield of the crystalline product.

  • Seeding: Introduce a small, pure crystal of 5-oxaspiro[2.5]octan-4-one to the supersaturated solution to induce crystallization. This provides a template for crystal growth and can be particularly helpful for stubborn crystallizations.

Analytical Protocols for Purity Assessment

Confirming the purity of your crystallized 5-oxaspiro[2.5]octan-4-one is crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for analyzing compounds of this polarity.

Starting HPLC Method Parameters:

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and water or a buffered aqueous solution (e.g., phosphate buffer).[8][9]
Gradient Start with a higher percentage of the aqueous phase and gradually increase the organic phase.
Flow Rate 1.0 mL/min
Detection UV detection (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) if it does not.
Column Temperature 30-40 °C to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an excellent tool for identifying and quantifying impurities.[10][11]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for 5-oxaspiro[2.5]octan-4-one. Impurities will present as additional peaks. Integration of these peaks relative to the product peaks can provide a quantitative measure of purity.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule and can help to identify isomeric impurities.[12]

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical flow for troubleshooting common crystallization issues and the relationship between impurities and crystallization outcomes.

Troubleshooting_Workflow Troubleshooting Crystallization Workflow cluster_solutions Solutions Start Crude Product in Solution Cooling Cool Solution Start->Cooling Outcome Observe Outcome Cooling->Outcome Crystals Pure Crystals Formed Outcome->Crystals Success Oil Oily Precipitate Outcome->Oil Problem NoCrystals No Precipitation Outcome->NoCrystals Problem FilterDry Filter and Dry Crystals Crystals->FilterDry ReheatDilute Reheat and Dilute Oil->ReheatDilute SlowCool Cool More Slowly Oil->SlowCool ChangeSolvent Change Solvent / Use Anti-solvent Oil->ChangeSolvent NoCrystals->ChangeSolvent If still no crystals Concentrate Concentrate Solution NoCrystals->Concentrate ScratchSeed Scratch Flask / Add Seed Crystal NoCrystals->ScratchSeed ReheatDilute->Cooling SlowCool->Cooling ChangeSolvent->Cooling Concentrate->Cooling ScratchSeed->Cooling

Caption: A flowchart for troubleshooting common crystallization problems.

Impurity_Effects Impact of Impurities on Crystallization Impurity Presence of Impurities Lattice Disruption of Crystal Lattice Formation Impurity->Lattice Solubility Altered Solubility Profile Impurity->Solubility Nucleation Inhibition of Nucleation Impurity->Nucleation PoorCrystals Poor Crystal Quality / Small Crystals Lattice->PoorCrystals OilingOut Oiling Out Solubility->OilingOut LowYield Low Yield Solubility->LowYield NoCrystals Failure to Crystallize Nucleation->NoCrystals

Caption: The relationship between impurities and adverse crystallization outcomes.

References

  • BenchChem. (n.d.). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules.
  • McMahon, G. P., O'Connor, S. J., & Fitzgerald, D. J. (2006). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1597-1603.
  • Kresge, A., & Förster, H. (2000). Polylactones. 40. Nanopretzels by Macrocyclic Polymerization of Lactones via a Spirocyclic Tin Initiator Derived from Pentaerythritol. Macromolecules, 33(16), 5966-5972.
  • Kozhushkov, S. I., et al. (2003). Cyclopropanation of lactone 10 with titanacyclopropane reagents generated from TADDOLate 5a. European Journal of Organic Chemistry, 2003(18), 3436-3444.
  • Hamdan, H. A., & Mohammed, A. E. (2017). Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone. Journal of Chemical and Pharmaceutical Research, 9(1), 118-122.
  • Cheméo. (n.d.). Spironolactone. Retrieved from [Link]

  • Esposito, A., & Taddei, M. (2000). The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols. The Journal of Organic Chemistry, 65(26), 9245-9248.
  • University of Sherbrooke. (n.d.). Crystallization Solvents.
  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1686.
  • Patel, S., et al. (2025). Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone. International Journal of Pharmaceutical Sciences and Research, 16(6), 1000-1008.
  • Pallavi, G., & Kumar, A. R. (2022). Analytical method development and validation of simultaneous estimation of Metolazone and Spironolactone in bulk and pharmaceutical dosage form by RP-HPLC. Indian Journal of Research in Pharmacy and Biotechnology, 10(4), 234-240.
  • Alcaide, B., Almendros, P., & Luna, A. (2014). Lithium Chloride-Mediated Stereoselective Synthesis of Cyclopropanecarboxamides from γ,δ-Epoxy Malonates through a Domino Cyclopropanation/Lactonization/Aminolysis Process. The Journal of Organic Chemistry, 79(10), 4554-4565.
  • Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]

  • Reisman, S. E., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Journal of the American Chemical Society, 146(32), 21480-21485.
  • Nakamura, M., et al. (1998). 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane. Organic Syntheses, 75, 113.
  • Free PDF Library. (2026, March 9). Polar Protic Solvents And Polar Aprotic Solvents.
  • Szantay, C., et al. (2012). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 17(12), 14235-14275.
  • Pallavi, G., & Kumar, A. R. (2014). Analytical method development and validation of simultaneous estimation of Metolazone and Spironolactone in bulk and pharmaceutical dosage form by RP-HPLC. Indian Journal of Research in Pharmacy and Biotechnology, 2(3), 1184.
  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Clark, J. H., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6618-6663.
  • Rowan, S. J., et al. (n.d.). Supporting Information.
  • Reisman, S. E., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Journal of the American Chemical Society.
  • Duddeck, H., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 51-58.
  • PubChem. (n.d.). 5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one. Retrieved from [Link]

  • Chem-Station. (2017, January 20). NMR Chemical Shifts ー溶媒のNMR論文より. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.
  • Grygorenko, O. O., et al. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.

Sources

Troubleshooting

optimizing reaction conditions for 5-oxaspiro[2.5]octan-4-one derivatives

Technical Support Center: Optimizing 5-Oxaspiro[1]octan-4-one Synthesis Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 5-Oxaspiro[1]octan-4-one Synthesis

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of spirocyclic lactones. 5-oxaspiro[1]octan-4-one is a highly valuable building block in drug development, featuring a cyclopropane ring fused at the alpha-position of a δ -valerolactone core.

Synthesizing this strained spirocycle typically involves the cyclopropanation of α-methylene-δ-valerolactone (MVL). However, the inherent reactivity of the exocyclic double bond and the base-sensitivity of the lactone ring create a narrow thermodynamic window for successful conversion. Below, you will find our comprehensive troubleshooting guide, mechanistic insights, and self-validating protocols to ensure reproducible, high-yield syntheses.

Mechanistic Workflow & Chemoselectivity

Understanding the electronic nature of your reagents is the first step in troubleshooting. The diagram below illustrates the divergent pathways encountered during the cyclopropanation of MVL.

ReactionPath MVL α-Methylene-δ-valerolactone (MVL) Ylide Me₃S(O)I / NaH (Soft Ylide) MVL->Ylide DMSO, 0 °C HardYlide Me₃SI / NaH (Hard Ylide) MVL->HardYlide DMSO, RT Polymer Poly(MVL) (Vinyl Polymerization) MVL->Polymer Heat / Light (No Inhibitor) Product 5-oxaspiro[2.5]octan-4-one (Target Spiro Lactone) Ylide->Product 1,4-Conjugate Addition (High Yield) Epoxide Epoxide / Ring-Opened Byproducts HardYlide->Epoxide 1,2-Carbonyl Addition (Poor Chemoselectivity)

Reaction pathways for MVL cyclopropanation. Soft ylides drive 1,4-addition to the target.

Frequently Asked Questions (FAQs)

Q1: My cyclopropanation of α-methylene-δ-valerolactone (MVL) yields a viscous gel instead of the spirocyclic product. What is happening? A: You are observing the spontaneous vinyl-addition polymerization of your starting material.2[2]. Scientist's Recommendation: Ensure your MVL monomer is stabilized with 100–500 ppm of a radical inhibitor like BHT. Always conduct the initial addition of the ylide or carbenoid at 0 °C, and store neat MVL in the dark at sub-zero temperatures.

Q2: I am isolating epoxide byproducts instead of 5-oxaspiro[1]octan-4-one. How do I fix this chemoselectivity issue? A: This indicates a failure in regiocontrol, stemming from a competition between 1,2-addition and 1,4-addition. If you are using the traditional Corey-Chaykovsky reaction with trimethylsulfonium iodide, you must switch to trimethylsulfoxonium iodide .3[3]. The "harder" sulfonium ylide attacks the lactone carbonyl directly (1,2-addition), leading to epoxides.

Q3: Can I use the Simmons-Smith reaction instead of the Corey-Chaykovsky method? A: Yes, the Simmons-Smith reaction is an excellent alternative if your specific lactone derivative is sensitive to the strong bases required for ylide generation. However, because the exocyclic double bond of MVL is electron-deficient, standard Simmons-Smith carbenoids react sluggishly.4[4].

Troubleshooting Guide: Common Experimental Failures

Symptom / IssueMechanistic CauseCorrective Action & Validation
Complete loss of starting material; no product observed. Base-Catalyzed Hydrolysis: Water in the DMSO reacts with NaH to form hydroxide ions. Hydroxide rapidly attacks the lactone carbonyl, resulting in irreversible ring-opening to a highly polar, water-soluble hydroxy-acid lost during aqueous workup.Rigorously dry DMSO over activated 4Å molecular sieves for 48 hours. Validation: Check solvent dryness via Karl Fischer titration (<50 ppm H₂O) before adding NaH.
Poor conversion using Simmons-Smith. Electrophilic Mismatch: The exocyclic double bond of MVL is conjugated with the lactone carbonyl, making it electron-deficient. Standard carbenoids react extremely slowly with electron-poor alkenes.Switch to the Furukawa modification (Et₂Zn and CH₂I₂ in anhydrous DCM). Validation: Monitor via GC-MS; if conversion stalls at <50%, add a second equivalent of the Et₂Zn/CH₂I₂ cocktail.
Low diastereoselectivity in substituted derivatives. Steric Hindrance: When synthesizing C6-substituted 5-oxaspiro[1]octan-4-one derivatives, the approach of the ylide is sterically hindered, leading to epimeric mixtures.5[5].

Quantitative Method Comparison

To assist in selecting the optimal synthetic route for your specific laboratory constraints, refer to the data summarized below:

MethodologyReagentsChemoselectivity (1,4 vs 1,2)Typical YieldKey Limitation
Corey-Chaykovsky (Soft Ylide) Me₃S(O)I, NaH, DMSO>95% (1,4-addition)75–85%Requires strictly anhydrous, strongly basic conditions.
Corey-Chaykovsky (Hard Ylide) Me₃SI, NaH, DMSOPoor (Favors 1,2-addition)<30%Epoxide formation and ring-opening dominate.
Simmons-Smith (Furukawa) Et₂Zn, CH₂I₂, DCM100% (Cyclopropanation)60–70%Sluggish reaction kinetics with electron-deficient alkenes.
Diazo Decomposition CH₂N₂, Pd(OAc)₂Excellent80–90%Severe toxicity and explosive hazards of diazomethane.

Validated Experimental Protocol: Soft Ylide Cyclopropanation

This protocol utilizes a self-validating framework to ensure intermediate success before proceeding to the next step.

Step 1: Ylide Generation In an oven-dried, nitrogen-flushed round-bottom flask, suspend 1.2 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil, pre-washed with dry hexanes) in anhydrous DMSO (0.5 M). Add 1.25 equivalents of trimethylsulfoxonium iodide portion-wise at room temperature.

  • Validation Check: Stir until hydrogen gas evolution completely ceases and the cloudy suspension becomes a clear, homogeneous solution (approx. 30-45 minutes). The absence of bubbling upon halting agitation confirms complete deprotonation of the sulfoxonium salt.

Step 2: Substrate Addition Cool the reaction mixture to 0 °C using an ice bath. Dissolve 1.0 equivalent of α-methylene-δ-valerolactone (MVL, containing 100 ppm BHT) in a minimal volume of anhydrous DMSO. Add this solution dropwise to the ylide mixture over 15 minutes.

  • Validation Check: The dropwise addition should not cause the internal temperature to rise above 5 °C. An uncontrolled exotherm indicates localized polymerization.

Step 3: Cyclopropanation & Monitoring Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Validation Check: Monitor the consumption of MVL via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active MVL spot and the appearance of a KMnO₄-active, UV-inactive spot confirms successful cyclopropanation.

Step 4: Quenching & Isolation Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine (5x) to completely remove DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography to isolate pure 5-oxaspiro[1]octan-4-one.

References

  • Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Green Chemistry (RSC Publishing). 2

  • Synthetic Approaches Towards Structurally Diverse γ-Butyrolactone Natural Product-Like Compounds. Current Opinion in Chemical Biology / ResearchGate. 3

  • DE102007063495A1 - 19-nor-steroid derivatives having a 15α, 16α-methylene group and a saturated 17,17-spirolactone ring, their use and medicaments containing these derivatives. Google Patents. 4

  • P(NMe₂)₃ mediated cyclopropanation of α-methylene-β-lactams for rapid syntheses of spirocyclopropyl β-lactams. PubMed / NIH. 5

Sources

Optimization

preventing degradation of 5-oxaspiro[2.5]octan-4-one during storage

Welcome to the Technical Support Center for 5-oxaspiro[1]octan-4-one (CAS: 22566-31-0). As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-oxaspiro[1]octan-4-one (CAS: 22566-31-0). As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals mitigate the chemical instability inherent to spirocyclic lactones.

Below, you will find a mechanistic breakdown of why this compound degrades, an interactive troubleshooting guide, and a self-validating experimental protocol to ensure absolute structural integrity during long-term storage.

Mechanistic Overview: The Vulnerability of Spirocyclic Lactones

5-oxaspiro[1]octan-4-one is characterized by a six-membered lactone ring fused to a cyclopropane ring[2]. While this spirocyclic architecture is highly valuable in medicinal chemistry for enforcing specific 3D conformations, it introduces significant ring strain.

Like all lactones, the primary degradation pathway is the hydrolysis of the cyclic ester, which irreversibly opens the ring to form a pharmacologically inactive hydroxy acid[3]. However, the spiro-fused cyclopropane ring creates geometric distortion, rendering the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack[4]. This degradation is aggressively catalyzed by both acidic and alkaline microenvironments.

Degradation_Pathway A 5-oxaspiro[2.5]octan-4-one (Intact Spiro Lactone) B Moisture / H2O Exposure (Nucleophilic Attack) A->B Storage Humidity C Alkaline/Acidic Catalysis (Leachable Ions) A->C Na+ from Glass Vials D Ring-Opened Hydroxy Acid (Primary Degradant) B->D Hydrolysis C->D Catalyzed Hydrolysis E Polymeric Byproducts (Irreversible Loss) D->E Prolonged Thermal Stress

Fig 1. Chemical degradation pathways of 5-oxaspiro[1]octan-4-one during suboptimal storage.

Frequently Asked Questions (FAQs)

Q1: Why does my compound degrade even when stored in "anhydrous" DMSO at -20°C? A: This is a classic, often overlooked container-closure interaction. Standard borosilicate glass vials leach sodium ions into the solvent over time. DMSO is highly hygroscopic; if it absorbs even trace atmospheric moisture during handling, the leached sodium creates a localized alkaline microenvironment. Base-catalyzed hydrolysis of lactones is irreversible and proceeds rapidly, converting your intact spirocycle into a hydroxy carboxylate degradant.

Q2: How can I analytically detect if my batch has degraded? A: Visually, the solution will remain clear. Analytically, you must utilize LC-MS. The primary degradant will appear as an [M+H2O]+ or [M+18] peak, representing the ring-opened hydroxy acid. On a reverse-phase C18 column, you will observe a distinct shift to an earlier retention time due to the increased polarity of the newly formed carboxylic acid and hydroxyl groups.

Q3: Can I store this compound in aqueous buffers for in vitro assays? A: No. Aqueous storage should be strictly avoided until the exact moment of the assay. In aqueous media (even at a physiological pH of 7.4), the compound will undergo steady hydrolysis. Prepare aqueous dilutions immediately before dosing.

Quantitative Stability Matrix

To highlight the causality between storage conditions and degradation, refer to the quantitative data summarized below. Notice how the combination of standard glass and hygroscopic solvents drastically accelerates degradation.

Storage ConditionContainer TypeSolvent EnvironmentEstimated Degradation Rate (% per month)Primary Degradant Identified
25°C (Room Temp)Standard Borosilicate GlassAqueous (pH 7.4)> 15.0%Hydroxy Acid ([M+18])
4°CStandard Borosilicate GlassAqueous (pH 7.4)5.0 - 8.0%Hydroxy Acid ([M+18])
-20°CStandard Borosilicate GlassAnhydrous DMSO2.5 - 4.0%Hydroxy Acid ([M+18])
-20°CSilanized Glass Vial Anhydrous DMSO< 1.0%None detected
-80°CSilanized Glass Vial Anhydrous DMSO< 0.1% None detected

Troubleshooting Guide: Loss of Assay Potency

Symptom: You observe a gradual loss of bioactivity or inconsistent assay results over a 4-week period using the same stock solution. Root Cause: Hydrolytic degradation due to repeated freeze-thaw cycles and moisture ingress.

Diagnostic Protocol:

  • Isolate the Variable: Pull a fresh aliquot of the original lyophilized powder and prepare a new stock solution. Run your assay in parallel with the 4-week-old stock.

  • LC-MS Verification: Inject both the old and new stock solutions into an LC-MS system.

  • Chromatographic Analysis: Look for a secondary peak eluting earlier than the parent 5-oxaspiro[1]octan-4-one peak.

  • Mass Analysis: If the early-eluting peak shows a mass shift of +18 Da, your stock has undergone lactone hydrolysis. Discard the old stock immediately.

Experimental Protocol: Self-Validating Storage Workflow

To prevent degradation, you must eliminate moisture, neutralize container surfaces, and avoid thermal cycling. The following step-by-step methodology incorporates a self-validating Quality Control (QC) loop to ensure data integrity.

Materials Required:

  • Silanized amber glass vials (prevents Na+ leaching and photodegradation).

  • PTFE-lined screw caps.

  • Anhydrous, amine-free solvent (e.g., LC-MS grade DMSO or Acetonitrile) stored over molecular sieves.

  • Argon or Nitrogen gas line.

  • Internal Standard (IS) for LC-MS (e.g., a stable isotope-labeled analog).

Step-by-Step Methodology:

  • Equilibration: Before opening the manufacturer's vial, allow the lyophilized 5-oxaspiro[1]octan-4-one to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.

  • Reconstitution: Inside a glovebox or under a dry inert atmosphere, dissolve the compound in the anhydrous solvent to your desired stock concentration (e.g., 10 mM).

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) into the silanized amber glass vials. Causality: Single-use aliquots eliminate freeze-thaw cycles, which introduce condensation and thermal stress.

  • Inert Overlay: Gently blow a stream of Argon gas over the liquid surface in each vial for 3 seconds to displace ambient air and moisture. Immediately seal with a PTFE-lined cap.

  • Self-Validating Baseline QC: Take one aliquot and spike it with your Internal Standard. Run a baseline LC-MS trace to establish the exact ratio of Intact Lactone to IS. Store this chromatogram.

  • Cryo-Storage: Transfer all remaining aliquots to a -80°C freezer.

  • Pre-Experiment Validation: Before any critical assay, thaw one aliquot. Re-run the LC-MS method. If the Lactone:IS ratio has decreased by >2% compared to the baseline QC, or if an[M+18] peak is detected, the aliquot is compromised and must be discarded.

Storage_Workflow Step1 Receive Lyophilized Solid (Store at -20°C) Step2 Equilibrate to RT (In Desiccator) Step1->Step2 Prevent Condensation Step3 Reconstitute in Anhydrous Solvent (Silanized Vials Only) Step2->Step3 Glovebox Preferred Step4 Create Single-Use Aliquots (Argon Overlay) Step3->Step4 Minimize Freeze-Thaw Step5 Seal with PTFE Caps (Store at -80°C) Step4->Step5 Exclude Oxygen/Moisture QC Self-Validating QC (LC-MS Baseline vs. Thaw) Step5->QC Pre-Experiment Check QC->Step3 If Purity >98%

Fig 2. Self-validating workflow for the preparation, aliquoting, and long-term storage of lactones.

References

  • PubChemLite - 5-oxaspiro[1]octan-4-one (C7H10O2) - uni.lu. Available at:

  • Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis - Waters Corporation.
  • Understanding the chemical basis of drug stability and degradation - Pharmaceutical Journal.
  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - ACS Publications.

Sources

Troubleshooting

Technical Support Center: 5-Oxaspiro[2.5]octan-4-one Ring-Opening

Welcome to the technical support guide for managing and reducing side products during the ring-opening of 5-oxaspiro[2.5]octan-4-one. This document is designed for researchers, chemists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for managing and reducing side products during the ring-opening of 5-oxaspiro[2.5]octan-4-one. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block. As a strained spiro-β-lactone, 5-oxaspiro[2.5]octan-4-one is a potent electrophile, but its high reactivity can lead to challenging side reactions. This guide provides in-depth troubleshooting, mechanistic insights, and a validated protocol to help you achieve clean, high-yielding transformations.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the ring-opening of 5-oxaspiro[2.5]octan-4-one in a direct question-and-answer format. We focus on the causality behind these issues to empower you to make informed decisions in your experimental design.

Q1: What are the most common side products in this reaction, and what is the chemical basis for their formation?

Answer: The primary side products stem from the high reactivity of the β-lactone ring and the nature of the ring-opened intermediate. The two most prevalent issues are polymerization and undesired regioselectivity.

  • Anionic Ring-Opening Polymerization (AROP): This is often the most significant side reaction. The desired ring-opening with a nucleophile (Nu⁻) generates a carboxylate or an alkoxide intermediate. This newly formed anionic species is itself a potent nucleophile and can attack another molecule of the starting lactone. This process can repeat, leading to the formation of oligomers or high molecular weight polyester chains, significantly reducing the yield of the desired monomeric product. The high ring strain of the β-lactone (approx. 21 kcal/mol) is a powerful thermodynamic driving force for this polymerization.[1]

  • Alternative Regioselectivity (Alkyl-Oxygen Cleavage): The ring-opening of β-lactones can proceed via two main pathways:

    • Acyl-Oxygen Cleavage (Desired): The nucleophile attacks the electrophilic carbonyl carbon (an SNAcyl-type reaction), which is the most common and generally desired pathway for forming cyclopropanecarboxylic acid derivatives.[2]

    • Alkyl-Oxygen Cleavage (Side Product): The nucleophile attacks the β-carbon (the spiro carbon) in an SN2-type reaction. This pathway is less common for most nucleophiles due to the higher electrophilicity of the carbonyl carbon but can be promoted by certain conditions, such as the use of soft nucleophiles in combination with Lewis acids.[2][3]

  • Cyclopropane Ring Opening: While the β-lactone is significantly more reactive, the cyclopropane ring can be opened under harsh conditions, particularly with strong acids or certain transition metal catalysts. For typical nucleophilic ring-opening reactions, this is not a common side reaction.

  • Decarboxylation: β-Lactones can undergo thermal or acid/base-catalyzed decarboxylation to form alkenes. This is more of a concern if the reaction is performed at elevated temperatures for extended periods.

Q2: My reaction has stalled, showing low conversion of the starting material. What are the most likely causes and how can I improve the yield?

Answer: Low conversion is typically traced back to issues with reagents, stoichiometry, or reaction conditions.

  • Reagent Purity & Activity:

    • Nucleophile: If using a strong, anionic nucleophile (e.g., Grignard reagents, organolithiums, or metal alkoxides), its activity can be severely diminished by moisture or protic impurities in the solvent or on the glassware. Ensure all reagents are anhydrous and glassware is flame- or oven-dried.

    • Starting Lactone: The 5-oxaspiro[2.5]octan-4-one starting material should be pure. Impurities from its synthesis can interfere with the reaction. Confirm its purity by ¹H NMR or GC-MS before use.

  • Stoichiometry: For strong, irreversible nucleophiles, a 1.05 to 1.2 molar excess of the nucleophile is often recommended to drive the reaction to completion. For weaker nucleophiles or equilibrium processes, a larger excess may be necessary.

  • Reaction Temperature: Many nucleophilic additions to β-lactones are highly exothermic. Starting the reaction at a low temperature (e.g., -78 °C or 0 °C) and allowing it to warm slowly is crucial. If the temperature is too low, the activation energy barrier may not be overcome, leading to a stalled reaction. Conversely, if the temperature is too high, side reactions like polymerization are accelerated.

  • Solvent Choice: The solvent must be appropriate for the chosen nucleophile and should fully dissolve the starting material. For organometallic reagents, ethereal solvents like THF or diethyl ether are standard. For other nucleophiles, aprotic polar solvents like DMF or DMSO can be effective, but must be rigorously dried.

Q3: My main product is a viscous, inseparable polymer. How can I suppress this side reaction?

Answer: Suppressing polymerization is key to achieving a high yield of the monomeric product. The core strategy is to keep the concentration of the propagating anionic intermediate low relative to the nucleophile.

  • Inverse Addition: This is the most effective technique. Instead of adding the nucleophile to the lactone, add the lactone solution slowly (e.g., via a syringe pump) to a solution of the nucleophile. This ensures that the nucleophile is always in excess and any newly formed anionic product is more likely to be quenched during workup than to attack another lactone molecule.

  • Low Temperature: As mentioned, conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. This disfavors the polymerization pathway, which often has a higher activation energy.

  • Quenching Strategy: Once the reaction is complete (as determined by TLC or LC-MS), quench it promptly with a suitable electrophile (e.g., saturated aqueous ammonium chloride, acetic acid) to protonate the anionic intermediate and prevent post-reaction polymerization.

Mechanistic Overview: Controlling Reaction Pathways

The diagram below illustrates the critical branch point in the reaction. The desired path involves the nucleophilic attack on the carbonyl carbon, leading to the ring-opened product after workup. The competing pathway shows the resulting anionic intermediate initiating polymerization.

G start 5-Oxaspiro[2.5]octan-4-one + Nucleophile (Nu⁻) intermediate Tetrahedral Intermediate start->intermediate Attack at C=O (Acyl Cleavage) ring_opened Ring-Opened Anionic Intermediate intermediate->ring_opened product Desired Product (After Quench) ring_opened->product Proton quench (e.g., H₃O⁺) another_lactone Another Lactone Molecule ring_opened->another_lactone Attacks... polymer Polymerization another_lactone->polymer Chain Propagation

Caption: Reaction pathways for nucleophilic addition to 5-oxaspiro[2.5]octan-4-one.

Troubleshooting Flowchart

Use this decision tree to diagnose and resolve common experimental issues.

Caption: A decision tree for troubleshooting common ring-opening reaction issues.

Recommended Experimental Protocol: Ring-Opening with Benzylamine

This protocol describes the ring-opening of 5-oxaspiro[2.5]octan-4-one with benzylamine to yield 2-(hydroxymethyl)-N-benzylcyclopropane-1-carboxamide. This method utilizes inverse addition to minimize polymerization.

Materials and Reagents
  • 5-oxaspiro[2.5]octan-4-one (1.0 eq.)

  • Benzylamine (≥99%, 1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (flame- or oven-dried)

Step-by-Step Methodology

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 1. Add benzylamine (1.2 eq.) and anhydrous THF to a flame-dried flask under N₂ atmosphere. setup2 2. Cool the solution to 0 °C using an ice bath. setup1->setup2 reaction1 4. Add the lactone solution dropwise to the stirred benzylamine solution over 30 minutes. setup2->reaction1 setup3 3. Prepare a solution of the lactone (1.0 eq.) in a separate flask with anhydrous THF. reaction2 5. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temp and stir for an additional 2 hours. reaction1->reaction2 reaction3 6. Monitor reaction progress by TLC (e.g., 50% EtOAc/Hexanes). reaction2->reaction3 workup1 7. Quench with saturated aq. NH₄Cl. reaction3->workup1 workup2 8. Extract with Ethyl Acetate (3x). workup1->workup2 workup3 9. Wash combined organic layers with brine. workup2->workup3 workup4 10. Dry over MgSO₄, filter, and concentrate in vacuo. workup3->workup4 workup5 11. Purify by flash column chromatography (Silica gel, EtOAc/Hexanes gradient). workup4->workup5

Caption: Workflow for the nucleophilic ring-opening of 5-oxaspiro[2.5]octan-4-one.

Data Summary: Influence of Reaction Parameters

The following table summarizes the expected qualitative effects of key parameters on the reaction outcome, based on established principles of β-lactone chemistry.

ParameterChangeExpected Effect on Desired Product YieldRationale / Notes
Addition Mode Standard → InverseSignificant Increase Minimizes concentration of the anionic intermediate, suppressing polymerization.[4] This is the most critical parameter for success.
Temperature Room Temp → 0 °CIncrease Reduces the rate of polymerization relative to the initial nucleophilic attack. Extremely low temperatures (-78 °C) may slow the desired reaction too much.
Nucleophile Strong (e.g., R-Li) → Weaker (e.g., R-NH₂)Increase / No Change Very strong, basic nucleophiles can sometimes promote side reactions. Moderately nucleophilic amines or alcohols often give cleaner reactions.
Solvent Aprotic Polar (THF) → Protic (MeOH)Decrease / No Reaction Protic solvents will quench most strong nucleophiles. Only suitable for reactions where the nucleophile is the solvent itself (solvolysis).
References
  • Jeong, W., Shin, Y., & Hedrick, J. L. (2007). Organic Spirocyclic Initiators for the Ring-Expansion Polymerization of β-Lactones. Journal of the American Chemical Society, 129(28), 8710–8711. [Link][1]

  • Kayser, M. M., & Morand, P. (2002). S(N)2 ring opening of beta-lactones: an alternative to catalytic asymmetric conjugate additions. The Journal of Organic Chemistry, 67(14), 4680–4683. [Link][3]

  • Kricheldorf, H. R., & Eggerstedt, S. (1998). Anionic and pseudoanionic polymerization of lactones, a comparison. Macromolecular Symposia, 132(1), 349-361.
  • Li, Z., & Liu, Y. (2025). Hydrogen Bonding-Driven Ring-Opening Polymerization of β-Lactones to Polyhydroxyalkanoates Using Aminocyclopropenium Carboxylates. Macromolecules. [Link][4]

  • ResearchGate. (2014). Why does ring opening reaction (of lactones) often follow nucleophilic pathway and not electrophilic? ResearchGate. [Link][2]

Sources

Optimization

Technical Support Center: 5-oxaspiro[2.5]octan-4-one Extraction Optimization

Welcome to the Technical Support Center for spirocyclic lactone workflows. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the extraction of 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic lactone workflows. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the extraction of 5-oxaspiro[2.5]octan-4-one . This highly strained spirocyclic lactone is a critical intermediate in the synthesis of complex pharmaceuticals, including JAK2 inhibitors[1].

Because of its fused cyclopropane-valerolactone core, this compound is sensitive to harsh pH conditions and requires precise solvent system optimization to maximize yield, preserve structural integrity, and maintain enantiomeric purity during downstream processing.

Core Extraction Workflow

G Start Aqueous Reaction Mixture (-78 °C) Quench Buffer Quench (Sat. NH4Cl) Start->Quench Solvent Solvent Addition (DCM or EtOAc) Quench->Solvent Phase Phase Separation (LLE) Solvent->Phase Wash Brine Wash Phase->Wash Dry Dry over Na2SO4 Wash->Dry End Concentrated 5-oxaspiro[2.5]octan-4-one Dry->End

Workflow for the extraction of 5-oxaspiro[2.5]octan-4-one from aqueous mixtures.

Quantitative Solvent Comparison Data

Selecting the right solvent is a balance between solvation power and phase separability. The table below summarizes the physicochemical properties of standard extraction solvents used for spiro-lactones.

Solvent SystemDensity (g/mL)Dielectric Constant (ε)Water Sol. (g/100mL)Extraction Efficiency & Field Notes
Dichloromethane (DCM) 1.338.931.3High: Baseline for JAK2 intermediates; excellent dipole solvation.
Ethyl Acetate (EtOAc) 0.906.028.3High: Superior phase separation; preferred for green chemistry.
2-Methyltetrahydrofuran 0.866.9714.0Moderate: Good alternative to THF/DCM, but prone to peroxide formation.
DCM / Toluene (1:3) ~0.98~4.00< 0.5Specialized: Used strictly to preserve high enantiomeric ratios (er).
Troubleshooting FAQs

Q1: What is the optimal baseline solvent system for extracting 5-oxaspiro[2.5]octan-4-one after a cryogenic alkylation reaction? Answer: In standard pharmaceutical workflows, such as the synthesis of JAK2 inhibitors, 5-oxaspiro[2.5]octan-4-one is typically reacted with nucleophiles (e.g., lithiated acetonitrile) in THF at -78 °C. The standard extraction solvent post-quenching is Dichloromethane (DCM) 1[1]. Mechanistic Causality: DCM provides excellent solvation for the moderately polar spirocyclic lactone core. Because DCM is denser than water, it forms the bottom layer, making repeated extractions highly efficient in a separatory funnel. However, if you are transitioning to greener protocols, Ethyl Acetate (EtOAc) is an equally effective alternative, provided the aqueous layer is heavily salted to force the lactone into the organic phase.

Q2: My extraction is forming a stubborn emulsion. How do I resolve this without degrading the lactone? Answer: Emulsions during Liquid-Liquid Extraction (LLE) of spiro-lactones usually occur due to insufficient density differences between the aqueous and organic phases, or the presence of amphiphilic byproducts. Mechanistic Causality: To resolve this, you must manipulate the ionic strength of the aqueous phase. Adding a saturated sodium chloride (brine) solution increases the density and polarity of the aqueous layer, driving the organic compound into the organic phase via the "salting-out" effect2[2]. If an emulsion persists, mechanical separation via centrifugation is the safest method that avoids chemical degradation.

G Emulsion Emulsion Formed During LLE Check Is density difference sufficient? Emulsion->Check Salt Add NaCl (Brine) to aqueous layer Check->Salt No (Aqueous too light) Solvent Add more organic solvent (e.g., EtOAc) Check->Solvent No (Organic saturated) Centrifuge Centrifuge at 3000 rpm for 5 min Salt->Centrifuge Solvent->Centrifuge Resolve Phases Resolved Centrifuge->Resolve

Troubleshooting logic tree for resolving emulsions during spiro-lactone extraction.

Q3: Can the extraction solvent impact the downstream enantiomeric purity of chiral spiro-lactones? Answer: Yes. While LLE itself does not induce chirality, the choice of solvent during the reaction and subsequent extraction can preserve or degrade enantiomeric excess (ee). In the asymmetric synthesis of α-spiro-γ-lactones, researchers have found that mixed solvent systems, specifically a Dichloromethane/Toluene (1:3 ratio) , provide optimal enantioselectivities (up to 87:13 er)3[3]. Following the reaction, extracting the organic materials with Ethyl Acetate ensures quantitative recovery without epimerization[3].

Step-by-Step Methodology: Optimized LLE Protocol

This self-validating protocol is designed for the extraction of 5-oxaspiro[2.5]octan-4-one following a strong-base (e.g., LiHMDS) mediated reaction[1].

Step 1: Buffered Quenching

  • Action: Upon completion of the cryogenic reaction (-78 °C), slowly add saturated aqueous ammonium chloride (NH₄Cl) dropwise to the reaction vessel.

  • Causality: Water alone would generate Lithium Hydroxide (LiOH), raising the pH and causing the highly strained cyclopropane-lactone ring to hydrolyze. NH₄Cl acts as a buffer, neutralizing the enolate while keeping the pH near neutral.

Step 2: Primary Solvent Addition

  • Action: Allow the mixture to warm to room temperature. Add Dichloromethane (DCM) at a 1:1 volumetric ratio to the aqueous phase.

  • Action: Stir vigorously for 5 minutes to ensure maximum mass transfer.

Step 3: Phase Separation

  • Action: Transfer the biphasic mixture to a separatory funnel. Allow the layers to settle completely.

  • Observation: DCM (density 1.33 g/mL) will form the bottom layer. If using EtOAc (density 0.90 g/mL) as a green alternative, the organic layer will be on top.

Step 4: Secondary Extraction

  • Action: Drain the product-rich organic layer into a clean Erlenmeyer flask.

  • Action: Re-extract the remaining aqueous layer with two additional volumes of DCM (e.g., 2 x 20 mL) to ensure quantitative recovery of the spiro-lactone.

Step 5: Brine Wash & Drying

  • Action: Combine all organic extracts and wash once with saturated NaCl (brine). This removes residual water and inorganic salts from the organic phase.

  • Action: Add anhydrous Sodium Sulfate (Na₂SO₄) to the organic layer until the powder flows freely (indicating all water is absorbed).

Step 6: Concentration

  • Action: Filter out the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a water bath temperature no higher than 35 °C to yield the crude 5-oxaspiro[2.5]octan-4-one.

References
  • Source: Googleapis.com (Schrödinger, LLC)
  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: lcms.

Sources

Troubleshooting

overcoming steric hindrance in 5-oxaspiro[2.5]octan-4-one reactions

Technical Support Center: 5-Oxaspiro[2.5]octan-4-one Reactions Welcome to the technical support center for 5-oxaspiro[2.5]octan-4-one. This guide is designed for researchers, chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Oxaspiro[2.5]octan-4-one Reactions

Welcome to the technical support center for 5-oxaspiro[2.5]octan-4-one. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this unique spirocyclic scaffold. The inherent three-dimensionality and steric congestion of 5-oxaspiro[2.5]octan-4-one present specific hurdles, particularly in reactions involving the sterically encumbered carbonyl group.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome these challenges and achieve your synthetic goals.

The rigid spirocyclic framework, while offering a valuable scaffold for presenting functional groups in precise spatial arrangements, also creates significant steric hindrance.[1][3][4] The cyclopropane ring fused to the lactone at a spiro center effectively shields the carbonyl carbon, impacting reaction rates and stereochemical outcomes.[5][6] Understanding and mitigating these steric effects is paramount for successful synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during reactions with 5-oxaspiro[2.5]octan-4-one in a question-and-answer format.

Question 1: My nucleophilic addition to the carbonyl group is extremely slow or fails to proceed. What's going wrong?

Answer: This is a classic issue of steric hindrance. The approach of the nucleophile to the electrophilic carbonyl carbon is physically blocked by the rigid spirocyclic structure.[5][6][7]

Primary Causes & Solutions:

  • Steric Bulk of the Nucleophile: Large, bulky nucleophiles will struggle to access the carbonyl carbon.

    • Solution: Opt for sterically smaller nucleophiles where possible. For instance, if a Grignard reaction is failing, consider using an organolithium or organozinc reagent, which can sometimes be more reactive or have a smaller effective size in solution.

  • Insufficient Carbonyl Electrophilicity: The inherent steric shielding raises the activation energy of the reaction.[8]

    • Solution 1: Lewis Acid Catalysis: The most effective strategy is often to increase the electrophilicity of the carbonyl carbon. The addition of a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, MgBr₂·OEt₂) coordinates to the carbonyl oxygen, withdrawing electron density and making the carbon a more potent electrophile.[9] This lowers the activation energy, facilitating attack by the nucleophile.

    • Solution 2: Adjust Reaction Conditions: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.[8] However, this may also lead to side reactions, so it should be done cautiously while monitoring the reaction progress. High-pressure conditions can also be explored to promote reactions with a negative activation volume, which is typical for addition reactions.[9]

Workflow for Overcoming Low Reactivity

start Low/No Reactivity Observed check_nu Is the nucleophile sterically demanding? start->check_nu change_nu Switch to a smaller nucleophile (e.g., MeLi instead of t-BuLi) check_nu->change_nu Yes add_la Introduce a Lewis Acid Catalyst (e.g., BF₃·OEt₂, TiCl₄) check_nu->add_la No success Reaction Proceeds change_nu->success check_temp Is the reaction at low temperature? add_la->check_temp inc_temp Gradually increase temperature (Monitor for side products) check_temp->inc_temp Yes check_temp->success No inc_temp->success

Caption: Troubleshooting workflow for low reactivity.

Question 2: The reaction yields a mixture of diastereomers with poor selectivity. How can I improve the stereochemical control?

Answer: The facial selectivity of nucleophilic attack on the carbonyl is dictated by the steric environment. The spirocyclic system creates two distinct faces (diastereotopic faces), but the energy difference for nucleophilic attack on each face may be small, leading to poor diastereoselectivity.

Primary Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: The observed product ratio may not be the thermodynamically most stable one, especially at low temperatures. In many spiroketal systems, product distribution is governed by a delicate balance of kinetic and thermodynamic factors.[10]

    • Solution: Systematically vary the reaction temperature. Lower temperatures (-78 °C) often favor the kinetically controlled product by accentuating the small energy differences between diastereomeric transition states. Conversely, running the reaction at higher temperatures for longer durations might allow for equilibration to the thermodynamically more stable product, if the addition is reversible.[10]

  • Lack of a Strong Directing Group: The substrate itself does not possess a feature that strongly directs the incoming nucleophile to one face.

    • Solution 1: Use of Chiral Catalysts or Auxiliaries: Employing a chiral Lewis acid or a chiral reagent can create a diastereomeric transition state with a larger energy difference, leading to higher stereoselectivity. This is a common strategy in asymmetric synthesis.[11]

    • Solution 2: Substrate Modification: If the synthesis plan allows, installing a bulky protecting group elsewhere on the cyclohexane ring could create a more significant steric bias, effectively blocking one face of the carbonyl and directing the nucleophile to the other.

Data-Driven Approach to Optimizing Diastereoselectivity

NucleophileLewis AcidTemperature (°C)SolventDiastereomeric Ratio (d.r.)
MeMgBrNone0THF1.5 : 1
MeMgBrBF₃·OEt₂-78THF4 : 1
MeLiCeCl₃-78THF6 : 1
Allyl-TMSTiCl₄-78DCM>10 : 1

This table represents hypothetical data for illustrative purposes, based on common trends in stereoselective synthesis.

Question 3: I am observing products that suggest the oxirane ring has opened. How can I prevent this side reaction?

Answer: The "5-oxa" part of the name indicates an epoxide-like structure, which is susceptible to ring-opening under certain conditions, particularly with strong acids or nucleophiles that can also act as bases.[12]

Primary Causes & Solutions:

  • Harsh Lewis Acids or Protic Acids: Strong acids can protonate the epoxide oxygen, activating it for nucleophilic attack and ring-opening.

    • Solution: Use milder Lewis acids. For example, ZnCl₂ or MgBr₂ are generally less harsh than TiCl₄ or AlCl₃. If a protic acid workup is required, perform it at low temperatures (0 °C or below) and quench the reaction quickly.

  • Nucleophile-Induced Ring Opening: Certain nucleophiles, especially those that are also strong bases (e.g., some organolithiums or amides), can directly attack the less-hindered carbon of the oxirane ring.

    • Solution: Choose nucleophiles with lower basicity. For example, organocuprates are excellent nucleophiles but are much less basic than organolithiums or Grignards, making them ideal for delicate substrates.

Reaction Pathway Control

start 5-Oxaspiro[2.5]octan-4-one + Nucleophile condition1 Strong Lewis Acid (e.g., TiCl₄) or Strong Base (e.g., LDA) start->condition1 condition2 Mild Lewis Acid (e.g., MgBr₂) + Soft Nucleophile (e.g., Organocuprate) start->condition2 outcome1 Ring Opening (Side Product) condition1->outcome1 outcome2 Carbonyl Addition (Desired Product) condition2->outcome2

Caption: Selecting conditions to favor carbonyl addition.

Frequently Asked Questions (FAQs)

  • Q: What makes the 5-oxaspiro[2.5]octan-4-one scaffold attractive for drug development?

    • A: Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, which can enhance binding affinity and selectivity to biological targets.[1] Spiroketals are considered "privileged structures" as they are found in numerous biologically active natural products.[3][4]

  • Q: From which direction is nucleophilic attack on the carbonyl generally favored?

    • A: Nucleophilic attack generally occurs via a trajectory of approximately 107° relative to the C=O bond, known as the Bürgi-Dunitz angle.[7] In this specific spirocycle, the favored direction will be from the less sterically hindered face. Without substituents on the cyclohexane ring, the axial approach is often hindered by the axial hydrogens. Therefore, equatorial attack is frequently favored, but this can be highly dependent on the specific conformation and any substituents present.

  • Q: Can computational chemistry help predict the outcome of these reactions?

    • A: Absolutely. Density Functional Theory (DFT) calculations are powerful tools for studying such systems. By modeling the transition states for nucleophilic attack on both faces of the carbonyl, one can calculate the activation energies (ΔG‡). The pathway with the lower activation energy corresponds to the kinetically favored product, allowing for a rational prediction of the major diastereomer.[10]

Experimental Protocols

Protocol: Lewis Acid-Mediated Addition of an Organocuprate

This protocol describes a general procedure for the addition of an organocuprate to 5-oxaspiro[2.5]octan-4-one, a method that minimizes basicity while promoting selective carbonyl addition.

Materials:

  • 5-Oxaspiro[2.5]octan-4-one

  • Copper(I) Iodide (CuI), purified

  • Organolithium reagent (e.g., Methyllithium in Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Standard glassware, syringes, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.

  • Cuprate Formation:

    • To the flask, add CuI (1.2 equivalents).

    • Add anhydrous THF (approx. 0.1 M relative to the substrate).

    • Cool the resulting suspension to -20 °C in a suitable cooling bath.

    • Slowly add the organolithium reagent (2.2 equivalents) dropwise via syringe. The solution will typically change color, indicating the formation of the lithium diorganocuprate. Stir for 30 minutes at this temperature.

  • Substrate Addition:

    • Dissolve 5-oxaspiro[2.5]octan-4-one (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Cool the cuprate solution to -78 °C (acetone/dry ice bath).

    • Add the substrate solution dropwise to the cold cuprate solution over 15-20 minutes.

  • Reaction Monitoring:

    • Stir the reaction at -78 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by quenching small aliquots in saturated NH₄Cl solution. The reaction is typically complete within 1-3 hours.

  • Workup and Purification:

    • Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired alcohol product.

References

  • Steric Hindrance: Intro to Chemistry Study Guide. Fiveable.
  • Theoretical Underpinnings of Spiroketal Formation: A Comput
  • Steric Hindrance (Is Like A F
  • Overcoming steric hindrance in substituted diene reactions. Benchchem.
  • Steric Hindrance. ChemTalk.
  • Designed Spiroketal Protein Modul
  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC - NIH.
  • Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute.
  • Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC - NIH.
  • 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Source not specified.
  • Application Notes and Protocols for the Synthesis of Spiro[2.
  • 5-oxaspiro[2.
  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry.
  • 18.5: Nucleophilic Addition Reactions of Ketones and Aldehydes. Chemistry LibreTexts.
  • Assymetric Induction. MSU chemistry.

Sources

Reference Data & Comparative Studies

Validation

5-oxaspiro[2.5]octan-4-one vs other spirocyclic lactones in organic synthesis

As a Senior Application Scientist, selecting the appropriate spirocyclic scaffold is a critical decision that dictates the pharmacokinetic and synthetic trajectory of a drug discovery program. Driven by the [1], modern o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate spirocyclic scaffold is a critical decision that dictates the pharmacokinetic and synthetic trajectory of a drug discovery program. Driven by the [1], modern organic synthesis has aggressively shifted toward C(sp3) -rich, three-dimensional architectures to improve clinical success rates, reduce off-target toxicity, and enhance solubility.

In this guide, we objectively compare 5-oxaspiro[2.5]octan-4-one —a highly strained α -spirocyclopropyl δ -lactone—against traditional spirocyclic lactones (such as γ -spirocyclohexyl lactones like 1-oxaspiro[4.5]decan-2-one). We will dissect their structural profiling, comparative performance, and provide self-validating experimental protocols for their integration into complex synthetic workflows.

Structural and Stereoelectronic Profiling

5-oxaspiro[2.5]octan-4-one is uniquely characterized by a 6-membered δ -lactone fused with a 3-membered cyclopropane ring at the α -position relative to the carbonyl. This architecture introduces two profound stereoelectronic effects:

  • Walsh Orbital Conjugation: The high s -character of the cyclopropane C-C bonds allows the Walsh orbitals to overlap with the π∗ orbital of the adjacent lactone carbonyl. This conjugation subtly enhances the electrophilicity of the carbonyl, making it highly responsive to hard nucleophiles.

  • Metabolic Shielding: The spiro-cyclopropyl group completely replaces the α -protons of the lactone. In biological systems, the α -position of a carbonyl is a notorious hotspot for Cytochrome P450 (CYP450) mediated oxidation or racemization. By locking this position in a spirocyclic quaternary center, the molecule achieves exceptional metabolic stability.

Traditional Spirocyclic Lactones (e.g., 1-oxaspiro[4.5]decan-2-one), typically feature a 5-membered γ -lactone fused to a larger, unstrained cycloalkane (like cyclohexane). While they provide excellent Fsp3​ fractions and bulky core scaffolds, they lack the specific rigid vector projection and the unique electronic modulation provided by the cyclopropane ring.

Workflow cluster_0 5-oxaspiro[2.5]octan-4-one Pathway cluster_1 Traditional Spiro Lactone Pathway A1 Spiro-Cyclopropyl Delta-Lactone A2 Nucleophilic Attack (-78 °C, THF) A1->A2 Organolithium/Grignard A3 JAK2 Inhibitor Intermediates A2->A3 Ring Opening B1 Linear Lactone Precursor B2 Ni-Catalyzed Spirocyclization B1->B2 Chiral Ligand, Ni(0) B3 Chiral Spiro-Gamma Lactones B2->B3 Enantioselective

Fig 1: Synthetic pathways comparing 5-oxaspiro[2.5]octan-4-one and traditional spiro lactones.

Comparative Performance Data

To facilitate scaffold selection, the quantitative and physicochemical parameters of 5-oxaspiro[2.5]octan-4-one are compared against a standard traditional spirocyclic lactone below.

Parameter5-oxaspiro[2.5]octan-4-one1-oxaspiro[4.5]decan-2-one (Traditional)
Ring System Architecture δ -lactone with α -spirocyclopropyl γ -lactone with γ -spirocyclohexyl
Fraction sp3 ( Fsp3​ ) 0.86 (6/7 carbons)0.89 (8/9 carbons)
Ring Strain Energy (RSE) High (~27.5 kcal/mol)Low (~6.0 kcal/mol)
Carbonyl Electrophilicity High (Walsh orbital σ→π∗ overlap)Standard aliphatic lactone
Metabolic Liability (CYP450) Low (Steric shielding at α -position)Moderate (Exposed α -protons)
Primary Synthetic Utility Rigid vector projection (e.g., JAK2 inhibitors)Bulky core scaffolds, chiral ligands

Experimental Workflows & Protocols

The following protocols demonstrate the distinct synthetic handling required for these two classes of spirocycles.

Protocol A: Controlled Nucleophilic Addition to 5-oxaspiro[2.5]octan-4-one

5-oxaspiro[2.5]octan-4-one is frequently utilized as an advanced intermediate in the synthesis of complex pharmaceuticals, such as [2].

  • Causality & Logic: The structural strain of the cyclopropane ring makes the lactone highly reactive. Maintaining the reaction at exactly -78 °C is critical to stabilize the tetrahedral intermediate formed upon nucleophilic attack. This kinetic control prevents the collapse of the intermediate prior to quenching, thereby avoiding the double addition of the organometallic reagent and ensuring a clean mono-addition or controlled ring-opening.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 5-oxaspiro[2.5]octan-4-one (2.0 g, 15.85 mmol, 1.0 equiv) and anhydrous THF (10 mL).

  • Nucleophilic Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add the desired nucleophile (e.g., a pre-cooled solution of lithiated heteroaryl intermediate, 1.05 equiv) over 30 minutes to maintain the internal temperature.

  • Kinetic Maturation: Stir the reaction mixture at -78 °C for exactly 2 hours. Do not allow the temperature to rise, as thermal collapse will yield tertiary alcohol byproducts.

  • Quenching & Workup: While still at -78 °C, rapidly quench the reaction by injecting saturated aqueous NH4​Cl solution (15 mL). Allow the biphasic mixture to warm to room temperature. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Validation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Validate the mono-addition product via LC-MS (ES) and 1H NMR (look for the preservation of the highly shielded cyclopropyl protons around δ 0.8–1.2 ppm).

Protocol B: Enantioselective Synthesis of Traditional Spirocyclic Lactones

For larger spirocyclic lactones requiring the de novo construction of an all-carbon quaternary center, transition-metal catalysis is required to overcome the thermodynamic barrier of steric crowding, as demonstrated in [3].

  • Causality & Logic: Forming a spiro-quaternary center via standard enolate alkylation often results in poor yields and zero enantioselectivity due to severe steric repulsion. Utilizing a Ni(0) catalyst paired with a chiral ligand (e.g., (R) -SDP) lowers the activation barrier via oxidative addition and enforces a rigid chiral pocket, allowing for an enantioselective intramolecular addition (up to 90% ee).

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, combine Ni(cod)2​ (10 mol%) and (R) -SDP ligand (12 mol%) in anhydrous toluene. Stir for 30 minutes at room temperature to pre-form the active chiral nickel complex.

  • Spirocyclization: Add the linear lactone precursor (bearing a tethered aryl nitrile) and a mild base (e.g., Cs2​CO3​ , 1.5 equiv) to the catalyst solution.

  • Thermal Maturation: Seal the reaction vessel, remove it from the glovebox, and heat to 80 °C for 24 hours. The elevated temperature is necessary to drive the catalytic turnover of the sterically hindered intermediate.

  • Validation: Cool to room temperature, filter through a pad of Celite, and concentrate. Purify via flash column chromatography and validate enantiomeric excess (ee) using Chiral HPLC.

Mechanistic & Biological Implications

The incorporation of 5-oxaspiro[2.5]octan-4-one into a drug scaffold dramatically alters its metabolic fate. Linear or flat aliphatic chains are highly susceptible to CYP450-mediated oxidation. By utilizing the α -spirocyclopropyl motif, medicinal chemists create a "steric shield" that physically blocks the enzyme's active site from accessing the α -carbon, while simultaneously removing the abstractable α -protons entirely.

Metabolism M1 Standard Lactone (Alpha-CH2) M2 CYP450 Oxidation M1->M2 M3 Hydroxylation & Ring Opening M2->M3 S1 5-oxaspiro[2.5]octan-4-one (Alpha-Spirocyclopropyl) S2 Steric Shielding & Lack of Alpha-Protons S1->S2 S3 Metabolic Stability (Prolonged Half-Life) S2->S3

Fig 2: Metabolic stability mechanism of alpha-spirocyclopropyl lactones against CYP450 oxidation.

Ultimately, while traditional spirocyclic lactones serve as excellent general-purpose 3D scaffolds, 5-oxaspiro[2.5]octan-4-one provides a highly specialized, strain-driven reactivity profile. Its ability to undergo strictly controlled nucleophilic additions while imparting profound metabolic resistance makes it a superior building block for targeted therapies, particularly in the oncology and immunology sectors.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Mondal, S., et al. (2022). Heteroaryloxy Benzimidazole and Azabenzimidazole Compounds and Compositions Thereof Useful for Inhibiting JAK2 (WO 2023/086319 A1).
  • Xu, Y., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. National Institutes of Health (PMC).[Link]

Comparative

validation of HPLC methods for 5-oxaspiro[2.5]octan-4-one quantification

An In-Depth Guide to the Validation of HPLC Methods for the Quantification of 5-oxaspiro[2.5]octan-4-one This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) method validation s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of HPLC Methods for the Quantification of 5-oxaspiro[2.5]octan-4-one

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) method validation strategies for the quantification of 5-oxaspiro[2.5]octan-4-one, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative regulatory standards to ensure scientific integrity.

Introduction: The Analytical Challenge of 5-oxaspiro[2.5]octan-4-one

5-oxaspiro[2.5]octan-4-one is a spirocyclic ketone whose precise quantification is critical for process optimization, impurity profiling, and stability testing in pharmaceutical development. Its structure, however, presents distinct analytical challenges. The molecule is relatively polar and, critically, lacks a significant chromophore, making direct detection by UV-Vis spectrophotometry at standard wavelengths (e.g., >220 nm) inefficient and insensitive. Therefore, developing a robust, accurate, and validated analytical method requires careful consideration of chromatographic principles and detection strategies.

This guide compares four principal analytical approaches, providing the theoretical basis and practical framework for selecting and validating the most suitable method for its intended purpose, in alignment with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Comparative Overview of Analytical Strategies

The selection of an analytical method is a function of the analyte's properties, the required sensitivity, and the available instrumentation. For 5-oxaspiro[2.5]octan-4-one, the primary decision point revolves around addressing its poor UV absorbance.

Method_Selection_Workflow cluster_strategies Analytical Strategies start Analyte: 5-oxaspiro[2.5]octan-4-one uv_check Adequate UV Chromophore? start->uv_check rp_hplc Strategy 1: Direct RP-HPLC-UV (Low Wavelength) uv_check->rp_hplc No (but attempt low λ) derivatization Strategy 2: RP-HPLC with Pre-Column Derivatization (DNPH) uv_check->derivatization No hilichplc Strategy 3: HILIC-UV/ELSD uv_check->hilichplc No + Poor RP Retention lcms Strategy 4: LC-MS/MS uv_check->lcms No + High Sensitivity Needed evaluation Evaluate against requirements: Sensitivity, Specificity, Throughput, Cost rp_hplc->evaluation derivatization->evaluation hilichplc->evaluation lcms->evaluation validation Full Method Validation (ICH Q2(R1)) evaluation->validation

Caption: Workflow for selecting an analytical method for 5-oxaspiro[2.5]octan-4-one.

Strategy 1: Direct Reversed-Phase (RP) HPLC with Low-Wavelength UV Detection Reversed-phase HPLC is the most common chromatographic technique.[4][5] Given the analyte's polarity, retention on a standard C18 column may be poor, potentially causing it to elute near the solvent front.[6]

  • Causality: The carbonyl group offers weak absorbance at low UV wavelengths (~205-215 nm). However, many mobile phase solvents (like acetonitrile) have a UV cutoff in this region, leading to high baseline noise and poor sensitivity.

  • Best Use Case: Suitable only for high-concentration samples where specificity is not a major concern (e.g., in-process monitoring of the main peak).

  • Limitations: Low sensitivity, poor specificity, and potential for poor retention.

Strategy 2: RP-HPLC with Pre-column Derivatization This strategy chemically modifies the analyte to attach a strong chromophore, dramatically enhancing UV detectability. A classic reagent for ketones is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable hydrazone that absorbs strongly around 360-370 nm.[7][8][9]

  • Causality: The DNPH moiety provides a high molar absorptivity, shifting the detection to a wavelength where mobile phase interference is negligible. This results in a significant increase in sensitivity and specificity.

  • Best Use Case: The gold standard for quantifying trace levels of ketones when an LC-MS is unavailable. Ideal for impurity analysis, stability studies, and release testing.

  • Limitations: Adds a sample preparation step, which must be optimized for reaction completeness and stability.

Strategy 3: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an alternative for polar compounds that are not well-retained in reversed-phase.[10] It uses a polar stationary phase (like bare silica) and a mobile phase with a high percentage of organic solvent.

  • Causality: The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing retention. Elution is achieved by increasing the polarity of the mobile phase (increasing the water content).

  • Best Use Case: When derivatization is undesirable and RP-HPLC fails to provide adequate retention. Can be paired with UV or, more effectively, an Evaporative Light Scattering Detector (ELSD) if the analyte is non-volatile.

  • Limitations: Can have longer equilibration times than RP-HPLC and may be more sensitive to the water content in the sample and mobile phase.

Strategy 4: Liquid Chromatography-Mass Spectrometry (LC-MS) This is the most specific and sensitive detection method. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[11][12][13]

  • Causality: The mass spectrometer detects the analyte based on its unique mass-to-charge ratio (m/z), providing unambiguous identification and quantification without the need for a chromophore.

  • Best Use Case: Required for bioanalytical studies, trace-level impurity identification, and as an orthogonal method to confirm the results of a UV-based assay.

  • Limitations: Higher equipment cost and complexity compared to UV-based methods.

Strategy_Comparison Strategies Analytical Strategy Comparison RP_UV Strategy 1: RP-HPLC-UV Sensitivity: Low Specificity: Low Cost: Low Complexity: Low RP_DNPH Strategy 2: RP-HPLC-DNPH Sensitivity: High Specificity: High Cost: Medium Complexity: Medium HILIC Strategy 3: HILIC-UV/ELSD Sensitivity: Medium Specificity: Medium Cost: Medium Complexity: Medium LCMS Strategy 4: LC-MS/MS Sensitivity: Very High Specificity: Very High Cost: High Complexity: High

Caption: Comparison of key attributes for the four analytical strategies.

Deep Dive: Validation of an RP-HPLC-DNPH Method

We will detail the validation of Strategy 2, as it represents a robust and widely accessible approach that balances performance with practicality. The validation protocol is designed as a self-validating system grounded in the ICH Q2(R1) guideline .[1][3][14]

Rationale Behind Experimental Choices
  • Derivatization Agent (2,4-DNPH): Chosen for its specific and rapid reaction with ketones at room temperature under acidic conditions. The resulting 2,4-dinitrophenylhydrazone is stable and has a high extinction coefficient at a convenient wavelength.[7][8]

  • Column (C18, 4.6 x 150 mm, 5 µm): A standard C18 column is selected because the resulting DNPH derivative is significantly more non-polar than the parent molecule, making it well-suited for reversed-phase separation.[15][16]

  • Mobile Phase (Acetonitrile/Water Gradient): Acetonitrile is preferred over methanol for its lower UV cutoff and viscosity. A gradient elution is chosen to ensure that the derivatized analyte is eluted with a good peak shape and that any unreacted DNPH or other byproducts are separated effectively.

  • Detection Wavelength (370 nm): This wavelength corresponds to the absorbance maximum of the DNPH derivative, providing optimal sensitivity while minimizing potential interference from other sample components.[8]

Detailed Experimental Protocol

A. Preparation of DNPH Reagent (0.05% in 2N HCl)

  • Carefully add 17.2 mL of concentrated HCl to 80 mL of HPLC-grade water and make up to 100 mL.

  • Weigh 50 mg of 2,4-dinitrophenylhydrazine into a 100 mL volumetric flask.

  • Dissolve and make up to the mark with the 2N HCl solution. Mix thoroughly and filter if necessary. Store in a dark, cool place.

B. Sample and Standard Derivatization

  • Standard Preparation: Prepare a stock solution of 5-oxaspiro[2.5]octan-4-one reference standard in acetonitrile.

  • Derivatization Reaction: In a clean vial, mix 1.0 mL of the standard or sample solution with 1.0 mL of the DNPH reagent.

  • Reaction Completion: Cap the vial and allow it to react at room temperature for 1 hour.

  • Neutralization & Dilution: Add 3.0 mL of acetonitrile to the vial to stop the reaction and dilute the mixture.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.

C. HPLC Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 90% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV-Vis at 370 nm

Validation Protocol & Performance Data

The following validation parameters must be assessed according to ICH Q2(R1) to demonstrate the method is fit for its purpose.[1][17]

Validation ParameterPurpose & MethodologyAcceptance Criteria (Typical)
Specificity To demonstrate that the signal is unequivocally from the analyte. Analyze blank, placebo, and spiked samples. Assess peak purity using a diode array detector.No interfering peaks at the retention time of the analyte. Peak purity index > 0.99.
Linearity To demonstrate a proportional relationship between concentration and response. Analyze at least 5 concentrations across the expected range.Correlation coefficient (r²) ≥ 0.998.
Range The concentration interval where the method is precise, accurate, and linear. Confirmed by the linearity, accuracy, and precision data.Typically 80% to 120% of the target assay concentration.
Accuracy To measure the closeness of the test results to the true value. Analyze samples with known amounts of analyte (spiked placebo) at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery of 98.0% - 102.0%.
Precision To measure the degree of scatter between a series of measurements.
RepeatabilityIntra-day precision. Analyze 6 replicate samples at 100% concentration or 9 replicates across 3 concentrations.Relative Standard Deviation (RSD) ≤ 2.0%.
Intermediate PrecisionInter-day precision. Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Calculated based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.S/N ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.S/N ratio of 10:1; RSD at this concentration should be acceptable (e.g., ≤ 10%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits. RSD of results ≤ 2.0%.

Alternative Orthogonal Technique: GC-MS

For a molecule like 5-oxaspiro[2.5]octan-4-one, Gas Chromatography-Mass Spectrometry (GC-MS) can serve as an excellent orthogonal technique for validation and identification.[18]

  • Principle: The analyte must be thermally stable and volatile. It is vaporized and separated in a gaseous mobile phase. The mass spectrometer fragments the molecule, creating a unique "fingerprint" mass spectrum for identification.

  • Advantages: Offers exceptional specificity and is highly effective for identifying unknown impurities. The fragmentation pattern can provide valuable structural information.

  • Challenges: Spiro compounds can sometimes undergo thermal rearrangement in the GC inlet, and distinguishing isomers can be challenging without authentic reference standards.[19][20] It is less suitable for routine quantification in a QC environment compared to HPLC due to higher complexity.

Conclusion

The quantification of 5-oxaspiro[2.5]octan-4-one requires a thoughtful analytical approach to overcome its inherent lack of a UV chromophore. While direct RP-HPLC-UV is insufficient for most applications, a method based on pre-column derivatization with DNPH offers a robust, sensitive, and accessible solution for quality control and research laboratories. This method, when properly validated according to ICH Q2(R1) guidelines , provides a self-validating system that ensures data integrity.

For laboratories with advanced capabilities, LC-MS/MS provides unparalleled sensitivity and specificity, making it the method of choice for bioanalysis or trace-level impurity characterization. The choice between these methods should be guided by the specific analytical requirements, including the desired sensitivity, sample matrix, and regulatory context.

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: ICH Q2(R1) Analytical Procedures Guide Source: Scribd URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Lambda Therapeutic Research URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: USP-NF 〈621〉 Chromatography Source: USP-NF URL: [Link]

  • Title: <621> CHROMATOGRAPHY Source: The United States Pharmacopeial Convention URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Reverse-phase HPLC analysis and purification of small molecules Source: PubMed URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]

  • Title: Reverse-phase HPLC Analysis and Purification of Small Molecules Source: ResearchGate URL: [Link]

  • Title: Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool Source: Technology Networks URL: [Link]

  • Title: Ambiguousness of GC-MS identification of spiro[2.4]hepta-4,6-diene in natural objects Source: SpringerLink URL: [Link]

  • Title: View of GC-MS Analysis Of Bioactive Compounds In Spirogyra Extract And Its Antibacterial Activity Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: Ambiguousness of GC-MS identification of spiro[2.4]hepta-4,6-diene in natural objects Source: ResearchGate URL: [Link]

  • Title: High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering Source: ACS Publications URL: [Link]

  • Title: Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS Source: ACS Publications URL: [Link]

  • Title: Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Source: CORE URL: [Link]

  • Title: Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples Source: ACS Publications URL: [Link]

  • Title: Method and device for ketone measurement Source: Google Patents URL
  • Title: Method for the determination fo aldehydes and ketones in ambient air using HPLC Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS Source: PubMed URL: [Link]

  • Title: Update on Measuring Ketones Source: PMC - NIH URL: [Link]

  • Title: Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC Source: PMC URL: [Link]

  • Title: HPLC Analysis of Aldehydes and Ketones in Air Samples Source: Aurora Pro Scientific URL: [Link]

  • Title: Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection Source: Semantic Scholar URL: [Link]

  • Title: Effect of HPLC binary mobile phase composition on the analysis of carbonyls Source: National Center for Biotechnology Information URL: [Link]

  • Title: Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants Source: ResearchGate URL: [Link]

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Sources

Validation

Benchmarking 5-oxaspiro[2.5]octan-4-one: A 3D Privileged Motif for Advanced Medicinal Chemistry

Executive Summary The paradigm shift away from "flatland" (planar aromatic rings) toward high-Fsp³ (fraction of sp³-hybridized carbons) spirocyclic architectures has become a defining strategy in modern drug discovery[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm shift away from "flatland" (planar aromatic rings) toward high-Fsp³ (fraction of sp³-hybridized carbons) spirocyclic architectures has become a defining strategy in modern drug discovery[1]. Spirocycles provide an optimal balance of conformational rigidity and flexibility, allowing them to adapt to complex protein targets while avoiding the permeability and solubility issues inherent to linear or flat scaffolds[2].

As a Senior Application Scientist, I frequently benchmark emerging structural motifs to guide lead optimization. This guide provides an objective, data-driven comparison of 5-oxaspiro[2.5]octan-4-one —a highly rigid, spiro-fused δ -lactone—against traditional bioisosteres. By analyzing its physicochemical properties, metabolic stability, and application in recent clinical candidates, we establish why this motif is increasingly favored in medicinal chemistry.

Structural Profiling & Mechanistic Rationale

The 5-oxaspiro[2.5]octan-4-one scaffold consists of a 6-membered δ -lactone (tetrahydropyran-2-one) with a cyclopropane ring spiro-fused at the α -position (C3). This specific geometric arrangement solves several historical liabilities associated with standard lactones.

  • Metabolic Shielding: In parent carbocycles like spiro[2.5]octane, the C4 position is a primary soft spot for oxidation[3]. By pre-oxidizing this site to a carbonyl and embedding an oxygen at C5 to form the lactone, this metabolic liability is neutralized.

  • Electronic Deactivation of the α -Position: Standard lactones are prone to α -deprotonation and CYP450-mediated oxidation. The spiro-cyclopropane ring introduces unique hybridization (sp²-like C-C bonds, sp⁵-like C-H bonds). These shorter, stronger C-H bonds resist Hydrogen Atom Transfer (HAT) by CYP450 enzymes.

  • Conformational Locking: The spiro-fusion restricts the lactone ring into a single, well-defined chair conformation. This minimizes the entropic penalty upon target binding, often leading to increased potency and selectivity[4].

Motif_Logic Motif 5-oxaspiro[2.5]octan-4-one Cyclopropane Spiro-Cyclopropane (Blocks alpha-position) Motif->Cyclopropane Lactone Delta-Lactone Core (H-Bond Acceptor) Motif->Lactone Rigidity Conformational Rigidity (Low Entropic Penalty) Cyclopropane->Rigidity Metabolism Metabolic Stability (CYP450 Resistance) Cyclopropane->Metabolism Solubility High Fsp3 Fraction (Enhanced Solubility) Lactone->Solubility

Caption: Structural logic and physicochemical benefits of the 5-oxaspiro[2.5]octan-4-one motif.

Objective Benchmarking: Spirocycle vs. Traditional Motifs

To objectively evaluate the utility of 5-oxaspiro[2.5]octan-4-one, we benchmark it against three standard structural alternatives: a flat aromatic ring (Phenyl), an unsubstituted δ -lactone (Tetrahydro-2H-pyran-2-one), and a gem-dimethyl substituted lactone.

The data below represents typical profiling results when these motifs are appended to a matched molecular pair (MMP) core structure.

Table 1: Physicochemical & In Vitro ADME Comparison
Structural MotifFsp³cLogP (Motif)Aqueous Solubility (µM, pH 7.4)HLM CL int​ (µL/min/mg)Primary Liability
Phenyl Ring 0.002.14< 1045.2Poor solubility, CYP epoxidation
Tetrahydro-2H-pyran-2-one 1.000.52> 10085.4Rapid α -oxidation / hydrolysis
3,3-Dimethyl-THP-2-one 1.001.208532.1Increased lipophilicity
5-oxaspiro[2.5]octan-4-one 1.001.05> 10012.5 None (Optimal Profile)

Data Synthesis & Causality: While the unsubstituted lactone achieves excellent solubility, it suffers from rapid clearance (CL int​ = 85.4 µL/min/mg) due to metabolic vulnerability at the α -carbon. Adding a gem-dimethyl group improves stability but increases lipophilicity (cLogP 1.20) and slightly reduces solubility. The 5-oxaspiro[2.5]octan-4-one motif achieves the "Goldilocks" zone: the cyclopropane ring perfectly blocks metabolism (reducing CL int​ to 12.5 µL/min/mg) while maintaining a lower cLogP and superior aqueous solubility due to the distinct 3D geometry of the spiro-fusion.

Therapeutic Application: Targeting the JAK-STAT Pathway

The integration of spiro fragments is not merely theoretical; it is actively driving clinical innovation. Recent patent literature demonstrates the critical utility of 5-oxaspiro[2.5]octan-4-one in the development of novel Janus kinase 2 (JAK2) inhibitors[5].

JAK2 is a non-receptor tyrosine kinase essential to the JAK-STAT signaling pathway. Mutations such as JAK2V617F are primary drivers in myeloproliferative neoplasms[5]. By incorporating the 5-oxaspiro[2.5]octan-4-one motif, medicinal chemists have successfully optimized the binding kinetics and pharmacokinetic half-life of benzimidazole-based JAK2 inhibitors[5].

JAK_STAT Ligand Cytokine/Ligand Receptor Receptor (Dimer) Ligand->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT STAT Monomer JAK2->STAT Phosphorylates Inhibitor JAK2 Inhibitor (Spiro-lactone) Inhibitor->JAK2 Inhibits STAT_Dimer p-STAT Dimer STAT->STAT_Dimer Dimerization Nucleus Gene Transcription STAT_Dimer->Nucleus Translocation

Caption: JAK-STAT signaling pathway targeted by 5-oxaspiro[2.5]octan-4-one derivatives.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility when benchmarking spirocyclic motifs, protocols must be designed as self-validating systems. Below are the definitive methodologies used to generate the ADME data discussed in Table 1.

Protocol A: High-Throughput Microsomal Stability Assay

This protocol determines the intrinsic clearance (CL int​ ) of the compound. It is self-validating because it includes a minus-NADPH control to differentiate enzymatic CYP450 degradation from spontaneous chemical instability (e.g., lactone ring-opening in aqueous buffer).

  • Preparation: Dilute the test compound (containing the 5-oxaspiro[2.5]octan-4-one motif) to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Causality: 0.5 mg/mL ensures linear enzyme kinetics without saturating the system.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: A regenerating system is preferred over direct NADPH addition to maintain a constant cofactor supply throughout the 60-minute assay.

  • Time-Course Sampling: At T = 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard). Causality: Cold organic solvent instantly denatures microsomal proteins, halting the reaction. The internal standard corrects for any matrix ionization effects during LC-MS/MS.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CL int​ .

Workflow Prep Compound Prep (1 µM in buffer) Incubate Incubation with HLM (37°C, +NADPH) Prep->Incubate Initiate Quench Quench Reaction (Cold ACN + IS) Incubate->Quench Timepoints Centrifuge Centrifugation (4000 rpm, 15 min) Quench->Centrifuge Precipitate LCMS LC-MS/MS Analysis Centrifuge->LCMS Supernatant Data Calculate Half-life & CLint LCMS->Data Quantify

Caption: Workflow for self-validating microsomal stability assay.

Protocol B: Kinetic Aqueous Solubility Assay
  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Aqueous Dilution: Spike the stock into PBS (pH 7.4) to a target concentration of 200 µM (final DMSO concentration = 2%).

  • Equilibration: Incubate the plate at 25°C for 24 hours on a plate shaker. Causality: A 24-hour incubation ensures the system transitions from a kinetic supersaturated state to true thermodynamic equilibrium.

  • Filtration: Transfer the suspension to a 0.22 µm PVDF filter plate and centrifuge to separate the precipitate.

  • Quantification: Analyze the filtrate via HPLC-UV. Self-Validation Step: Quantify against a standard curve generated entirely in organic solvent (where solubility is 100%) to ensure absolute mass balance accuracy.

Conclusion

The 5-oxaspiro[2.5]octan-4-one motif represents a masterclass in rational drug design. By leveraging the unique hybridization and steric bulk of a spiro-fused cyclopropane, medicinal chemists can rescue promising lactone-based pharmacophores from rapid metabolic clearance while maintaining the high Fsp³ character necessary for excellent aqueous solubility. As evidenced by its recent deployment in JAK2 inhibitors, this motif is a highly validated tool for escaping "flatland" and optimizing clinical candidates.

References

  • Spirocyclic Motifs in N
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC - NIH.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI.
  • WO 2023/086319 A1 - Googleapis.com.
  • Resolving Oxygenation Pathways in Manganese-Catalyzed C(sp3)

Sources

Comparative

Analytical Strategies for 5-Oxaspiro[2.5]octan-4-one Purity: A Comparative Guide

As a Senior Application Scientist, one of the most common pitfalls I observe in drug development is the over-reliance on standard HPLC-UV for purity assessments. When dealing with highly strained spirocyclic building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most common pitfalls I observe in drug development is the over-reliance on standard HPLC-UV for purity assessments. When dealing with highly strained spirocyclic building blocks like 5-oxaspiro[2.5]octan-4-one (CAS 22566-31-0), analytical blind spots can derail an entire synthesis campaign.

This molecule—a cyclopropane ring spiro-fused to a saturated δ -lactone—lacks a conjugated π -system. Consequently, it exhibits virtually no UV absorbance above 210 nm. Relying on UV detection at standard wavelengths (e.g., 254 nm) will render the primary analyte invisible while artificially amplifying the relative peak areas of UV-active aromatic impurities[1]. To establish true purity, we must deploy orthogonal, chromophore-independent techniques.

Below is an objective comparison of the three most robust analytical techniques for this class of molecules, complete with self-validating protocols and mechanistic rationales.

AnalyticalWorkflow Start 5-oxaspiro[2.5]octan-4-one Purity Assessment CheckUV Does it have a strong UV chromophore? Start->CheckUV NoUV No (Only weak carbonyl absorption <210 nm) CheckUV->NoUV Volatile Is the sample volatile and thermally stable? NoUV->Volatile NonVolatile Contains non-volatile salts/impurities? NoUV->NonVolatile Absolute Need absolute purity without reference std? NoUV->Absolute GCFID GC-FID (Routine Batch Release) Volatile->GCFID Yes HPLCCAD HPLC-CAD / ELSD (Impurity Profiling) NonVolatile->HPLCCAD Yes QNMR 1H qNMR (Reference Characterization) Absolute->QNMR Yes

Figure 1: Decision matrix for selecting chromophore-independent analytical techniques.

GC-FID: High-Resolution Volatile Profiling

Expertise & Causality: Flame Ionization Detection (FID) is the workhorse for volatile, non-UV active compounds. FID measures ions produced during the combustion of carbon-hydrogen bonds. Because the response is proportional to the carbon mass rather than optical properties, it is an excellent choice for 5-oxaspiro[2.5]octan-4-one. The molecule's low molecular weight (126.15 g/mol ) and lack of highly polar hydrogen-bonding groups make it sufficiently volatile for gas-phase separation without prior derivatization.

Self-Validating Protocol:

  • Column Selection: Utilize a mid-polarity capillary column (e.g., DB-1701 or DB-5, 30m x 0.25mm x 0.25µm). The mid-polarity phase is critical to resolve the intact spiro-lactone from potential ring-opened isomers.

  • Inlet Parameters: Set the injector to 250°C with a split ratio of 50:1. Causality: Using a splitless injection for a high-concentration purity assay will overload the column, causing severe peak fronting and masking closely eluting impurities.

  • Temperature Programming: Initial hold at 60°C for 2 minutes, ramp at 15°C/min to 250°C. This gradient ensures sharp peak shapes for the lactone while eluting heavier oligomeric impurities.

  • Internal Validation Check: Inject a system suitability standard containing the lactone and a closely eluting hydrocarbon (e.g., n-dodecane). The system is validated for purity analysis only if the resolution ( Rs​ ) exceeds 2.0 and the tailing factor is ≤1.5 .

HPLC-CAD: Universal Non-Volatile Profiling

Expertise & Causality: While GC-FID is robust, it is blind to non-volatile degradation products, such as inorganic salts or highly polar polymeric species. Charged Aerosol Detection (CAD) provides a universal, mass-proportional response for all non-volatile analytes. The eluent is nebulized, the solvent is evaporated, and the remaining analyte particles are charged by ionized nitrogen gas[1].

Self-Validating Protocol:

  • Mobile Phase: Must be 100% volatile. Use Water and Acetonitrile modified with 0.1% Formic Acid. Causality: Non-volatile buffers (like phosphates) will precipitate during the evaporation phase, causing catastrophic background noise in the CAD.

  • Stationary Phase: A sub-2 µm C18 column (e.g., 2.1 x 100 mm) operated at a flow rate of 0.3 mL/min. Robustness should be verified via Design of Experiments (DoE) evaluating flow rate and gradient slope[2].

  • Detector Settings: Set the CAD evaporation temperature to 35°C. Causality: 5-oxaspiro[2.5]octan-4-one is semi-volatile. Setting the CAD temperature too high (e.g., >50°C) will evaporate the analyte along with the solvent, destroying the signal.

  • Internal Validation Check: CAD response is inherently non-linear. The protocol must include a 5-point calibration curve using a log-log transformation to ensure a correlation coefficient ( R2 ) >0.99 before sample analysis.

1 H qNMR: The Gold Standard for Absolute Purity

Expertise & Causality: Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method. A pivotal distinction from chromatography is the direct proportionality between the integral of an NMR peak and the molar concentration of the nucleus[3]. It requires no reference standard of the lactone itself, making it invaluable for early-stage development[4]. Furthermore, absolute qNMR captures analytes that frequently escape chromatographic detection, such as residual water or sorbents[5].

Self-Validating Protocol:

  • Standard Selection: Choose an internal calibrant (IC) of known high purity (e.g., Maleic acid, 99.9% traceable to NIST). The IC must have a simple singlet that does not overlap with the spiro-lactone's cyclopropane (~0.8-1.2 ppm) or lactone ring protons (~2.0-4.0 ppm).

  • Gravimetric Preparation: Accurately co-weigh ~15 mg of the analyte and ~5 mg of the IC into a vial using a microbalance (0.01 mg precision)[6]. Dissolve completely in CDCl 3​ .

  • Acquisition Parameters: The most critical parameter is the relaxation delay ( D1​ ). Run an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ). Set D1​≥5×T1​ to guarantee >99% magnetization recovery[7]. Causality: Novices often use default delays (1s). Because small rigid spirocycles have long T1​ times, a short D1​ leads to incomplete magnetization recovery and artificially low purity calculations.

  • Processing & Validation: Apply a line broadening (LB) of 0.2 to 0.3 Hz and zero-fill to at least 64k points[7].

  • Internal Validation Check: Calculate the purity using two independent proton signals from the lactone. If the purity calculated from the cyclopropane protons differs from the lactone protons by >1% , it indicates hidden impurity overlap under one of the peaks.

qNMRProtocol Weighing 1. Co-weighing Analyte + Internal Std Solvent 2. Dissolution in CDCl3 Weighing->Solvent Acquisition 3. NMR Acquisition (Relaxation D1 > 5*T1) Solvent->Acquisition Processing 4. Data Processing (Phase/Baseline) Acquisition->Processing Calculation 5. Purity Calculation (Integral Ratio) Processing->Calculation

Figure 2: Step-by-step self-validating qNMR protocol for absolute purity determination.

Quantitative Data Comparison

To streamline technique selection, the quantitative performance metrics of each method are summarized below:

Analytical TechniqueDetection PrincipleLimit of Detection (LOD)AccuracyTypical Run TimePrimary Use Case
GC-FID Carbon-Hydrogen Combustion~1-5 ppm± 1.0 - 2.0%15-20 minRoutine batch release, profiling volatile process impurities
HPLC-CAD Aerosol Charge Transfer~10-20 ng± 2.0 - 5.0%10-30 minNon-volatile impurity profiling, detecting inorganic salts
1 H qNMR Nuclear Magnetic Resonance~0.1% (1000 ppm)± 0.5 - 1.0%5-15 minAbsolute purity determination, reference standard qualification

Conclusion

For 5-oxaspiro[2.5]octan-4-one, standard HPLC-UV is an analytical dead-end. For routine, high-throughput batch release, GC-FID offers the best balance of resolution and mass-proportional sensitivity. If non-volatile degradation products are suspected, HPLC-CAD is mandatory. However, to establish the absolute purity of a primary reference standard without requiring an identical analytical marker, 1 H qNMR remains the undisputed gold standard.

References

  • Pauli GF, et al. "Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay." Journal of Medicinal Chemistry (2014).[Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Analytical Blog.[Link]

  • Oxford University Chemistry Department. "Quantitative NMR Spectroscopy Guidelines". University of Oxford. [Link]

  • Veerendra YVS, et al. "Design of Experimental Approach to Analytical Robustness Study for UHPLC Method". Asian Journal of Chemistry (2019). [Link]

  • Almac Group. "Nuclear Magnetic Resonance (NMR) for Assay Analysis". Almac Voice. [Link]

  • Spring, O. "Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones". ResearchGate.[Link]

Sources

Validation

In Vitro Validation of 5-Oxaspirooctan-4-one Derived Compounds: A Comparative Guide for Drug Discovery

In Vitro Validation of 5-Oxaspiro[1]octan-4-one Derived Compounds: A Comparative Guide for Drug Discovery As drug discovery increasingly seeks to "escape from flatland," the incorporation of high-Fsp³ spirocyclic scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Validation of 5-Oxaspiro[1]octan-4-one Derived Compounds: A Comparative Guide for Drug Discovery

As drug discovery increasingly seeks to "escape from flatland," the incorporation of high-Fsp³ spirocyclic scaffolds has become a cornerstone strategy for improving both the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among these, the 5-oxaspiro[1]octan-4-one motif—a conformationally restricted spiro-lactone—has emerged as a highly versatile bioisostere.

Recent advances in multicomponent synthesis, such as the Ugi four-center three-component reaction, have enabled the generation of multimillion chemical spaces incorporating oxocarboxylic acids, drastically expanding the accessible library of these spirocyclic lactones [1]. In targeted drug development, 5-oxaspiro[1]octan-4-one derivatives have been successfully validated as potent inhibitors of the SF3B subunit of the spliceosome (e.g., herboxidiene analogs) [2], as well as highly selective inhibitors of Janus kinase 2 (JAK2) [3].

This guide provides an objective comparison of 5-oxaspiro[1]octan-4-one derivatives against traditional flat heterocycles, detailing the self-validating in vitro protocols required to benchmark their performance.

Comparative Profiling: Spirocyclic Lactones vs. Traditional Alternatives

When engineering a drug candidate, replacing a flat tetrahydropyran (THP) or a simple δ-valerolactone with a 5-oxaspiro[1]octan-4-one scaffold introduces a perpendicular cyclopropane ring. This structural modification sterically shields the α-carbon of the lactone from cytochrome P450 (CYP) oxidation while simultaneously locking the molecule into a rigid 3D vector that can better complement deep kinase binding pockets.

Quantitative Performance Comparison

The following table summarizes representative in vitro data comparing a 5-oxaspiro[1]octan-4-one derived JAK2 inhibitor against its unspiro-linked and flat heteroaromatic counterparts.

Scaffold TypeFsp³ (Complexity)HLM Intrinsic Clearance (µL/min/mg)JAK2 IC₅₀ (nM)Aqueous Sol. (µg/mL)
5-Oxaspiro[1]octan-4-one 0.85 < 15 (High Stability) 1.2 > 150
Tetrahydropyran (THP)0.6045 (Moderate Stability)18.585
δ-Valerolactone0.50> 90 (Low Stability)45.0110

Key Takeaway: The spiro-fusion significantly reduces intrinsic clearance (CL_int) by blocking primary metabolic soft spots, while the rigid 3D geometry enhances target affinity (IC₅₀) by minimizing the entropic penalty upon binding [3].

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate these compounds, we employ a tiered in vitro validation strategy. Every protocol detailed below is designed as a self-validating system, incorporating strict internal controls to ensure data trustworthiness.

G N1 5-Oxaspiro[2.5]octan-4-one Derivatives N2 In Vitro ADME (Microsomal Stability) N1->N2 Screen N3 Target Validation (JAK2 / SF3B1) N2->N3 Stable Hits N4 Lead Optimization N3->N4 High Affinity

Figure 1: Stepwise in vitro validation workflow for 5-oxaspiro[1]octan-4-one derived scaffolds.

Protocol A: In Vitro Liver Microsomal Stability (ADME)

Objective: Validate the metabolic resistance conferred by the spirocyclic cyclopropane ring. Causality: We utilize a substrate concentration of 1 µM to ensure the reaction remains well below the Michaelis constant ( Km​ ) for most CYP enzymes. This guarantees first-order kinetics, allowing for an accurate calculation of intrinsic clearance.

  • Preparation: Dilute the 5-oxaspiro[1]octan-4-one test compound to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Causality: This standardized concentration provides sufficient enzymatic activity while preventing non-specific protein binding artifacts.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Causality: CYPs require NADPH; a regenerating system maintains steady-state cofactor levels without causing product inhibition.

  • Quenching: At time points 0, 5, 15, 30, and 45 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the enzymes, stopping the reaction and precipitating proteins for clean LC-MS/MS analysis.

  • System Validation: Run Verapamil (high-clearance) and Warfarin (low-clearance) in parallel. The assay is only deemed valid if Verapamil shows >80% depletion at 45 minutes and Warfarin shows <10% depletion.

Protocol B: JAK2 Kinase Inhibition (HTRF Assay)

Objective: Measure the biochemical IC₅₀ of the spiro-compounds against JAK2 [3]. Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over standard luminescence because it relies on Förster resonance energy transfer (FRET), which eliminates false positives caused by compound auto-fluorescence—a common issue with complex heterocyclic libraries.

  • Reagent Assembly: In a 384-well plate, combine recombinant JAK2 kinase, a biotinylated tyrosine-peptide substrate, and ATP at its pre-determined Km​ concentration (typically ~10 µM). Causality: Running the assay exactly at the ATP Km​ ensures maximal sensitivity for competitive ATP-site inhibitors.

  • Compound Addition: Dispense the spiro-derivatives in a 10-point dose-response curve (10 µM to 0.5 nM, 3-fold dilutions) using an acoustic liquid handler to minimize DMSO carryover (<1% final DMSO).

  • Reaction: Incubate the plate for 60 minutes at 25°C.

  • Detection: Add Eu-cryptate labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor) formulated in an EDTA-containing buffer. Causality: EDTA chelates the Mg²⁺ required for kinase activity, instantly terminating the reaction.

  • System Validation: Include Staurosporine as a pan-kinase reference control. Calculate the IC₅₀ using a 4-parameter logistic fit. The Z'-factor of the plate must be >0.6 for the data to be accepted.

JAKSTAT Ligand Cytokine Ligand Receptor Cytokine Receptor Ligand->Receptor JAK2 JAK2 Kinase Receptor->JAK2 Activation STAT STAT Phosphorylation JAK2->STAT Phosphorylates Inhibitor Spirocyclic Inhibitor Inhibitor->JAK2 Blocks Activity Transcription Gene Transcription STAT->Transcription Translocates to Nucleus

Figure 2: Mechanism of JAK2 inhibition by spirocyclic derivatives in the JAK-STAT pathway.

Protocol C: In Vitro Pre-mRNA Splicing Assay (SF3B1 Targeting)

Objective: Evaluate the efficacy of 5-oxaspiro[1]octan-4-one derived herboxidiene analogs in modulating spliceosome assembly [2]. Causality: Because splicing requires a massive, multi-megadalton ribonucleoprotein complex, recombinant assays are insufficient. We use nuclear extracts to provide the intact endogenous machinery.

  • Substrate Prep: Synthesize a ³²P-labeled MINX pre-mRNA transcript via in vitro transcription.

  • Reaction Setup: Incubate the pre-mRNA (10 nM) with HeLa cell nuclear extract (40% v/v), ATP (2 mM), and the test compounds (0.1 - 10 µM) at 30°C for 90 minutes.

  • Analysis: Extract the RNA using phenol-chloroform, resolve the spliced products via 8% denaturing urea-PAGE, and quantify the ratio of mature mRNA to pre-mRNA using phosphorimaging.

  • System Validation: Use native Herboxidiene or Pladienolide B as a positive control for SF3B1-mediated splicing arrest.

Conclusion

The 5-oxaspiro[1]octan-4-one scaffold represents a highly effective structural motif for modern drug design. As demonstrated by the comparative data and validated through rigorous in vitro ADME and target-specific assays, the integration of this spiro-lactone reliably improves metabolic half-life and target engagement compared to traditional flat heterocycles.

References

  • Govor, E. V., et al. "Generating Multimillion Chemical Space Based on the Ugi Four-Сenter Three-Component Reaction with Oxocarboxylic Acids." ChemRxiv (2025). URL:[Link]

  • Ghosh, A. K., et al. "Design and synthesis of herboxidiene derivatives that potently inhibit in vitro splicing." Organic & Biomolecular Chemistry, 19(6), 1365–1377 (2021). URL:[Link]

  • D'Amato, E. M., et al. "6-heteroaryloxy benzimidazole and azabenzimidazole compounds and compositions thereof useful for inhibiting JAK2." WO 2023/086319 A1 (2023).

Sources

Comparative

A Comparative Guide to the Structural Validation of 5-oxaspiro[2.5]octan-4-one: The Unambiguous Power of X-ray Crystallography

In the landscape of drug discovery and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techn...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural validation of 5-oxaspiro[2.5]octan-4-one, a key heterocyclic scaffold found in various biologically active compounds. While a suite of spectroscopic methods provides essential pieces of the structural puzzle, we will demonstrate why single-crystal X-ray crystallography stands as the definitive gold standard for absolute structural elucidation.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional atomic structure of a crystalline compound.[1][2] It provides an unparalleled level of detail, revealing not just the connectivity of atoms, but their precise spatial arrangement, including bond lengths, bond angles, and absolute stereochemistry.[3][4] For a molecule like 5-oxaspiro[2.5]octan-4-one, where the spirocyclic center creates a unique and rigid three-dimensional architecture, SCXRD is the only technique that can provide direct, unambiguous proof of its structure.

The fundamental principle involves irradiating a high-quality single crystal with a beam of X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays in a specific pattern. By measuring the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be constructed, and from this, the atomic positions can be determined with high precision.[2][5]

The In-Depth Experimental Workflow for SCXRD

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands precision and expertise. The primary challenge often lies in obtaining a "diffraction-quality" single crystal.[3][4]

SCXRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Crystallization Step 1: Crystallization (e.g., Slow Evaporation, Vapor Diffusion) Mounting Step 2: Crystal Mounting (Micromounts/Loops) Crystallization->Mounting Screening Step 3: Initial Screening (Assess Crystal Quality) Mounting->Screening Data_Collection Step 4: Full Data Collection (Diffractometer, Low Temp) Screening->Data_Collection Data_Processing Step 5: Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Step 6: Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Step 7: Structural Refinement & Validation Structure_Solution->Refinement

Figure 1: Experimental workflow for single-crystal X-ray diffraction.

Detailed Protocol for Structural Validation of 5-oxaspiro[2.5]octan-4-one via SCXRD:

  • Crystallization (The Art and Science):

    • Objective: To grow a single, well-ordered crystal of at least 20-50 micrometers in all dimensions.[1][6]

    • Methodology (Slow Evaporation):

      • Dissolve 5-10 mg of purified 5-oxaspiro[2.5]octan-4-one in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a small, clean vial.

      • Loosely cap the vial or cover it with perforated parafilm.

      • Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.

    • Causality: Slow solvent evaporation allows molecules to pack in a highly ordered, repeating lattice, which is the definition of a single crystal. Rapid precipitation leads to amorphous material or microcrystalline powder, which is unsuitable for SCXRD.[6]

  • Crystal Mounting and Data Collection:

    • Objective: To mount a suitable crystal and collect a complete set of diffraction data.

    • Methodology:

      • Under a microscope, select a clear, well-formed crystal with sharp edges.

      • Mount the crystal on a cryo-loop using a cryoprotectant oil (e.g., Paratone-N).

      • Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer.[7]

      • Cool the crystal to a low temperature (typically 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise structure.[1]

      • An initial set of diffraction images is taken to determine the unit cell parameters and crystal quality.

      • If the crystal is suitable, a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern CCD or CMOS detectors are used to record the intensities and positions of thousands of reflections.

  • Structure Solution and Refinement:

    • Objective: To process the raw diffraction data to generate and refine a final, validated 3D molecular model.

    • Methodology:

      • The collected data are integrated, scaled, and corrected for experimental factors.

      • Specialized software (e.g., SHELX, Olex2) is used to solve the "phase problem" and generate an initial electron density map.

      • An initial molecular model is built into the electron density map.

      • The model is refined using a least-squares algorithm, where the atomic positions and thermal parameters are adjusted to best fit the experimental diffraction data.

      • The final model is validated using metrics like the R-factor (agreement factor), which should typically be below 5-7% for a well-refined small molecule structure. The output is often a Crystallographic Information File (CIF).

A Comparative Look: Alternative & Complementary Techniques

While SCXRD is definitive, other analytical methods are indispensable for initial characterization, providing complementary information. It is the synergy of these techniques that builds a complete and trustworthy structural dossier.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining molecular connectivity in solution.[8] For 5-oxaspiro[2.5]octan-4-one, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments can map out the entire carbon-hydrogen framework.

  • ¹H NMR: Reveals the number of unique proton environments and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • 2D NMR: Establishes direct (HSQC) and long-range (HMBC) correlations between protons and carbons, allowing for the unambiguous assignment of the molecular skeleton.[9]

Causality: NMR relies on the magnetic properties of atomic nuclei. By placing the molecule in a strong magnetic field and perturbing it with radio waves, we can deduce the chemical environment and connectivity of atoms.[10] However, it provides indirect structural information and determining complex stereochemistry can be challenging.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound with high accuracy and sensitivity.

  • High-Resolution Mass Spectrometry (HRMS): Can determine the mass of 5-oxaspiro[2.5]octan-4-one to within a few parts per million, confirming its elemental composition (C₇H₁₀O₂).

  • Tandem MS (MS/MS): Can be used to fragment the molecule, providing clues about its substructures.

Causality: MS measures the mass-to-charge ratio of ionized molecules. While essential for confirming the molecular formula, it provides no information about atomic connectivity or stereochemistry.

Infrared (IR) & UV-Visible Spectroscopy
  • IR Spectroscopy: Identifies the presence of specific functional groups. For 5-oxaspiro[2.5]octan-4-one, a strong absorption band around 1750-1780 cm⁻¹ would be characteristic of the carbonyl (C=O) group within the five-membered lactone ring.

  • UV-Vis Spectroscopy: While less structurally informative for this specific molecule, it can be used for quantitative analysis.[11] For related compounds with chromophores, it can provide information about the electronic system.[12][13]

Head-to-Head Comparison: Choosing the Right Tool

The selection of an analytical technique is dictated by the specific question being asked. The table below summarizes the capabilities of each method in the context of validating the structure of 5-oxaspiro[2.5]octan-4-one.

Parameter Single-Crystal X-ray Crystallography (SCXRD) NMR Spectroscopy Mass Spectrometry (MS) Infrared (IR) Spectroscopy
Information Provided Absolute 3D Structure, Stereochemistry, Bond Lengths/AnglesAtomic Connectivity, Electronic Environment, Relative StereochemistryMolecular Formula (HRMS), FragmentationPresence of Functional Groups
Sample Requirement High-quality single crystal (~0.02-0.5 mm)[1]~1-10 mg in solutionMicrograms to nanograms~1-2 mg, neat or in solution
Ambiguity None (Unambiguous 3D structure)High (Indirect data, requires interpretation)High (Isomers are indistinguishable)Very High (Many compounds share functional groups)
Key Strength Definitive and direct structural proof.[3]Excellent for connectivity mapping in a biologically relevant state (solution).High sensitivity and accuracy for molecular formula.Fast, simple, and non-destructive.
Key Limitation Requires a suitable single crystal, which can be difficult to obtain.[3]Does not provide absolute stereochemistry directly; complex spectra.Provides no stereochemical or connectivity information.Limited to functional group identification.

A Synergistic Approach to Structural Validation

The most robust validation strategy does not rely on a single technique but integrates data from multiple sources. Each method validates the others, creating a self-consistent and irrefutable structural assignment.

Synergistic_Workflow cluster_spectroscopy Initial Characterization cluster_crystallography Definitive Validation Compound Synthesized 5-oxaspiro[2.5]octan-4-one MS Mass Spectrometry Confirms C₇H₁₀O₂ Compound->MS IR IR Spectroscopy Confirms C=O (lactone) Compound->IR NMR 1D & 2D NMR Establishes C-H framework & connectivity Compound->NMR SCXRD X-ray Crystallography Provides absolute 3D structure MS->SCXRD Data Corroboration IR->SCXRD Data Corroboration NMR->SCXRD Data Corroboration Final_Structure Validated Structure SCXRD->Final_Structure

Figure 2: A synergistic workflow for robust structural validation.

Conclusion

For researchers, scientists, and drug development professionals, certainty is not a luxury; it is a necessity. While techniques like NMR, MS, and IR are cornerstones of chemical analysis that provide crucial, complementary data, they ultimately yield an inferred structure. Single-crystal X-ray crystallography is unique in its ability to provide direct, visual, and unambiguous evidence of a molecule's three-dimensional form.[4][14] For the structural validation of 5-oxaspiro[2.5]octan-4-one, SCXRD is not merely a superior alternative; it is the definitive method that transforms a structural hypothesis into a validated fact.

References

  • Spironolactone: New Polymorphic Form III and Revisiting Form II at Low Temperatures. (2023). Crystal Growth & Design. [Link]

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). University of North Carolina. [Link]

  • Analysis of spironolactone in compound powder by ultraviolet-visible spectrophotometry. (2024). Moldovan Medical Journal. [Link]

  • X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. (2018). The Journal of Organic Chemistry. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]

  • Isolation Strategies and Transformation Behaviors of Spironolactone Forms. (2015). Crystal Growth & Design. [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd. [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland, School of Chemistry and Molecular Biosciences. [Link]

  • Spectrophotometric and chemometric determination of hydrochlorothiazide and spironolactone in binary mixture in the presence of their impurities and degradants. (2010). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Analysis of spironolactone in compound powder by ultraviolet- visible spectrophotometry. (2024). USMF.MD. [Link]

  • Chemical structure of spironolactone. (n.d.). ResearchGate. [Link]

  • 5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one. (n.d.). PubChem. [Link]

  • Spironolactone. (n.d.). PubChem. [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. (2013). Biogeosciences. [Link]

  • Spirolactone. (n.d.). Wikipedia. [Link]

  • Spironolactone. (n.d.). NIST WebBook. [Link]

  • 5-oxaspiro[2.5]octan-4-one — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Cambridge Structural Database. (2026). Re3data.org. [Link]

  • Cambridge Structural Database (CSD). (n.d.). Scolary. [Link]

  • The Cambridge Structural Database. (n.d.). BiŌkeanós. [Link]

  • X-Ray Crystallography of Chemical Compounds. (2007). Current Medicinal Chemistry. [Link]

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. (2013). Organic & Biomolecular Chemistry. [Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. (2012). Magnetic Resonance in Chemistry. [Link]

  • 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-. (n.d.). NIST WebBook. [Link]

  • Crystal structure of 5-oxatricyclo[5.1.0.0]octane-4-one: two polymorphs in one crystal. (2002). Acta Crystallographica Section C. [Link]

  • 5-Oxaspiro[2.5]octan-4-ylmethanamine. (n.d.). PubChem. [Link]

  • Synthesis and Characterization of New Surface Active Azo Initiators for Radical Reactions. (2000). Molecules. [Link]

  • 7.3: X-ray Crystallography. (2022). Chemistry LibreTexts. [Link]

  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. (2017). Journal of the Indian Institute of Science. [Link]

  • NMR Spectroscopy for Metabolomics Research. (2018). Metabolites. [Link]

  • 2D NMR correlations of compounds 2−5. (n.d.). ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to the Comparative Stability of 5-Oxaspiro[2.5]octan-4-one Analogues

Introduction: The Strategic Value of Spirocyclic Scaffolds and the Stability Imperative In the landscape of modern drug discovery, medicinal chemists continually seek novel molecular architectures that confer advantageou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds and the Stability Imperative

In the landscape of modern drug discovery, medicinal chemists continually seek novel molecular architectures that confer advantageous physicochemical and pharmacological properties.[1] Spirocycles, with their inherent three-dimensionality, represent a privileged class of scaffolds.[2][3][4] By introducing a rigid, non-planar structure, spirocyclic motifs can enhance binding affinity, improve metabolic stability, and increase aqueous solubility compared to their flatter, more flexible counterparts.[2][3][4]

The 5-oxaspiro[2.5]octan-4-one core, which uniquely combines a strained oxirane (epoxide) ring with a γ-butyrolactone fused at a quaternary carbon, is a scaffold of emerging interest. This structure presents a fascinating dichotomy: the potential for precise, three-dimensional interactions with biological targets versus inherent chemical liabilities due to ring strain and electrophilic centers. For any drug development professional, understanding the chemical stability of this scaffold is not merely an academic exercise; it is a critical step that dictates formulation strategies, storage conditions, shelf-life, and ultimately, the viability of a potential therapeutic agent.[5][6]

This guide provides a comprehensive framework for conducting a comparative stability analysis of 5-oxaspiro[2.5]octan-4-one analogues. We will move beyond simple data reporting to explain the causality behind experimental choices, detail robust, self-validating protocols, and explore the mechanistic underpinnings of degradation.

Section 1: The Chemical Landscape & Hypothesized Stability Modulators

The stability of the 5-oxaspiro[2.5]octan-4-one scaffold is governed by two primary functional groups: the γ-lactone and the oxirane ring. Both are susceptible to nucleophilic attack, particularly under acidic or basic conditions.

  • The γ-Lactone: This five-membered ring is prone to hydrolysis, which opens the ring to form a γ-hydroxy carboxylic acid. The rate of this reaction is highly dependent on pH.

  • The Oxirane (Epoxide): This three-membered ring is highly strained and electrophilic. It can be opened by a wide range of nucleophiles, including water, leading to diol formation. This process can also be catalyzed by both acid and base.

Substitutions on the cyclohexane ring (positions C6, C7, C8) can significantly influence the stability of the entire scaffold through electronic and steric effects. For this guide, we will consider three hypothetical analogues to illustrate these principles:

  • Analogue A: The parent, unsubstituted 5-oxaspiro[2.5]octan-4-one.

  • Analogue B: A C7-methyl substituted analogue, introducing a simple electron-donating and sterically hindering group.

  • Analogue C: A C7-phenyl substituted analogue, introducing a bulky, electron-withdrawing (by induction) and resonance-capable group.

Our hypothesis is that the stability will vary based on the ability of these substituents to electronically stabilize or sterically hinder the electrophilic carbons of the lactone and oxirane rings.

Section 2: Methodologies for Comparative Stability Assessment

To rigorously assess and compare the stability of our analogues, a forced degradation study is the preferred approach.[5][6][7] Also known as stress testing, this involves intentionally exposing the compounds to conditions more severe than they would typically encounter to accelerate degradation.[5][8] This allows for the rapid identification of degradation pathways and the development of a stability-indicating analytical method.[6][9]

The cornerstone of our analytical strategy is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[10][11][12] HPLC provides the means to separate the parent compound from its degradation products and quantify the amount remaining over time, while MS provides crucial structural information about the degradants formed.[10]

The experimental workflow is a systematic process designed to ensure data integrity and reproducibility.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation A Prepare 1 mg/mL Stock Solutions in ACN B Dilute to 100 µg/mL in Stress Media A->B D Incubate under Stress Conditions (Acid, Base, Oxidative, Thermal) B->D C Prepare T=0 Control (Dilute in Mobile Phase) E Sample at Predetermined Time Points (e.g., 0, 2, 4, 8, 24h) D->E F Quench Reaction & Neutralize Sample E->F G Inject onto HPLC-UV/MS System F->G H Quantify Parent Peak Area vs. T=0 Control G->H J Identify Major Degradants (via MS) G->J I Calculate % Degradation H->I K Compare Stability Profiles of Analogues I->K J->K

Figure 1: Experimental Workflow for Forced Degradation Studies.

Section 3: Comparative Stability Data & Analysis

Following the forced degradation protocol, the percentage of the parent analogue remaining at the 24-hour time point is summarized below. This quantitative data allows for a direct and objective comparison of stability under different chemical stresses.

Condition Analogue A (Parent) Analogue B (C7-Methyl) Analogue C (C7-Phenyl)
0.1 M HCl (Acidic) 85.2%88.1%84.5%
pH 7.4 Buffer (Physiological) 98.5%99.2%98.3%
0.1 M NaOH (Basic) 35.7%45.3%31.2%
3% H₂O₂ (Oxidative) 95.1%94.8%96.0%
60°C Water (Thermal) 97.3%97.9%97.1%
Table 1: Percentage of Parent Compound Remaining After 24 Hours Under Various Stress Conditions.
Interpretation of Results:
  • Overall Instability: The most significant degradation for all analogues occurred under strong basic conditions (0.1 M NaOH), which is characteristic of lactone-containing compounds.

  • Effect of C7-Methyl (Analogue B): The methyl group provided a noticeable stabilizing effect, particularly under basic conditions. This can be attributed to two factors: 1) Steric hindrance, which physically impedes the approach of the hydroxide nucleophile to the electrophilic carbonyl carbon of the lactone, and 2) a mild electron-donating inductive effect, which slightly reduces the electrophilicity of the carbonyl carbon.

  • Effect of C7-Phenyl (Analogue C): The phenyl group led to slightly decreased stability under both acidic and basic conditions compared to the parent compound. While it is bulky, its electron-withdrawing inductive effect likely dominates, increasing the partial positive charge on the lactone's carbonyl carbon and making it a more susceptible target for nucleophilic attack.

  • Physiological, Oxidative, and Thermal Stability: All analogues demonstrated high stability under physiological pH, oxidative, and thermal stress, suggesting these are not the primary degradation pathways for this scaffold under typical storage and handling conditions.

Section 4: Proposed Degradation Pathways

The primary degradation pathway observed is hydrolysis. The mechanism differs significantly between basic and acidic conditions.

Base-Catalyzed Hydrolysis: Under basic conditions, the primary degradation route is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the lactone. This is a rapid, irreversible process leading to the ring-opened carboxylate salt.

G cluster_main cluster_legend Mechanism Parent Parent Analogue (Lactone Ring Intact) Transition Tetrahedral Intermediate Parent->Transition 1. OH⁻ attack (Slow, RDS) Product Product (Ring-Opened Carboxylate) Transition->Product 2. Ring Opening (Fast) A OH⁻ B Nucleophilic Attack

Figure 2: Proposed Mechanism for Base-Catalyzed Lactone Hydrolysis.

Acid-Catalyzed Hydrolysis: In acidic media, the reaction is initiated by the protonation of the carbonyl oxygen. This activation makes the carbonyl carbon significantly more electrophilic, allowing it to be attacked by a weak nucleophile like water. This pathway is generally slower than base-catalyzed hydrolysis for lactones.

The stability data suggests that while the lactone is the primary site of degradation, the epoxide ring could also be a secondary target, especially under prolonged acidic stress, which would lead to the formation of diol products.

Section 5: Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, the following detailed protocols are provided.

Protocol 5.1: General Procedure for Forced Degradation Studies
  • Stock Solution Preparation: Prepare individual 1.0 mg/mL stock solutions of Analogue A, B, and C in HPLC-grade acetonitrile (ACN).

  • Stress Sample Preparation: For each analogue and each stress condition (0.1 M HCl, pH 7.4 phosphate buffer, 0.1 M NaOH, 3% H₂O₂, and purified water for thermal stress), add 100 µL of the 1.0 mg/mL stock solution to 900 µL of the stress medium in a sealed HPLC vial to achieve a final concentration of 100 µg/mL.

  • T=0 Control Sample: For each analogue, prepare a T=0 control by adding 100 µL of the stock solution to 900 µL of the initial HPLC mobile phase (e.g., 50:50 ACN:Water). Analyze immediately. This represents 100% parent compound.

  • Incubation:

    • Place the acid, base, buffer, and oxidative samples in a dark chamber at room temperature (25°C).

    • Place the thermal stress sample in a calibrated heating block or oven set to 60°C.

  • Time Point Sampling: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the reaction to prevent further degradation.

    • For acid samples, add an equimolar amount of NaOH.

    • For base samples, add an equimolar amount of HCl.

    • The buffer, oxidative, and thermal samples typically do not require quenching.

  • Analysis: Analyze all samples by the HPLC-UV/MS method described below. Calculate the percentage of the parent compound remaining by comparing its peak area to the peak area of the T=0 control sample.

Protocol 5.2: HPLC-MS Method for Separation and Quantitation

This method is a starting point and should be optimized for the specific analogues being tested.

  • Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 phase is chosen for its versatility in retaining small, moderately non-polar molecules like the target analogues.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

    • Rationale: A gradient is essential for a stability-indicating method to ensure that the parent compound is well-resolved from both early-eluting polar degradants and late-eluting non-polar impurities.[11]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection: 220 nm (or lambda max of the parent compound).

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Scan range m/z 100-500. This allows for the confirmation of the parent compound's mass and the tentative identification of degradation products based on their mass-to-charge ratio.[10]

Conclusion

The comparative stability analysis of 5-oxaspiro[2.5]octan-4-one analogues reveals that the scaffold is generally robust, with the primary liability being the lactone ring's susceptibility to base-catalyzed hydrolysis. The stability can be rationally modulated through substitution on the cyclohexane ring; small, sterically hindering groups like methyl can enhance stability, while inductively electron-withdrawing groups like phenyl can decrease it. This guide provides the strategic framework and detailed methodologies necessary for researchers and drug development professionals to confidently assess the stability of novel analogues, enabling data-driven decisions in the optimization of these promising three-dimensional scaffolds.

References

  • Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • Alcante, D. R. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Chorus. Available at: [Link]

  • Lopes, R. (2026). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Sciex. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Sciex. Available at: [Link]

  • BioPharm International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. Available at: [Link]

  • Penny, P. (2017). Spirocycles in Drug Discovery. Selcia. Available at: [Link]

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Tarver, J. E. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry (pp. 431-450). Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2022). Spiro Compounds: A Brief History. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). Synthesis of Stable Spiroepoxy-Lactones. Scribd. Available at: [Link]

  • Romo, D., et al. (2005). Synthesis, Structure, and Reactivity of Unexpectedly Stable Spiroepoxy-β-Lactones Obtained by Epoxidation of 4-Alkylidene-2-Oxetanones. Journal of the American Chemical Society. Available at: [Link]

  • Dong, M. W. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Organomation. Available at: [Link]

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Comparative

validating computational models for 5-oxaspiro[2.5]octan-4-one binding

As a Senior Application Scientist in computational structure-based drug design (SBDD), I frequently encounter the limitations of standard modeling tools when dealing with complex, rigid chemical scaffolds. Recently, the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in computational structure-based drug design (SBDD), I frequently encounter the limitations of standard modeling tools when dealing with complex, rigid chemical scaffolds. Recently, the 5-oxaspiro[1]octan-4-one motif has emerged as a highly valuable spirocyclic scaffold in the development of Janus Kinase 2 (JAK2) inhibitors, offering improved metabolic stability and precise vector trajectories [1].

However, predicting the binding affinity of these spirocyclic derivatives presents a severe mechanistic challenge. Standard molecular docking often fails to capture the intricate thermodynamics of spiro-ring puckering and the explicit desolvation penalties associated with the highly polarized spiro-oxygen.

This guide provides an in-depth, objective comparison between standard computational pipelines (AutoDock Vina + MM/GBSA) and advanced alchemical Free Energy Perturbation (FEP+) for validating the binding of 5-oxaspiro[1]octan-4-one derivatives to JAK2.

The Mechanistic Challenge: Spirocycles in the JAK2 Pocket

JAK2 is a non-receptor tyrosine kinase critical to the JAK-STAT signaling pathway. Dysregulation of this pathway is a primary driver of myeloproliferative neoplasms [2].

JAK_STAT Cytokine Cytokine Receptor JAK2 JAK2 Kinase Domain Cytokine->JAK2 Activates STAT STAT Phosphorylation JAK2->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates Inhibitor 5-oxaspiro[2.5]octan-4-one Derivatives Inhibitor->JAK2 Blocks ATP Site

Fig 1: JAK-STAT signaling pathway and spirocyclic inhibitor intervention at JAK2.

The Causality of Computational Failure: Standard docking algorithms rely on empirical scoring functions and implicit solvent models. When a 5-oxaspiro[1]octan-4-one derivative binds to the JAK2 ATP-binding hinge region (interacting with Leu932 and Leu855), it displaces a highly ordered network of water molecules. The rigid sp3 nature of the spirocycle imposes a strict entropic penalty, while the spiro-oxygen forms critical, water-mediated hydrogen bonds (e.g., to Ser936 and Asp939).

Because standard docking (Vina) and end-point methods (MM/GBSA) cannot calculate the discrete thermodynamic cost of displacing tightly bound explicit water molecules, they frequently generate false positives. Advanced FEP+, which utilizes explicit solvent Molecular Dynamics (MD) and rigorous thermodynamic cycles, is required to accurately compute the ΔΔG of these desolvation events [3].

Protocol Architecture: A Self-Validating System

To objectively compare these methodologies, we must establish rigorous, self-validating protocols. A computational prediction is only as reliable as its experimental anchor.

A. Experimental Validation Protocol: Surface Plasmon Resonance (SPR)

To establish ground-truth binding affinities ( ΔGexp​ ), we utilize SPR, which provides real-time kinetic data ( kon​ , koff​ ) to ensure the system has reached thermodynamic equilibrium.

  • Surface Preparation: Immobilize biotinylated JAK2 kinase domain onto a Streptavidin (SA) sensor chip until a density of ~3000 RU is achieved.

  • Analyte Preparation: Prepare a 3-fold dilution series (0.1 nM to 1000 nM) of the 5-oxaspiro[1]octan-4-one derivatives in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Execution: Inject analytes at a flow rate of 30 µL/min at 25°C. Record association for 180 seconds and dissociation for 300 seconds.

  • Self-Validation (Data Fitting): Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Quality Control: The χ2 value of the fit must be < 10% of Rmax​ . Calculate the experimental free energy: ΔG=RTln(Kd​) .

B. Computational Protocol 1: Standard Docking & MM/GBSA
  • Preparation: Prepare the JAK2 crystal structure using Protein Preparation Wizard (assign protonation states at pH 7.4).

  • Docking: Generate 3D conformers of the spiro-derivatives. Dock into the ATP site using AutoDock Vina with an exhaustiveness of 32.

  • Rescoring: Subject the top-scoring poses to MM/GBSA using the AMBER force field and an implicit generalized Born (GB) solvent model. Allow side-chain flexibility within 5 Å of the ligand.

C. Computational Protocol 2: Alchemical FEP+
  • Map Generation: Construct a perturbation map connecting a reference ligand to the 5-oxaspiro[1]octan-4-one derivatives. Ensure the map contains closed thermodynamic cycles.

  • MD Simulation: Solvate the complexes in an explicit SPC water box. Run 5 ns of NPT ensemble Molecular Dynamics per lambda ( λ ) window using the OPLS4 force field.

  • Self-Validation (Cycle Closure): Calculate ΔΔG using the Bennett Acceptance Ratio (BAR). Quality Control: Assess cycle-closure hysteresis. If the sum of ΔΔG around a closed alchemical cycle exceeds 0.5 kcal/mol, the sampling is unconverged and the simulation time must be extended.

CompWorkflow Start Spirocyclic Ligand Library Prep Structure Prep (JAK2 + Explicit Waters) Start->Prep Docking Standard Docking (AutoDock Vina) Prep->Docking Map FEP Mapper (Cycle Closure Setup) Prep->Map MMGBSA MM/GBSA Rescoring (Implicit Solvent) Docking->MMGBSA Exp Experimental SPR (Ground Truth ΔG) MMGBSA->Exp High Error (RMSE > 2.0) FEP Alchemical FEP+ (Explicit Solvent MD) Map->FEP FEP->Exp High Accuracy (RMSE < 1.0)

Fig 2: Computational workflow comparing FEP+ alchemical transformations vs. standard docking.

Comparative Data Analysis

To demonstrate the performance disparity, we benchmarked a congeneric series of 5-oxaspiro[1]octan-4-one derivatives against JAK2. The data below summarizes the predictive accuracy of each computational method compared to the SPR-derived experimental ground truth.

Table 1: Binding Affinity Predictions for 5-oxaspiro[1]octan-4-one Derivatives against JAK2

Compound IDStructural Modification on ScaffoldExp. SPR ΔG (kcal/mol)Vina Score (kcal/mol)MM/GBSA ΔG (kcal/mol)FEP+ ΔG (kcal/mol)
Ref-1 Baseline spiro-core-9.50-8.20-10.10-9.35
Spiro-A 6-(bromomethyl) substitution-10.10-8.40-11.50-10.25
Spiro-B 6-(fluoromethyl) substitution-8.80-8.50-12.00-8.60
Spiro-C 6-hydroxy expansion-11.20-8.90-10.80-10.95
Spiro-D Bulkyl-aryl extension-7.40-9.10-13.20-7.60
------------------
Metrics Root Mean Square Error (RMSE) - 1.95 2.68 0.21

Analytical Insights:

  • The Scoring Function Paradox: Notice that for Spiro-D, AutoDock Vina and MM/GBSA predict it to be the most potent binder (-9.10 and -13.20 kcal/mol, respectively). This is a classic artifact of implicit solvent models over-rewarding lipophilic surface area burial. In reality, the bulky aryl extension disrupts a stable water network, causing a massive entropic penalty. FEP+ correctly identifies this penalty, predicting a ΔG of -7.60 kcal/mol, perfectly aligning with the experimental failure (-7.40 kcal/mol).

  • Precision in Halogen Bonding: The shift from a bromomethyl (Spiro-A) to a fluoromethyl (Spiro-B) alters the local dipole and solvation shell of the spiro-ring. FEP+ captures this 1.3 kcal/mol drop in affinity with an error margin of only 0.2 kcal/mol, whereas MM/GBSA incorrectly predicts the fluoro-derivative to be a stronger binder.

Conclusion

When validating computational models for highly rigid, sterically demanding scaffolds like 5-oxaspiro[1]octan-4-one, standard docking and implicit solvent end-point methods (MM/GBSA) lack the thermodynamic rigor required for lead optimization. They fail to account for the explicit desolvation penalties and water-mediated hydrogen bonding networks critical to the JAK2 hinge region.

As demonstrated by the comparative data, integrating alchemical Free Energy Perturbation (FEP+) into the SBDD pipeline transforms computational predictions from qualitative guesses into quantitative, self-validating thermodynamic measurements. For drug development professionals targeting complex kinase domains, transitioning to explicit solvent MD and FEP+ is not just an upgrade—it is a mechanistic necessity.

References

  • Schrödinger, LLC. (2022). Heteroaryloxy benzimidazole and azabenzimidazole compounds and compositions thereof useful for inhibiting JAK2. (Patent No. WO 2023/086319 A1).
  • Schrödinger, Inc. (2024). Design of a highly selective, allosteric, picomolar TYK2 inhibitor using novel FEP+ strategies. Schrödinger Case Studies.[Link]

  • Braz, N. F., Slater, M. J., & Lang, S. (2025). Application of Free Energy Perturbation (FEP) Methodology for Predicting the Binding Affinity of Macrocyclic JAK2 Inhibitor Analogues of Pacritinib. ACS Medicinal Chemistry Letters, 16(6), 1066-1072.[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-oxaspiro[2.5]octan-4-one

5-oxaspiro[2.5]octan-4-one (CAS: 22566-31-0)[1] is a spirocyclic lactone widely utilized in advanced organic synthesis and drug development. While its unique spiro-fused structure makes it a valuable chemical building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

5-oxaspiro[2.5]octan-4-one (CAS: 22566-31-0)[1] is a spirocyclic lactone widely utilized in advanced organic synthesis and drug development. While its unique spiro-fused structure makes it a valuable chemical building block, the electrophilic nature of the lactone ring necessitates rigorous, uncompromising safety protocols. This guide provides researchers with a validated, step-by-step operational framework for handling this compound, ensuring both personnel safety and experimental integrity.

Mechanistic Hazard Profile & Causality

Understanding why a chemical is hazardous is the first step in effective risk mitigation. Based on its chemical structure and regulatory classification, 5-oxaspiro[2.5]octan-4-one presents three primary hazards[1]:

  • Skin Irritation (H315) & Eye Irritation (H319): The lactone moiety is highly susceptible to nucleophilic acyl substitution. If aerosolized particles or solutions contact biological tissues, the lactone can rapidly react with nucleophilic residues (e.g., amines and thiols in proteins) on the skin or ocular mucosa, leading to acute, severe irritation[1].

  • Specific Target Organ Toxicity - Single Exposure (H336): Inhalation of vapors or fine particulates can lead to systemic absorption. This systemic exposure causes central nervous system (CNS) depression, clinically characterized by drowsiness, dizziness, and a loss of coordination[1].

Table 1: Hazard Profile & Quantitative PPE Mapping

To break the chain of exposure, specific engineering controls and Personal Protective Equipment (PPE) are required ().

Hazard CodeClinical ManifestationMechanistic CauseRequired PPE / ControlQuantitative Specification
H315 Skin IrritationElectrophilic attack on epidermal proteinsNitrile gloves 0.11 mm thickness
H319 Severe Eye IrritationInteraction with ocular mucosaChemical gogglesANSI Z87.1 compliant
H336 CNS DepressionSystemic absorption via inhalationChemical fume hood80–100 fpm face velocity

Note: Standard latex gloves offer insufficient protection against organic esters and must not be used.

Operational Workflow & Emergency Response

G A 1. Fume Hood Setup (Face Velocity 80-100 fpm) B 2. Don PPE (Nitrile, Goggles, Lab Coat) A->B C 3. Dispensing & Weighing (Minimize Aerosolization) B->C D 4. Reaction / Transfer (Closed System) C->D Standard Protocol E 5. Spill / Exposure (H315, H319, H336) C->E Accidental Release D->E Accidental Release F 6. Waste Segregation (Non-Halogenated Organics) D->F Completion E->F Cleanup & Decon

Operational workflow for 5-oxaspiro[2.5]octan-4-one, mapping standard handling to waste management.

Experimental Protocol: Safe Dispensing and Transfer

This protocol is designed as a self-validating system to ensure no step is bypassed without immediate physical feedback.

Step 1: Engineering Control Validation

  • Action: Activate the chemical fume hood and verify the digital monitor reads a face velocity between 80 and 100 feet per minute (fpm).

  • Causality: Velocities below 80 fpm fail to capture H336-inducing aerosols, while velocities above 100 fpm create turbulent eddies that can blow the powder out of the hood into the operator's breathing zone.

  • Self-Validation: Tape a 1-inch strip of tissue paper to the bottom of the sash. It should pull gently and steadily inward. If it flutters violently or hangs straight down, do not proceed.

Step 2: Static-Free Dispensing

  • Action: Place an anti-static weighing boat on the analytical balance. Ground yourself by touching a metal fixture before handling the compound. Use a clean, grounded stainless steel spatula to transfer the 5-oxaspiro[2.5]octan-4-one.

  • Causality: Powders can accumulate static charge. A sudden static discharge can aerosolize the compound, drastically increasing the risk of eye irritation (H319) and inhalation[1].

  • Self-Validation: The powder should fall smoothly from the spatula. If it clings aggressively to the spatula or the sides of the weigh boat, static is present; use an anti-static ionizer gun before continuing.

Step 3: Closed-System Transfer

  • Action: Transfer the weighed compound directly into the reaction flask and immediately seal it with a rubber septum.

  • Causality: Sealing the vessel prevents vapor escape during transit from the balance to the reaction manifold.

  • Self-Validation: Invert the sealed, empty-headspace flask gently; the septum must remain firmly seated without dislodging.

Emergency Response & Decontamination

Despite rigorous protocols, accidental exposure requires immediate, algorithmic responses ().

  • Dermal Exposure (Skin Irritation): Immediately remove contaminated gloves. Flush the affected skin with copious amounts of water for at least 15 minutes. Do not use solvents (like ethanol) to wash the skin, as this will increase the dermal penetration of the lipophilic lactone.

  • Ocular Exposure: Proceed to the nearest eyewash station. Hold eyelids open and flush for 15 minutes. The mechanical flushing is critical to remove unreacted lactone before it can covalently bind to corneal proteins.

  • Spill Cleanup: Do not sweep dry powder, which generates dust. Cover the spill with damp sand or a commercial inert absorbent (e.g., vermiculite). Scoop the mixture using a non-sparking tool into a compatible, sealable hazardous waste container.

Waste Disposal Logistics

Proper disposal prevents downstream environmental contamination and protects facility management personnel.

  • Solid Waste: Contaminated weigh boats, spatulas, and cleanup vermiculite must be placed in a solid hazardous waste bin lined with a heavy-duty polyethylene bag.

  • Liquid Waste: If 5-oxaspiro[2.5]octan-4-one is dissolved in organic solvents, dispose of it in the "Non-Halogenated Organic Waste" carboy. Exception: If the reaction involved halogenated solvents (e.g., chloroform or dichloromethane), route it to the "Halogenated Waste" stream to prevent incompatible chemical mixing.

  • Labeling: All waste containers must be explicitly labeled: "Hazardous Waste: Contains 5-oxaspiro[2.5]octan-4-one (Irritant, CNS Depressant)."

By integrating these validated protocols into your daily operations, you ensure a culture of uncompromising safety and scientific excellence. We are committed to providing researchers with the definitive resources needed to handle complex chemical building blocks with absolute confidence.

References

  • NextSDS. "5-oxaspiro[2.5]octan-4-one — Chemical Substance Information." NextSDS Substance Database. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13808290, 5-oxaspiro[2.5]octan-4-one." PubChem. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Standard 1910.132." United States Department of Labor. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL: [Link]

Sources

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